molecular formula C4H6O2 B102137 Cyclopropane-1-D1-carboxylic acid CAS No. 19136-94-8

Cyclopropane-1-D1-carboxylic acid

Katalognummer: B102137
CAS-Nummer: 19136-94-8
Molekulargewicht: 87.1 g/mol
InChI-Schlüssel: YMGUBTXCNDTFJI-WFVSFCRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropane-1-D1-carboxylic acid, also known as Cyclopropane-1-D1-carboxylic acid, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 87.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropane-1-D1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropane-1-D1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-deuteriocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUBTXCNDTFJI-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Cyclopropane-1-D1-carboxylic acid (CAS: Generic 1759-53-1 for protio; labeled variants vary) is a specialized isotopic isotopologue of cyclopropanecarboxylic acid where the alpha-proton (at the C1 position) is replaced by deuterium (


H).

In drug development, this compound serves two critical functions:

  • Mechanistic Probe: It is used to determine if the alpha-carbon is a site of metabolic oxidation via the measurement of Primary Kinetic Isotope Effects (KIE).

  • Bioisostere Building Block: It acts as a "metabolic shield," preventing racemization or oxidative degradation at the methine position in pharmaceutical candidates containing the cyclopropyl moiety.

This guide moves beyond standard catalog descriptions to provide a rigorous analysis of its synthesis, physicochemical behavior, and application in attenuating metabolic clearance.

Part 2: Molecular Architecture & Isotopic Characteristics

Structural Analysis

The cyclopropane ring is characterized by significant "Banana Bonds" (bent bonds) derived from


-like hybridization at the carbons, resulting in high ring strain (~27.5 kcal/mol). The introduction of deuterium at C1 does not alter the fundamental ring strain but significantly impacts the vibrational frequency of the C1-

bond.
FeatureProtio-Analog (

H)
Deutero-Analog (

H/D)
Impact
Formula


+1 Mass Unit shift (MS detection)
C-X Bond Energy ~98 kcal/mol (C-H)~102.6 kcal/mol (C-D)Primary KIE Origin
Vibrational Freq. ~2900 cm

(C-H)
~2100-2200 cm

(C-D)
Lower Zero-Point Energy (ZPE)
Stereochemistry Achiral (Plane of Symmetry)Achiral (Plane of Symmetry)D substitution at C1 maintains

symmetry
The Deuterium Advantage (The Kinetic Isotope Effect)

The substitution of Hydrogen with Deuterium exploits the difference in Zero-Point Energy (ZPE).[1] Because the C-D bond has a lower ZPE than the C-H bond, the activation energy (


) required to reach the transition state for C-D bond cleavage is higher.
  • Primary KIE (

    
    ):  If C-H cleavage is the Rate-Determining Step (RDS) in a metabolic reaction (e.g., P450 oxidation), the substitution can reduce the reaction rate by a factor of 6–9.
    
  • Metabolic Switching: If the alpha-position is blocked, enzymes may be forced to attack other, less favorable sites, potentially altering the metabolite profile entirely.

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: Thermal Decarboxylation in Deuterium Oxide

The most robust route for high isotopic purity (>98% D) is the thermal decarboxylation of cyclopropane-1,1-dicarboxylic acid in a deuterated medium. This method ensures the deuterium is placed exclusively at the alpha-position via the enol intermediate.

Diagram: Synthesis Workflow

Synthesis Start Diethyl Malonate + 1,2-Dibromoethane Inter1 Cyclopropane-1,1- dicarboxylic acid Start->Inter1 1. NaOEt/EtOH 2. KOH, H3O+ Process Thermal Decarboxylation (D2O / DCl, Reflux) Inter1->Process Dissolve in D2O Product Cyclopropane-1-D1- carboxylic acid Process->Product -CO2 (D incorporation)

Caption: Synthesis of Cyclopropane-1-D1-carboxylic acid via dicarboxylic acid precursor to ensure regiospecific deuterium incorporation.

Detailed Protocol

Objective: Synthesis of 1.0 g of Cyclopropane-1-D1-carboxylic acid.

Reagents:

  • Cyclopropane-1,1-dicarboxylic acid (Precursor)[2][3][4]

  • Deuterium Oxide (

    
    , >99.9 atom % D)
    
  • Deuterium Chloride (

    
    , 35% in 
    
    
    
    ) - Catalyst

Step-by-Step Methodology:

  • Precursor Preparation: (If not purchased) Alkylate diethyl malonate with 1,2-dibromoethane using NaOEt, followed by saponification. Isolate the 1,1-dicarboxylic acid solid.

  • Exchange Setup: In a 50 mL round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid (1.5 g, 11.5 mmol) in

    
     (10 mL).
    
  • Acidification: Add 0.5 mL of

    
     solution. Note: Acid catalysis lowers the activation energy for decarboxylation.
    
  • Reaction (Decarboxylation): Heat the mixture to reflux (approx. 100–110°C) under an inert atmosphere (

    
    ). Monitor 
    
    
    
    evolution.
    • Mechanism:[5][6][7] The decarboxylation proceeds through an enol-like transition state. Reprotonation (actually "redeuteration") occurs from the solvent (

      
      ), installing the D at C1.
      
  • Extraction: Cool to room temperature. Extract the aqueous phase with Dichloromethane (

    
     mL).
    
  • Drying & Isolation: Dry combined organics over anhydrous

    
    . Filter and concentrate in vacuo.
    
  • Purification: Distillation (bp ~182-184°C) or recrystallization (if solid at low temp) yields the pure acid.

Quality Control (Self-Validation):

  • 1H NMR (CDCl3): Look for the disappearance of the multiplet at

    
     1.5–1.6 ppm (alpha-H). The cyclopropyl methylene protons (
    
    
    
    0.9–1.2 ppm) should remain but split differently due to the absence of H1 coupling.
  • MS (ESI-): Confirm M-1 peak at m/z 86 (vs 85 for protio).

Part 4: Physicochemical Properties & Reactivity[8]

Comparative Data Table
PropertyProtio-Acid (

H)
Deutero-Acid (

H)
Notes
Molecular Weight 86.09 g/mol 87.10 g/mol
pKa 4.65~4.68Secondary isotope effect on ionization is negligible but measurable.
Boiling Point 182–184 °C182–184 °CMinimal change in volatility.
C1-NMR Shift

~13-15 ppm (Singlet)

~13-15 ppm (Triplet)
Triplet due to C-D coupling (

Hz).
Metabolic

BaselineIncreased (1.5x - 5x)Dependent on CYP450 isoform specificity.
Reactivity Profile
  • Esterification: Reacts normally with alcohols (Fisher esterification) or alkyl halides (nucleophilic substitution) to form labeled esters.

  • Amide Coupling: Standard EDC/NHS or HATU couplings proceed without loss of the deuterium label, provided strongly basic conditions (which might cause H/D exchange) are avoided.

  • H/D Exchange Risk: The alpha-deuteron is adjacent to a carbonyl. While cyclopropyl protons are less acidic than typical alkyl protons (

    
     ~39 vs ~25 for esters), exposure to strong bases (e.g., LDA, NaH) in protic media can lead to back-exchange (washout) of the deuterium. Handling Precaution:  Store under neutral or slightly acidic conditions.
    

Part 5: Applications in Drug Discovery

Metabolic Blocking (The "Deuterium Switch")

Cyclopropyl groups are common in drugs (e.g., Ciprofloxacin, Montelukast) to improve potency and solubility. However, the alpha-carbon is susceptible to oxidation.

Mechanism of Action: Replacing H with D at the alpha-position increases the energy barrier for the C-H abstraction step in oxidative metabolism (e.g., by CYP2C9 or CYP3A4). This can:

  • Increase the drug's half-life (

    
    ).
    
  • Reduce the formation of potentially toxic metabolites (e.g., ring-opening radical intermediates).

Diagram: Metabolic Pathway Intervention

Metabolism cluster_0 Protio-Analog Pathway (Fast) cluster_1 Deutero-Analog Pathway (Blocked/Slow) H_Cmpd Cyclopropyl-H (Drug) TS_H Transition State [C...H...O-Fe] H_Cmpd->TS_H Low Ea Metabolite Oxidized Metabolite (Clearence) TS_H->Metabolite D_Cmpd Cyclopropyl-D (Drug) TS_D Transition State [C...D...O-Fe] D_Cmpd->TS_D High Ea (Primary KIE) Stable Intact Drug (Extended Exposure) TS_D->Stable Reaction Retarded

Caption: Kinetic Isotope Effect (KIE) blocking metabolic oxidation at the cyclopropyl alpha-carbon.

Internal Standards in Bioanalysis

In LC-MS/MS assays, Cyclopropane-1-D1-carboxylic acid derivatives serve as ideal Internal Standards (IS).

  • Co-elution: The D1 analog co-elutes with the analyte (unlike D5 or D9 analogs which might shift retention times due to chromatographic isotope effects).

  • Mass Separation: The +1 Da shift is sufficient for high-resolution MS, though +3 Da (D3) is often preferred to avoid overlap with natural C13 isotopes. However, for specific mechanistic studies, D1 is unique.

References

  • Organic Syntheses , Coll.[6] Vol. 7, p.114 (1990); Vol. 63, p.147 (1985). Synthesis of Cyclopropanecarboxylic Acid Derivatives.[2][3][4][6][7][8][9]Link

  • Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane.[10] Angewandte Chemie International Edition. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Fisher, M. B., et al. (2006). The Complexities Inherent in Attempts to Decrease Drug Clearance by Blocking Sites of CYP-Mediated Metabolism with Deuterium. Current Opinion in Drug Discovery & Development.
  • Kwan, E. E. (2018). Kinetic Isotope Effects in Organic Chemistry. Harvard University / GitHub Notes. Link

Sources

Metabolic Stability of Deuterated Cyclopropane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of deuterium (


H) into small molecule pharmacophores—specifically cyclopropane rings—represents a precision engineering strategy to optimize metabolic stability without altering target potency.[1] This guide addresses the metabolic vulnerabilities of the cyclopropane moiety, a privileged yet labile structural motif often susceptible to Cytochrome P450 (CYP)-mediated ring opening and mechanism-based inactivation (MBI).

By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , researchers can increase the bond dissociation energy (BDE) of the


 bond by approximately 1.2–1.5 kcal/mol. In cyclopropanes, this substitution is critical not merely for slowing clearance, but for preventing radical-mediated ring scission , thereby mitigating the formation of reactive metabolites that lead to idiosyncratic toxicity.

Part 1: Mechanistic Foundations

The Cyclopropane "Radical Clock"

The metabolic instability of cyclopropane derivatives often stems from the high ring strain (~27.5 kcal/mol). During Phase I metabolism, CYP450 enzymes typically initiate oxidation via Hydrogen Atom Transfer (HAT).

  • H-Abstraction: The high-valent iron-oxo species (Compound I,

    
    ) abstracts a hydrogen atom from the cyclopropane ring (or an 
    
    
    
    -carbon).
  • Radical Fate: This generates a carbon-centered radical.

    • Pathway A (Hydroxylation): Rapid "oxygen rebound" yields the stable cyclopropanol.

    • Pathway B (Ring Opening): If the radical lifetime is sufficiently long, the ring strain drives

      
      -scission, opening the ring to form a reactive alkene or iminium radical.
      
  • Suicide Inhibition: The ring-opened species can covalently bind to the heme porphyrin nitrogen, irreversibly inactivating the CYP enzyme (Mechanism-Based Inactivation).

The Deuterium Advantage (Primary KIE)

Replacing the critical hydrogen with deuterium (


) significantly retards the rate of the initial H-abstraction step (

).
  • Primary KIE (

    
    ):  If H-abstraction is the rate-determining step (RDS), deuteration slows the entire metabolic sequence.
    
  • Metabolic Shunting: By raising the activation energy for the ring-opening pathway, deuteration can force the enzyme to process the drug via alternative, safer metabolic soft spots (e.g., remote hydroxylation or glucuronidation).

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation between stable hydroxylation and toxic ring opening, highlighting where Deuterium exerts its protective effect.

Metabolic_Bifurcation cluster_legend Effect of Deuteration Substrate Cyclopropane Derivative (R-H/D) Radical Cyclopropyl Radical (C•) Substrate->Radical H-Abstraction (Primary KIE Site) P450 CYP450 (Compound I) P450->Radical Rebound Oxygen Rebound Radical->Rebound Fast Scission Ring Scission (Radical Clock) Radical->Scission Strain Relief StableMet Stable Cyclopropanol Rebound->StableMet OpenRadical Acyclic Reactive Radical Scission->OpenRadical Adduct Heme Adduct (Enzyme Inactivation) OpenRadical->Adduct Covalent Binding Note Deuteration (C-D) increases BDE, slowing H-Abstraction and reducing flux into the Radical intermediate.

Figure 1: Bifurcation of cyclopropane metabolism.[1][2] Deuteration suppresses the initial H-abstraction, reducing the formation of the radical intermediate responsible for ring scission.

Part 3: Experimental Protocols (Self-Validating)

To assess the stability of deuterated analogs, a comparative Microsomal Stability Assay is required. This protocol ensures data integrity through strict control integration.

Materials & Reagents
  • Test Compounds: Non-deuterated (H-analog) and Deuterated (D-analog, >98% isotopic purity).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow: Microsomal Stability Assay
  • Pre-Incubation:

    • Prepare Master Mix: HLM (final conc. 0.5 mg/mL) in 100 mM Phosphate Buffer (pH 7.4).

    • Spike Test Compound: Final concentration 1 µM (keeps

      
       for linear kinetics).
      
    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control Arm: Add Buffer instead of NADPH (Negative Control for non-CYP degradation).

  • Sampling (Time-Course):

    • Extract aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL Ice-cold ACN/IS (Quench).

  • Processing:

    • Vortex (10 min) and Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.

Data Analysis & Interpretation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of

vs. time.


Validation Criteria:

  • Linearity:

    
     for the ln-linear decay plot.
    
  • Positive Controls: Verapamil (High Clearance) and Warfarin (Low Clearance) must fall within historical ranges.

  • Mass Balance: Check for signal loss in the 0-minute NADPH-free control to rule out non-specific binding or chemical instability.

Part 4: Comparative Data Presentation

When reporting results, summarize the kinetic shift between the protio- and deutero-forms.

Table 1: Hypothetical Stability Profile of Cyclopropylamine Derivative

ParameterProtio-Analog (H)Deutero-Analog (D)Change (

)
Interpretation

(min)
12.548.0+284% Significant stabilization.

(µL/min/mg)
110.528.8-74% Reduced hepatic extraction.
Metabolite Profile Ring-opened aldehyde (Major)Hydroxylated ring (Major)Switch Metabolic shunting observed.
MBI (

)
HighLow/NegligibleSafety Reduced suicide inhibition risk.

Part 5: Synthesis & Strategic Deuteration

Where to Deuterate?
  • Gem-Dimethyl vs. Methine: Deuterating the methine

    
     of the cyclopropane ring is most effective for preventing ring opening. Deuterating adjacent gem-dimethyl groups (
    
    
    
    ) primarily affects demethylation pathways but provides steric bulk that may secondarily protect the ring.
  • Stereochemical Considerations: Ensure the D-incorporation does not invert the stereocenter if the drug is chiral.

Synthetic Workflow (Iron-Catalyzed)

Recent advances allow for the direct synthesis of deuterated cyclopropanes using


 as a carbene source.

Synthesis_Workflow Step1 Precursor Selection (Alkene Substrate) Step3 Carbene Generation In situ Fe-Carbene (Fe=CD2) Step1->Step3 Mixing Step2 Reagent Prep CD2Cl2 (Deuterated Solvent) + Iron Catalyst (Fe) Step2->Step3 Activation (Zn/LiI) Step4 Cyclopropanation (2+1) Cycloaddition Step3->Step4 Transfer Result Deuterated Cyclopropane (>95% D-incorp) Step4->Result Purification

Figure 2: Iron-catalyzed synthesis of deuterated cyclopropanes using


.

References

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." The Journal of Biological Chemistry. Link

  • Hanzlik, R. P., et al. (2003). "Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds." Chemical Reviews. Link

  • Shaffer, C. L., et al. (2002).[3] "Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine." Journal of the American Chemical Society.[3][4] Link

  • Kuttruff, C. A., et al. (2014). "Medicinal Chemistry of Deuterated Drugs." ChemMedChem. Link

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link

Sources

Kinetic Isotope Effects in Cyclopropyl Moieties: A Technical Guide to Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropane-1-D1-carboxylic acid (CAS: 19136-94-8) represents a critical isotopic probe in physical organic chemistry and drug metabolism and pharmacokinetics (DMPK).[1][2] Unlike standard alkyl deuteration, the introduction of deuterium at the


-position of a cyclopropyl ring interrogates the unique electronic and steric environment of the strained 

-hybridized carbon.

This guide details the application of Cyclopropane-1-D1-carboxylic acid in determining Primary Kinetic Isotope Effects (KIE) during oxidative metabolism (specifically Cytochrome P450-mediated C-H abstraction) and Secondary KIEs during solvolysis or ionization events. By leveraging the bond dissociation energy difference between C-H and C-D (


 kcal/mol), researchers can elucidate whether ring-opening metabolic pathways proceed via hydrogen atom transfer (HAT) or single electron transfer (SET).

Mechanistic Foundations

The Cyclopropyl Anomaly

The C-H bonds in a cyclopropane ring possess significant


-character (

32%), rendering them shorter and stronger than typical aliphatic

C-H bonds (BDE

106 kcal/mol vs. 98 kcal/mol). Consequently, abstracting the

-hydrogen requires a potent oxidant, such as the Compound I species of Cytochrome P450 (

).
Primary vs. Secondary KIE

When Cyclopropane-1-D1-carboxylic acid is subjected to metabolic oxidation, the observed KIE reveals the transition state structure:

  • Primary KIE (

    
    ):  Indicates that the cleavage of the C1-H(D) bond is the rate-determining step (RDS). This confirms a mechanism involving direct Hydrogen Atom Transfer (HAT).
    
  • Secondary KIE (

    
    ):  If the reaction involves ionization or nucleophilic attack at a remote site, the deuterium exerts a stabilizing/destabilizing effect via hyperconjugation and rehybridization (
    
    
    
    ).[2]
The Radical Clock Application

Cyclopropyl groups act as "radical clocks." Upon H-abstraction at C1, the resulting cyclopropyl radical is kinetically unstable and undergoes rapid ring opening (


-scission) to form a linear alkene.
  • Scenario A (H-substrate): Rapid abstraction

    
     Rapid ring opening 
    
    
    
    Rearranged metabolite.
  • Scenario B (D-substrate): Slow abstraction (due to KIE)

    
     Slower formation of radical.
    
  • Result: If the ratio of rearranged products decreases significantly with the deuterated substrate, C-H abstraction is rate-limiting.

Experimental Workflow: Intrinsic KIE Determination

To rigorously determine the intrinsic KIE for P450-mediated oxidation, a competitive intermolecular experiment is recommended to minimize inter-well variability.

Materials
  • Substrate H: Cyclopropanecarboxylic acid (unlabeled).

  • Substrate D: Cyclopropane-1-D1-carboxylic acid (>98 atom % D).[3]

  • Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP450 isozymes (e.g., CYP2C9, CYP2D6).

  • Cofactor: NADPH regenerating system.

Protocol: Competitive Incubation
  • Preparation: Prepare a stock solution containing an equimolar ratio (1:1) of Substrate H and Substrate D (e.g., 10

    
    M each) in phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate with microsomes (0.5 mg/mL) for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS (High-Resolution Q-TOF recommended to resolve mass shift).

Calculation

The observed intermolecular KIE is calculated using the depletion rates of the light and heavy substrates:



Where


 and 

are the fractions of remaining substrate (H and D) at time

.

Visualization: P450 Oxidation Mechanism[4][5]

The following diagram illustrates the bifurcation between the direct hydroxylation (Oxygen Rebound) and the Ring Opening pathway, modulated by the deuterium isotope effect.

P450_Mechanism cluster_legend Mechanism Logic Substrate Cyclopropane-1-(H/D)- Carboxylic Acid TS Transition State [C···(H/D)···O-Fe] Substrate->TS Binding CpdI P450 Compound I (Fe=O) CpdI->TS + Radical Cyclopropyl Radical Intermediate TS->Radical H/D Abstraction (Primary KIE Point) Rebound Oxygen Rebound (Hydroxylation) Radical->Rebound Fast (k_rebound) RingOpen Ring Opening (Radical Clock) Radical->RingOpen Slow (k_open) Prod_OH 1-Hydroxy- cyclopropanecarboxylic acid Rebound->Prod_OH Prod_Linear Linear Enone Metabolite RingOpen->Prod_Linear

Figure 1: Mechanistic bifurcation in P450 oxidation.[4] Deuterium substitution at the abstraction site retards radical formation.

Data Interpretation & Case Studies

Interpreting KIE Values
Observed KIE (

)
InterpretationMechanistic Insight
1.0 - 1.2 No/Secondary KIEC-H bond is not broken in RDS. Rate likely limited by product release or electron transfer.
1.5 - 2.5 Masked KIEC-H cleavage is partially rate-limiting, often masked by binding affinity or "commitment to catalysis."
> 4.0 Primary KIEC-H abstraction is the distinct RDS. Tunneling may be involved if KIE > 7.[4]
Impact on Metabolic Stability (DMPK)

In drug development, replacing the C1-hydrogen with deuterium (using Cyclopropane-1-D1-carboxylic acid as a building block) is a strategy to improve pharmacokinetic profiles.

  • Clearance Reduction: If metabolic clearance is driven by C1-oxidation, deuteration can reduce intrinsic clearance (

    
    ) by 2-5 fold.
    
  • Metabolic Shunting: Slowing the C1 pathway may shunt metabolism to other sites (e.g., aromatic hydroxylation), potentially altering the toxicity profile.

Synthesis & Characterization

Synthesis Route

While commercially available, the synthesis typically involves the Simmons-Smith cyclopropanation of a deuterated alkene or H/D exchange of the ester derivative.

  • Precursor: Ethyl cyclopropanecarboxylate.

  • Exchange: Treatment with Lithium Diisopropylamide (LDA) in THF at -78°C, followed by quenching with

    
    .
    
  • Hydrolysis: Saponification of the ester yields Cyclopropane-1-D1-carboxylic acid.

Analytical Validation
  • 1H NMR: Disappearance of the multiplet at

    
     ppm (alpha-proton).
    
  • 13C NMR: The alpha-carbon signal will split into a triplet (

    
    ) due to coupling with Deuterium (
    
    
    
    ), with a slight upfield isotope shift.
  • Mass Spectrometry: Molecular ion shift from

    
     to 
    
    
    
    .

References

  • Kinetic Isotope Effects in Cytochrome P450 Oxidation Source: National Institutes of Health (PMC) URL:[Link]

  • Secondary Deuterium Isotope Effects on Acidity Source: PubMed URL:[Link]

  • Mechanistic Probes in Drug Discovery: The Role of Deuterium Source: Journal of Medicinal Chemistry (General Reference for Deuterium Switch) URL:[Link]

Sources

Structural Analysis of 1-Deuteriocyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Deuteriocyclopropanecarboxylic acid (1-D-CPCA) represents a critical isotopologue in the study of small-ring strain and metabolic stability. Unlike its proteo-parent, 1-D-CPCA serves as a "silent" probe in proton NMR while offering a distinct quadrupolar handle in deuterium NMR. This guide delineates the structural characterization of 1-D-CPCA, moving beyond basic identification to a rigorous analysis of its conformational dynamics, vibrational coupling, and magnetic properties. The focus is on distinguishing the ring-substituted deuterium (C1-D) from the exchangeable carboxyl deuterium (O-D) and quantifying the subtle geometric perturbations induced by the kinetic isotope effect.

Molecular Architecture & Energetics

The cyclopropane ring is defined by its significant angle strain (Baeyer strain) and torsional strain (Pitzer strain). The introduction of a carboxylic acid group at C1 imposes a conjugative interaction between the bent Walsh orbitals of the ring and the


-system of the carbonyl group.
Conformational Preference

Experimental evidence from microwave spectroscopy confirms that cyclopropanecarboxylic acid exists primarily in two conformers. The 1-deuterio substitution does not alter the global minimum but perturbs the zero-point vibrational energy (ZPVE).

  • Syn-Periplanar (Bisected): The carbonyl oxygen eclipses the cyclopropane ring. This is the global minimum due to maximum overlap between the Walsh orbitals and the C=O

    
     orbital.
    
  • Anti-Periplanar: The carbonyl oxygen is trans to the ring methine.

  • Energy Barrier: The rotational barrier is approximately 15-20 kJ/mol, significantly higher than typical alkanes due to the conjugative stabilization of the bisected form.

Geometric Isotope Effect

Replacing the C1-H with Deuterium causes a shortening of the C1-D bond (approx. 0.005 Å) compared to C1-H due to the anharmonicity of the potential energy well. This results in a slight contraction of the molar volume and a measurable change in the rotational constants (


) detected by microwave spectroscopy.

Synthesis & Isotopic Purity Protocol

To ensure valid structural analysis, the synthesis must guarantee regiospecificity at C1. The following protocol utilizes the acidity of the


-proton, which, while diminished by the 

-character of the cyclopropane ring, is accessible via strong bases.
Experimental Protocol: -Lithiation/Deuteration

Objective: Synthesis of 1-D-CPCA with >98% D-incorporation at C1.

  • Precursor Preparation: Convert cyclopropanecarboxylic acid to its tert-butyl ester to prevent nucleophilic attack at the carbonyl.

  • Deprotonation:

    • Reagent: Lithium Diisopropylamide (LDA), 1.1 equiv.

    • Solvent: Anhydrous THF.

    • Condition: -78 °C under Argon.

    • Mechanism: Formation of the lithium enolate. The strain of the ring makes the exocyclic double bond of the enolate energetically costly, but the ester stabilization dominates.

  • Quenching:

    • Add

      
       (99.9% D) in excess at -78 °C.
      
    • Allow to warm to room temperature.

  • Hydrolysis:

    • Acid hydrolysis (TFA/DCM) of the tert-butyl ester yields the free acid.

    • Note: Avoid harsh basic hydrolysis which could lead to H/D exchange back to the proteo-form if not carefully controlled.

SynthesisWorkflow Start Cyclopropanecarboxylic Acid Step1 Esterification (t-BuOH, DCC) Start->Step1 Step2 Lithiation (LDA, -78°C, THF) Step1->Step2 Enolate Formation Step3 Deuteration (D2O Quench) Step2->Step3 Electrophilic Trapping Step4 Hydrolysis (TFA, DCM) Step3->Step4 Final 1-Deuteriocyclopropane- carboxylic Acid Step4->Final

Figure 1: Regiospecific synthesis workflow for 1-D-CPCA via enolate trapping.

Spectroscopic Characterization Suite

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validating the site of deuteration.

NucleusParameterObservation in 1-D-CPCAMechanistic Insight

H

~1.5 ppm
Signal Vanished The multiplet corresponding to the

-methine proton disappears completely.

C

~13-15 ppm (C1)
1:1:1 Triplet Coupling to spin-1 Deuterium (

Hz).

C
Isotope ShiftUpfield Shift

ppm (intrinsic isotope effect).

H
Chemical ShiftMatches

H

Direct observation of the D-nucleus confirms C1 location (distinct from solvent D).

Protocol Validation: The disappearance of the


-proton signal must be correlated with the integration of the 

-protons (ring methylenes). In the parent compound, the ratio is 1:4 (1

: 4

). In 1-D-CPCA, the integration of the

-region should be <0.02 relative to the

-region.
Vibrational Spectroscopy (IR/Raman)

Deuteration uncouples the C1-H vibrations from the ring modes.

  • C-D Stretch: Look for a new band in the "silent region" (

    
    ).
    
  • Fingerprint Region: The ring breathing modes (approx

    
    ) will shift. The C1-H wagging mode, often coupled to the carbonyl stretch in the bisected conformer, will be significantly perturbed, potentially simplifying the carbonyl band shape if Fermi resonance was present in the proteo-species.
    
Rotational Spectroscopy (Microwave)

For gas-phase structural determination, microwave spectroscopy provides the moments of inertia.

  • Rotational Constants: The substitution of H (mass 1) with D (mass 2) at C1 significantly increases the moment of inertia along the principal axes.

  • Kraitchman Analysis: By comparing the rotational constants of the parent CPCA and 1-D-CPCA, the precise coordinate of the C1 atom relative to the center of mass can be calculated (

    
     structure). This confirms the bisected geometry where the C1-H(D) bond lies in the plane of symmetry.
    

Crystallography & Solid State

In the solid state, cyclopropanecarboxylic acids typically form centrosymmetric dimers via dual hydrogen bonds between the carboxyl groups.

  • Space Group: Often

    
     (monoclinic).
    
  • Isotope Effect on Packing: While H/D substitution rarely changes the space group, it can alter the unit cell volume slightly (Ubbelohde effect).

  • Structure Factor: X-ray diffraction is generally insensitive to D vs H difference due to lack of core electrons. Neutron diffraction is required to explicitly locate the nuclear position of the Deuterium at C1 and measure the C-D bond length with high precision (

    
     Å).
    

Conformation cluster_legend Orbital Overlap Syn Syn-Periplanar (Global Minimum) TS Perpendicular (Transition State) Syn->TS +15 kJ/mol TS->Syn Relaxation Anti Anti-Periplanar (Local Minimum) TS->Anti Relaxation Anti->TS +5 kJ/mol Info Walsh Orbitals <-> Pi* (C=O)

Figure 2: Conformational energy landscape of 1-D-CPCA. Deuteration does not alter the topology but affects vibrational levels within the wells.

References

  • Microwave Spectrum and Structure

    • Title: Microwave spectra and structure of the cyclopropanecarboxylic acid-formic acid dimer.[1][2]

    • Source: J. Chem. Phys. 143, 124311 (2015).[1]

    • URL:[Link][1]

  • Conformational Analysis

    • Title: Microwave Spectrum for a Second Higher Energy Conformer of Cyclopropanecarboxylic Acid.
    • Source: J. Phys. Chem. A 2015, 119, 39, 9813–9819.
    • URL:[Link]

  • Synthesis (General Alpha-Lithiation)

    • Title: Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
    • Source: Tetrahedron 57 (2001) 67–78.
    • URL:[Link]

  • Vibrational Spectroscopy (Deuterium Effects)

    • Title: Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid.[3]

    • Source: Molecules 2021, 26(4), 1128.
    • URL:[Link]

  • General Properties

    • Title: Cyclopropanecarboxylic acid (PubChem CID 15655).[4][5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

The Strategic Role of Cyclopropane-1-D1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

De-risking the Cyclopropyl Motif via the Deuterium Switch

Executive Summary

Cyclopropane-1-D1-carboxylic acid (CAS: 19136-94-8) is not merely an isotopically labeled reagent; it is a strategic "de-risking" building block in modern medicinal chemistry. While the cyclopropyl moiety is a privileged scaffold—valued for its ability to increase metabolic stability, improve potency, and restrict conformation—it carries a historical liability: metabolic bioactivation .

The oxidative opening of the cyclopropyl ring, particularly in cyclopropylamine pharmacophores (e.g., Trovafloxacin), has been linked to severe idiosyncratic hepatotoxicity.[1] Cyclopropane-1-D1-carboxylic acid serves as the primary synthetic gateway to 1-deuterocyclopropylamines , enabling the "Deuterium Switch" strategy. By installing a deuterium atom at the metabolic "soft spot" (the


-methine carbon), researchers can exploit the Kinetic Isotope Effect (KIE) to suppress ring-opening pathways, mitigate toxicity, and optimize pharmacokinetics (PK) without altering the drug's binding affinity.

The Physicochemical Basis: Why Deuterate the Cyclopropane?

The Metabolic Vulnerability (The "Soft Spot")

In many drug candidates, the cyclopropyl ring is attached to a heteroatom (N or O) or an electron-withdrawing group. The C-H bond at the 1-position (the


-methine) is often the site of initial metabolic attack by Cytochrome P450 (CYP450) enzymes.
  • Mechanism A (Hydrogen Atom Transfer - HAT): Direct abstraction of the

    
    -proton.
    
  • Mechanism B (Single Electron Transfer - SET): Common in cyclopropylamines. The nitrogen is oxidized to a radical cation, triggering the homolytic cleavage of the adjacent cyclopropane C-C bond. This results in a reactive carbon-centered radical and eventually an

    
    -unsaturated aldehyde (enal), which is a Michael acceptor capable of covalent binding to hepatic proteins.[1]
    
The Deuterium Solution

Replacing the Hydrogen (H) with Deuterium (D) at the 1-position leverages the Primary Kinetic Isotope Effect (PKIE) .

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond (approx. 1.2–1.5 kcal/mol stronger).

  • Metabolic Shunting: Breaking the C-D bond requires a higher activation energy. This can significantly slow down the rate-determining step of metabolism (

    
    ).
    
  • Outcome: The drug is either metabolized more slowly (improving half-life) or the metabolic pathway is diverted away from the toxic ring-opening route toward a safer clearance pathway (e.g., renal excretion or oxidation at a distal site).

Strategic Applications in Drug Design

Mitigating Idiosyncratic Toxicity (The Trovafloxacin Lesson)

The antibiotic Trovafloxacin was withdrawn/restricted due to severe hepatotoxicity. Mechanistic studies revealed that its cyclopropylamine moiety undergoes CYP-mediated oxidation to a reactive intermediate.[1]

  • Application: Using Cyclopropane-1-D1-carboxylic acid to synthesize the 1-deutero-cyclopropylamine analog.

  • Hypothesis: The stronger C-D bond stabilizes the ring against oxidative opening, reducing the formation of the reactive enal metabolite and lowering the covalent binding burden on the liver.

Pharmacokinetic (PK) Optimization

For drugs where the cyclopropyl methine is the primary clearance site (e.g., hydroxylation), deuteration can:

  • Increase

    
     (Half-life).[2]
    
  • Reduce

    
     (Intrinsic Clearance).
    
  • Lower the required dose, thereby improving the therapeutic index.

Mechanistic Probes

This building block is essential for determining how a drug is metabolized. If substituting H for D significantly changes the metabolic rate, it confirms that C-H bond cleavage at the cyclopropane ring is the rate-determining step.

Synthesis & Experimental Protocols

Synthesis of Cyclopropane-1-D1-carboxylic Acid

The most robust route involves the thermal decarboxylation of a gem-dicarboxylic acid precursor in a deuterated medium.

Reagents:

  • Diethyl malonate[3][4]

  • 1,2-Dibromoethane[3]

  • Sodium ethoxide (NaOEt)

  • Deuterium Oxide (

    
    )
    
  • Deuterated Sulfuric Acid (

    
    ) or DCl
    

Protocol:

  • Cyclopropanation: Alkylate diethyl malonate with 1,2-dibromoethane using NaOEt to form Diethyl cyclopropane-1,1-dicarboxylate .

  • Hydrolysis: Saponify the diester with NaOH to yield Cyclopropane-1,1-dicarboxylic acid .

  • Deuterodecarboxylation:

    • Dissolve the 1,1-dicarboxylic acid in

      
       acidified with catalytic 
      
      
      
      .
    • Heat to reflux (

      
      ). The mechanism involves protonation (deuteration) of the enol intermediate formed after 
      
      
      
      loss.
    • Result: The

      
       leaves, and a Deuterium atom is installed specifically at the 1-position.
      
The "Killer App": Synthesis of 1-Deutero-Cyclopropylamine

The carboxylic acid is rarely the final drug; it is the precursor to the amine via the Curtius Rearrangement .

Workflow:

  • Activation: Convert Cyclopropane-1-D1-carboxylic acid to the acyl azide (using DPPA or

    
     then 
    
    
    
    ).
  • Rearrangement: Heat to induce the Curtius rearrangement, releasing

    
     and forming the Isocyanate (
    
    
    
    ).[5][6] Note: The stereochemistry and the isotopic label at the carbon are retained.
  • Hydrolysis: Treat the isocyanate with water (or an alcohol for a carbamate) to yield 1-Deutero-cyclopropylamine .

Visualizations

Diagram: Metabolic Toxicity vs. Deuterium Stabilization

This diagram illustrates the divergence in metabolic fate between the standard protonated drug and the deuterated analog.

MetabolicFate Drug_H Cyclopropylamine Drug (H) CYP450 CYP450 Oxidation (SET Mechanism) Drug_H->CYP450 Drug_D Deuterated Analog (D) Drug_D->CYP450 Radical_H N-Radical Cation (H) CYP450->Radical_H Oxidation Radical_D N-Radical Cation (D) CYP450->Radical_D Oxidation RingOpen Ring Opening (Fast for H) Radical_H->RingOpen Low Barrier Stable Ring Intact (Stabilized by C-D) Radical_D->Stable High Barrier (KIE) Toxic Reactive Enal (Toxic Adducts) RingOpen->Toxic Safe Safe Clearance (Renal/Glucuronidation) Stable->Safe

Caption: Comparative metabolic pathways. The deuterated analog resists ring opening due to the Kinetic Isotope Effect, shunting metabolism toward safe clearance.

Diagram: Synthesis Workflow

The route from commodity chemicals to the high-value deuterated amine building block.

Synthesis Start Diethyl Malonate + 1,2-Dibromoethane Step1 Cyclopropane-1,1-dicarboxylate Start->Step1 Alkylation Step2 Cyclopropane-1,1-dicarboxylic acid Step1->Step2 Hydrolysis Step3 Deuterodecarboxylation (D2O / Heat) Step2->Step3 -CO2 Product_Acid Cyclopropane-1-D1-carboxylic Acid Step3->Product_Acid D-Incorporation Step4 Curtius Rearrangement (DPPA / NaN3) Product_Acid->Step4 Activation Final_Amine 1-Deutero-cyclopropylamine (Drug Precursor) Step4->Final_Amine -N2, Hydrolysis

Caption: Synthetic route from malonate to the critical 1-deutero-cyclopropylamine precursor via deuterodecarboxylation.

Comparative Data: H vs. D Analogs

The following table summarizes hypothetical but representative data comparing a standard cyclopropylamine drug with its 1-deuterated analog (based on literature precedents like deuterated paroxetine or trovafloxacin models).

ParameterStandard Drug (H-Analog)Deuterated Analog (D-Analog)Improvement Factor
Bond Dissociation Energy ~98 kcal/mol (C-H)~100 kcal/mol (C-D)+1.2–1.5 kcal/mol
In Vitro

(Microsomes)
45 min85 min~1.9x Stability
Reactive Metabolite Formation High (Detected as GSH adduct)Low / Trace>50% Reduction
Covalent Binding (Hepatocytes) 120 pmol/mg protein35 pmol/mg protein~3.4x Safety Margin
Primary Clearance Route Ring Opening (Toxic)Renal / Conjugation (Safe)Metabolic Switching

References

  • Witter, D. J., et al. (2008). "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity." Chemical Research in Toxicology.

  • Gant, T. G. (2014). "Deuterated Drugs: Where Are We Now?" Expert Opinion on Therapeutic Patents.

  • Organic Syntheses. (1981). "Cyclopropane-1,1-dicarboxylic acid."[3] Organic Syntheses, Coll.[7] Vol. 6, p.391.

  • Ghosh, A. K., et al. (2012). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Kates, S. A., et al. (2023). "Evaluation of drug-induced liver toxicity of trovafloxacin... in a human microphysiological liver model."[8] Nature Communications.

Sources

Thermodynamic Properties of Alpha-Deuterated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium (


 or D) into the 

-position of carboxylic acids represents a precision tool in modern medicinal chemistry. By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , researchers can significantly enhance the metabolic stability of drug candidates without altering their intrinsic pharmacology or target binding affinity.

This guide provides a rigorous analysis of the thermodynamic and physicochemical shifts induced by


-deuteration. It moves beyond basic definitions to explore the causal link between Zero Point Energy (ZPE)  differences, Bond Dissociation Energy (BDE) , and the resulting macroscopic changes in acidity (

), lipophilicity (

), and chiral stability.

Fundamental Thermodynamics of the C-D Bond

The utility of deuterated carboxylic acids rests on the fundamental thermodynamic differences between Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds.

Bond Dissociation Energy (BDE) & Zero Point Energy

The C-D bond is thermodynamically stronger than the C-H bond. This is not due to a change in the potential energy surface (which remains identical under the Born-Oppenheimer approximation), but rather a lowering of the Zero Point Energy (ZPE) .

  • Vibrational Frequency: Deuterium, having twice the mass of Protium, lowers the vibrational frequency of the C-X stretch (

    
    ).
    
  • ZPE Difference: The ground state vibrational energy (

    
    ) is lower for C-D.
    
  • Net Effect: Since the dissociation limit is the same for both isotopes, the energy required to break the C-D bond to reach the transition state is higher.[1]

PropertyC-H Bond (Typical)C-D Bond (Typical)

(Thermodynamic Gain)
Vibrational Freq (

)
~2900 cm

~2100 cm

-800 cm

Bond Dissociation Energy ~98 kcal/mol~99.2 kcal/mol+1.2 kcal/mol
Bond Length (

)
1.09 Å1.085 Å-0.005 Å (Shorter)

Expert Insight: The +1.2 kcal/mol difference may seem small, but in exponential rate equations (Arrhenius), this translates to a 6-10 fold reduction in bond cleavage rates (the primary Kinetic Isotope Effect), which is the "thermodynamic anchor" for metabolic stability.

Physicochemical Property Shifts[2][3]

Deuteration is often described as a "conservative" modification, but it induces measurable thermodynamic shifts that must be accounted for in high-precision assays.

Acidity ( ) Shifts

Contrary to the assumption that isotopes do not affect electronics,


-deuteration measurably decreases acidity  (increases 

).
  • Magnitude:

    
     is typically +0.01 to +0.035 units  per deuterium atom.
    
  • Mechanism:

    • Inductive/Hyperconjugative: The C-D bond is shorter and the electron density is more confined (lower polarizability). This makes the

      
      -carbon effectively more electron-donating than in the protio-analog.
      
    • Anion Destabilization: The carboxylate anion (

      
      ) relies on delocalization. The shorter, "stiffer" C-D bond adjacent to the carboxyl group is less effective at stabilizing the negative charge via hyperconjugation compared to a C-H bond.
      
Lipophilicity ( ) & Chromatography

Deuterated isotopologues often exhibit lower lipophilicity than their protio counterparts.

  • Chromatographic Behavior: In Reversed-Phase HPLC (RPLC), deuterated compounds elute earlier than non-deuterated ones.[2][3]

  • Thermodynamic Driver: The C-D bond has a smaller molar volume (Ubbelohde effect) and lower polarizability. This results in slightly weaker van der Waals (dispersion) interactions with the lipophilic stationary phase (e.g., C18 chains).

  • Data Impact: While

    
     is usually small (
    
    
    
    ), it confirms that deuteration does not increase lipophilicity, preserving the aqueous solubility profile.
Chiral Stability (Racemization)

For chiral carboxylic acids where the stereocenter is at the


-position, racemization occurs via enolization (proton removal).
  • Thermodynamic Barrier: The transition state for enolization involves breaking the

    
    -C-H/D bond.
    
  • Impact: Due to the primary KIE, the rate of racemization for the deuterated enantiomer is significantly slower (

    
    ). This effectively "locks" the stereochemistry, increasing the shelf-life and in vivo stability of the active enantiomer.
    

Visualization: Thermodynamic & Metabolic Pathways

Thermodynamic Cycle of Acidity

The following diagram illustrates the energy differences leading to the observed


 shift.

AcidityCycle cluster_legend Thermodynamic Origin AcidH R-CH-COOH (Protio Acid) AnionH R-CH-COO⁻ + H⁺ (Protio Anion) AcidH->AnionH Dissociation (Ka_H) AcidD R-CD-COOH (Deutero Acid) AnionD R-CD-COO⁻ + H⁺ (Deutero Anion) AcidD->AnionD Dissociation (Ka_D) Note ΔG(Dissoc) for D > ΔG(Dissoc) for H Due to lower ZPE stabilization in Anion-D Result: pKa(D) > pKa(H)

Figure 1: Thermodynamic cycle showing the origin of the acidity shift. The dissociation energy for the deuterated acid is slightly higher, resulting in a higher


.
Metabolic Blockade Mechanism

This workflow demonstrates how


-deuteration shunts metabolic pathways, preventing rapid clearance.

MetabolicShunt Drug Drug-CH-COOH (Parent) CYP CYP450 (Oxidation) Drug->CYP Fast (k_H) DrugD Drug-CD-COOH (Deuterated) DrugD->CYP Blocked/Slow (k_D) DKIE ~ 7.0 UGT UGT (Glucuronidation) DrugD->UGT Metabolic Shunting Note Result: Increased t1/2 Reduced Toxic Metabolites DrugD->Note Metab1 α-Hydroxy Metabolite (Unstable/Toxic) CYP->Metab1 CYP->Metab1 Metab2 Acyl Glucuronide (Clearance) UGT->Metab2

Figure 2: Metabolic shunting via the Deuterium Kinetic Isotope Effect. The high energy barrier of C-D cleavage redirects metabolism away from oxidative degradation.

Experimental Protocols

Protocol: Mild -Deuteration via Pentafluorophenyl Esters

This protocol is superior to harsh base-catalyzed exchange as it prevents decomposition of sensitive substrates.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Pentafluorophenol (PfpOH) (1.2 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • Triethylamine (

    
    ) (0.5 equiv - catalytic)
    
  • Deuterium Oxide (

    
    ) (10-20 equiv)
    
  • Solvent:

    
     or THF
    

Workflow:

  • Activation: Dissolve the carboxylic acid in

    
    . Add PfpOH and EDC
    
    
    
    HCl. Stir at RT for 2 hours to form the Pfp-ester.
  • Exchange: Add

    
     and catalytic 
    
    
    
    . The Pfp-ester significantly increases the acidity of the
    
    
    -proton (
    
    
    drops from ~24 to ~16), allowing exchange under mild conditions.
  • Monitoring: Monitor via LC-MS for the mass shift (

    
    ).
    
  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using

    
    . Note: Ensure hydrolysis conditions do not cause back-exchange (use shorter reaction times).
    
Protocol: High-Precision Measurement (NMR Titration)

Potentiometric titration often lacks the resolution to detect


. NMR titration is the gold standard.
  • Sample Prep: Prepare a 1:1 mixture of the protio-acid and deutero-acid in

    
     (90:10) with 100 mM KCl ionic strength buffer.
    
  • Titration: Adjust pH from 2.0 to 10.0 in 0.5 unit increments using

    
     or 
    
    
    
    .
  • Acquisition: At each pH point, acquire

    
     NMR. Focus on the Carbonyl carbon signal.
    
  • Analysis: The chemical shift (

    
    ) changes with ionization state.
    
    • Plot

      
       vs. pH for both isotopologues.
      
    • Fit to the Henderson-Hasselbalch equation:

      
      
      
    • Calculate

      
      .
      

Summary Data Table

PropertyEffect of

-Deuteration
Drug Development Implication
Bond Strength Increases (+1.2 kcal/mol)Primary driver of metabolic stability (DKIE).
Acidity (

)
Decreases (+0.01 to +0.03 units)Minimal effect on solubility; may slightly alter salt formation.
Lipophilicity (

)
Decreases (Slightly)Marginal improvement in solubility; earlier elution in RPLC.
Molar Volume Decreases Contributes to lower lipophilicity and different binding dynamics.
Enolization Rate Decreases (5-10x slower)Stabilizes chiral centers against racemization.

References

  • Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols Source: Journal of the American Chemical Society (2007) URL:[Link] Relevance: Definitive source for the +0.031 pKa shift and vibrational origin theory.

  • Deuterium in Drug Discovery: Progress, Opportunities and Challenges Source: Nature Reviews Drug Discovery (2023) URL:[Link] Relevance: Comprehensive review on DKIE, metabolic shunting, and lipophilicity changes.

  • Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange 
    Source: The Journal of Organic Chemistry (2022)
    URL:[Link]
    Relevance:[4][2][3][5][6][7][8] Source for the Pentafluorophenyl ester synthesis protocol.
    
  • Bond Dissociation Energies of Organic Molecules Source: Michigan State University Chemistry Data URL:[Link] Relevance: Fundamental thermodynamic data on C-H vs C-D bond strengths.

Sources

literature review of cyclopropane ring deuteration strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Cyclopropane Ring Deuteration Strategies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane ring is a privileged pharmacophore in modern medicinal chemistry, appearing in blockbuster drugs like Ivacaftor , Moxifloxacin , and Ledipasvir . Its metabolic liability, however, often lies in the oxidative opening of the ring or hydroxylation by Cytochrome P450 enzymes. Deuteration of the cyclopropane ring offers a potent solution via the Kinetic Isotope Effect (KIE) , potentially slowing metabolic clearance (PK) and mitigating toxic metabolite formation without altering the drug's binding affinity (PD).

This guide synthesizes the three primary methodologies for installing deuterium into the cyclopropane motif: De Novo Assembly , Reductive Dehalogenation , and Late-Stage C-H Activation .

Part 1: Strategic Landscape & Decision Matrix

Selecting the correct deuteration strategy depends heavily on the stage of drug development and the substrate's complexity.

The Three Pillars of Deuteration
  • De Novo Assembly (Bottom-Up): Best for early-stage scaffold synthesis. High deuterium incorporation (>98% D), but requires building the molecule from scratch.

  • Reductive Dehalogenation (Modification): A classical, reliable approach using gem-dihalocyclopropanes. Excellent for generating specific isotopologues (e.g., cis- vs. trans-d1).

  • Late-Stage Functionalization (Top-Down): The "Holy Grail" for modifying existing drug candidates. Uses transition metal catalysis (Ir, Ru) to exchange H for D directly.

Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting a deuteration strategy based on substrate constraints.

DeuterationStrategy Start Target Molecule Analysis RingExists Is the cyclopropane ring already formed? Start->RingExists FuncGroups Are there directing groups (Amide, Ketone, Pyridine)? RingExists->FuncGroups Yes GemHalo Can you access the gem-dihalo precursor? RingExists->GemHalo No LSF STRATEGY B: Late-Stage C-H Activation (Ir/Ru) FuncGroups->LSF Yes (Directed H/D Exchange) Reductive STRATEGY C: Reductive Dehalogenation FuncGroups->Reductive No (Indirect Route) DeNovo STRATEGY A: De Novo Assembly (Simmons-Smith / Fe-Catalysis) GemHalo->DeNovo No (Start from Alkene) GemHalo->Reductive Yes

Caption: Decision matrix for selecting the optimal cyclopropane deuteration pathway based on substrate availability and functional group tolerance.

Part 2: De Novo Assembly (The "Bottom-Up" Approach)

When the cyclopropane ring is not yet formed, the most robust method involves cyclopropanation of an alkene using deuterated methylene transfer reagents.

The Deuterated Simmons-Smith Reaction

The gold standard for synthesizing deuterated cyclopropanes is the Simmons-Smith reaction using diiodomethane-


 (

). This reaction proceeds via a zinc-carbenoid intermediate (

) and is stereospecific, retaining the geometry of the starting alkene.
  • Mechanism: Concerted syn-addition.

  • Source of D:

    
     (commercially available but expensive).
    
  • Key Advantage: Complete control over deuterium placement (methylene-

    
    ).
    
Protocol 1: Simmons-Smith Cyclopropanation with

Objective: Synthesis of a cyclopropyl-


 moiety from a terminal alkene.

Reagents:

  • Substrate: 1.0 equiv (e.g., cinnamyl alcohol)

  • Diethylzinc (

    
    ): 2.2 equiv (1.0 M in hexanes)
    
  • Diiodomethane-

    
     (
    
    
    
    ): 2.4 equiv (>99.5% D)
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and the alkene substrate. Cool to -10°C.

  • Carbenoid Formation: Carefully add

    
     dropwise (Exothermic!). Stir for 10 minutes.
    
  • Reagent Addition: Add

    
     dropwise via syringe, maintaining the temperature below 0°C. A white precipitate (
    
    
    
    ) may form.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

Validation:


 NMR should show the disappearance of vinylic protons. 

NMR (if available) will confirm the presence of the cyclopropyl deuterium signal.
Emerging Iron-Catalyzed Transfer (The "Green" Route)

A recent breakthrough (2024) utilizes Iron (Fe) catalysis to transfer deuterated methylene from Dichloromethane-


 (

)
. This is significantly more cost-effective than using diiodomethane-

.
  • Reference: Angew. Chem. Int. Ed. (2024) [1].[1][2]

  • Advantage: Uses cheap solvent (

    
    ) as the deuterium source.
    

Part 3: Late-Stage Functionalization (The "Top-Down" Approach)

For drug candidates where the ring is already intact, Hydrogen Isotope Exchange (HIE) is the preferred strategy. This relies on transition metal catalysis to activate the inert


 bonds of the cyclopropane.
Iridium-Catalyzed C-H Activation

The Kerr and Hartwig groups have pioneered the use of Iridium(I) catalysts with bulky phosphine or N,N-bidentate ligands to facilitate this exchange. The reaction is often directed by carbonyls or amides (Directing Groups - DG) to ensure regioselectivity.

  • Catalyst System: Crabtree’s catalyst or

    
     with phenanthroline ligands.
    
  • Deuterium Source:

    
     gas or 
    
    
    
    .[3]
  • Mechanism: Oxidative addition of Ir into the C-H bond, H/D scrambling, and reductive elimination.

Visualization: Iridium Catalytic Cycle

IrCycle Complex Active Ir(I) Complex OxAdd Oxidative Addition (C-H Activation) Complex->OxAdd + Substrate Exchange H/D Scrambling (with D2) OxAdd->Exchange + D2 / - HD RedElim Reductive Elimination (Product Release) Exchange->RedElim RedElim->Complex Regenerate Ir(I)

Caption: Simplified catalytic cycle for Iridium-mediated C-H deuteration of cyclopropanes.

Protocol 2: Directed H/D Exchange using Kerr’s Conditions

Objective: Deuteration of a cyclopropyl amide.

Reagents:

  • Substrate: 1.0 equiv (Cyclopropyl amide)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / Ligand
  • Solvent: DCM (

    
    ) - Note: The solvent is not the D source here.
    
  • Deuterium Source:

    
     gas (balloon pressure).
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon, dissolve the substrate and Ir-catalyst in degassed DCM.

  • Exchange: Transfer the solution to a pressure tube or round-bottom flask.

  • Atmosphere: Freeze-pump-thaw to remove Argon, then backfill with

    
     gas (1 atm).
    
  • Reaction: Stir vigorously at RT for 16–24 hours. Note: Higher temperatures may cause ring opening.

  • Workup: Vent the

    
     gas. Pass the mixture through a short pad of silica/Celite to remove the metal catalyst.
    
  • Analysis: Analyze by MS (Mass Shift) and NMR.

Part 4: Comparative Analysis of Strategies

The following table summarizes the operational parameters for the discussed strategies.

FeatureSimmons-Smith (

)
Fe-Catalyzed (

)
Ir-Catalyzed H/D ExchangeReductive Dehalogenation
Stage Early (Building Block)Early (Building Block)Late (Finished Drug)Intermediate
D-Source

(Expensive)

(Cheap)

Gas /


/

D-Incorporation Excellent (>98%)Good (>90%)Variable (50-95%)Excellent (>95%)
Stereocontrol Complete RetentionHigh RetentionPotential ScramblingDepends on Reductant
Risk Zinc handlingRadical side-reactionsRing OpeningOver-reduction

Part 5: Reductive Methods (Classical)

For specific stereochemical requirements (e.g., creating a chiral center on the ring), reducing a gem-dihalocyclopropane is effective.

  • Precursor: gem-dibromocyclopropane (made via bromoform addition to alkene).

  • Reagent:

    
    , 
    
    
    
    (toxic), or newer Nickel-nanoparticle catalyzed reductions in water [2].
  • Mechanism: Radical or Anionic abstraction of the halogen followed by D-trapping.

References

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Angew. Chem. Int. Ed., 2024.[1]

  • Nickel Nanoparticle Catalyzed Mono- and Di-Reductions of gem-Dibromocyclopropanes. Lipshutz Group, ResearchGate.

  • Iridium-Catalyzed C-H Borylation of Cyclopropanes. J. Am. Chem. Soc., 2013, 135(9), 3375-3378.[4]

  • Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 2011.

Sources

The Bioisosteric & Kinetic Stabilization Potential of Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, Cyclopropane-1-D1-carboxylic acid (CAS 19136-94-8) represents a precision tool that merges two powerful medicinal chemistry strategies: conformational constraint and the Deuterium Kinetic Isotope Effect (DKIE) . While the cyclopropane ring itself serves as a rigid bioisostere for gem-dimethyl or ethyl groups—improving potency by reducing entropic penalties upon binding—the strategic introduction of deuterium at the C1 position (alpha to the carboxyl) addresses a critical vulnerability: metabolic lability and stereochemical instability.

This guide details the physicochemical rationale, synthesis, and experimental validation of this moiety, demonstrating how a single atom substitution can significantly extend half-life (


) and prevent in vivo racemization of chiral drug candidates.

Part 1: Bioisosteric Rationale & Physicochemical Profile

The Cyclopropane Scaffold

The cyclopropane ring is a "privileged scaffold" in drug discovery. Its high strain energy (~27.5 kcal/mol) and significant


 character (Walsh orbitals) allow it to:
  • Mimic Double Bonds: The electron distribution resembles an alkene, allowing

    
    -interaction with receptor aromatic residues.
    
  • Lock Conformation: It restricts the rotation of the carboxyl group, fixing the vector of the hydrogen bond donor/acceptor.

The Deuterium Switch (C1-D1)

Replacing the alpha-hydrogen (C1-H) with deuterium (C1-D) exploits the primary Kinetic Isotope Effect. The C-D bond is shorter and stronger than the C-H bond due to a lower Zero Point Energy (ZPE).

Table 1: Physicochemical Comparison (H vs. D)

PropertyC-H Bond (Protium)C-D Bond (Deuterium)Impact
Bond Dissociation Energy (BDE) ~98 kcal/mol~100-101 kcal/molHigher activation energy for cleavage.
Bond Length 1.09 Å1.08 ÅNegligible steric change (Bioisosteric).
Vibrational Frequency ~2900 cm⁻¹~2100 cm⁻¹Lower frequency = Lower ZPE.
Lipophilicity (

LogP)
Baseline-0.005 to -0.010Slightly lower (more hydrophilic) due to smaller molar volume.
pKa (Carboxylic Acid) ~4.83~4.85Minimal shift; biological ionization remains unchanged.
Mechanism of Action
  • Metabolic Blockade: Cytochrome P450s (CYPs) often initiate metabolism via hydrogen atom abstraction (HAT). If the Rate-Determining Step (RDS) involves breaking the C1-H bond (e.g., alpha-hydroxylation leading to ring opening), deuteration can reduce the reaction rate by a factor of

    
    .
    
  • Anti-Racemization: For chiral 1,2-disubstituted cyclopropanes, the C1 proton is acidic (alpha to carbonyl). In vivo basic conditions can trigger enolization, leading to racemization. The C-D bond increases the activation energy for deprotonation, effectively "freezing" the stereocenter.

Part 2: Synthesis & Manufacturing[1]

The synthesis of Cyclopropane-1-D1-carboxylic acid must ensure high isotopic enrichment (>98% D) to prevent "metabolic switching" back to the protio-form.

Recommended Synthetic Route: Base-Catalyzed H/D Exchange

The most scalable method involves thermodynamic exchange of the ester derivative, followed by hydrolysis.

Protocol:

  • Esterification: Convert cyclopropanecarboxylic acid to its ethyl ester.

  • Exchange: Treat with NaOD in

    
    /EtOD or use a catalytic system (K₂CO₃/Pivalic Anhydride) to facilitate enolate formation and quenching with deuterium.
    
  • Hydrolysis: Saponify the ester using NaOD/

    
     to prevent back-exchange.
    
Visualization: Synthesis Workflow

The following diagram illustrates the critical steps and reagents.

SynthesisWorkflow Start Cyclopropanecarboxylic Acid (C4H6O2) Step1 Esterification (EtOH, H2SO4) Start->Step1 Inter1 Ethyl Ester Intermediate Step1->Inter1 Step2 H/D Exchange (NaOD, D2O, EtOD) Reflux 4-6h Inter1->Step2 Enolization Inter2 Deuterated Ester (>98% D inc.) Step2->Inter2 D-incorporation Inter2->Step2 Repeat for >99% D Step3 Hydrolysis (NaOD, D2O) Inter2->Step3 End Cyclopropane-1-D1- carboxylic Acid Step3->End Final Product

Caption: Step-wise synthesis via base-catalyzed H/D exchange. Note the optional recycle loop to maximize isotopic enrichment.

Part 3: Applications & Case Studies

Prevention of Chiral Inversion (Racemization)

Many cyclopropane drugs are chiral. If the drug is administered as a single enantiomer (e.g., 1R, 2S), in vivo racemization can lead to a loss of efficacy or toxicity (if the distomer is toxic).

Scenario: A drug candidate with a 1,2-disubstituted cyclopropane core shows a half-life of 2 hours for racemization in plasma. Solution: Deuteration at C1 increases the activation energy for the enolate transition state. Result: Racemization


 increases to >20 hours, allowing for once-daily dosing of the pure enantiomer.
Visualization: Metabolic & Racemization Pathways

This diagram contrasts the fate of the Protio (H) vs. Deutero (D) species.

MetabolicFate cluster_H Protio-Analog (C-H) cluster_D Deutero-Analog (C-D) Drug Cyclopropane Drug (Chiral Center @ C1) H_Path Path A: C-H Bond Breakage Drug->H_Path Fast (k_H) D_Path Path B: C-D Bond Breakage Drug->D_Path Slow (k_D << k_H) Enol Enolate Intermediate (Planar/Achiral) H_Path->Enol Deprotonation Oxidation Alpha-Hydroxylation (Ring Opening/Toxic) H_Path->Oxidation CYP450 Racemic Racemic Mixture (50% Active / 50% Inactive) Enol->Racemic Stable Stereochemically Stable (High Barrier to Enolization) D_Path->Stable KIE Blockade Metab_Stable Metabolically Stable (Reduced Clearance) D_Path->Metab_Stable

Caption: Comparison of metabolic fates. The C-D bond acts as a 'kinetic firewall' against racemization and oxidative degradation.

Part 4: Experimental Protocols

Protocol: In Vitro Racemization Kinetics

To validate the bioisosteric potential, one must measure the rate of chiral inversion.

Materials:

  • Phosphate Buffer (PBS), pH 7.4 and pH 9.0 (accelerated).

  • Chiral HPLC Column (e.g., Chiralcel OD-H).

  • Test Compounds: Protio-analog and Deutero-analog (C1-D).

Method:

  • Preparation: Dissolve compounds in DMSO (10 mM stock). Dilute to 10 µM in PBS.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24 hours. Quench immediately with cold acidic buffer (pH 3) to stop base-catalyzed racemization.

  • Analysis: Inject onto Chiral HPLC. Integrate peak areas for Enantiomer A and Enantiomer B.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
    • Calculate KIE

      
      .
      
    • Success Criterion: KIE

      
       4.0 indicates significant stabilization.
      
Protocol: Microsomal Stability Assay

Method:

  • Incubate 1 µM of substrate with liver microsomes (human/rat) and NADPH.

  • Monitor disappearance of parent compound via LC-MS/MS over 60 minutes.

  • Calculate intrinsic clearance (

    
    ).
    
  • Compare

    
     vs 
    
    
    
    . A reduction in clearance confirms the alpha-carbon was a metabolic soft spot.

References

  • Wuitschik, G. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. (1944).[1][2] Cyclopropanecarboxylic Acid.[1][2][3] Organic Syntheses, Coll. Vol. 1, p.156. [Link]

  • Uttry, A. et al. (2021).[4] Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Shao, L. et al. (2010). Derivatives of Tramadol for Increased Metabolic Stability. U.S.

Sources

impact of deuterium substitution on cyclopropane ring strain

Cyclopropane-1-D1-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Cyclopropane-1-D1-carboxylic acid (CAS 19136-94-8) is the isotopically labeled analog of cyclopropanecarboxylic acid where the hydrogen atom at the alpha-position (C1) is replaced by deuterium.[1] This molecule serves as a critical probe in mechanistic enzymology and drug development, specifically for investigating metabolic stability and the Kinetic Isotope Effect (KIE) at the site of acyl-glucuronidation or oxidative ring-opening.

Unlike random deuteration, the 1-D1 isotopologue specifically targets the chemically reactive alpha-carbon, making it the gold standard for stabilizing the carboxyl moiety against metabolic abstraction.

Core Identifiers
PropertySpecification
Chemical Name Cyclopropane-1-D1-carboxylic acid
CAS Number 19136-94-8
Unlabeled CAS 1759-53-1
Molecular Formula C₄H₅DO₂
Molecular Weight 87.10 g/mol
SMILES [2H]C1(C(=O)O)CC1
InChI Key YMGUBTXCNDTFJI-WFVSFCRTSA-N
Purity Standard ≥ 98 atom% D

Synthesis Protocol: Thermal Decarboxylation Route

While alpha-lithiation of the ester followed by D₂O quench is a theoretical route, it often suffers from low yields due to the high pKa of the cyclopropane ring protons (~40+). The authoritative, high-yield method for synthesizing Cyclopropane-1-D1-carboxylic acid relies on the thermal decarboxylation of cyclopropane-1,1-dicarboxylic acid in deuterium oxide (D₂O) .

This method ensures isotopic incorporation at the thermodynamic position (alpha-carbon) with high specificity.

Reagents Required[3][4][5][6]
  • Precursor: Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7).[2]

  • Solvent/Source: Deuterium Oxide (D₂O, >99.8% D).

  • Catalyst: Catalytic DCl (Deuterium Chloride) or thermal activation.

Step-by-Step Methodology
  • Dissolution: In a flame-dried heavy-walled pressure tube, suspend 10.0 mmol of cyclopropane-1,1-dicarboxylic acid in 5.0 mL of D₂O.

  • Exchange (Labile Protons): Stir at room temperature for 30 minutes. The carboxylic acid protons (-COOH) will rapidly exchange with D₂O to form -COOD. Note: This does not yet deuterate the carbon.

  • Decarboxylation: Seal the tube and heat the reaction mixture to 140–160°C for 12–24 hours.

    • Mechanism:[3][4] The thermal instability of the gem-dicarboxylic acid leads to decarboxylation. The intermediate enol/enolate species is reprotonated (specifically, deuterated) by the solvent (D₂O) at the alpha position.

  • Extraction: Cool the mixture to room temperature. Acidify slightly with dilute HCl (or DCl if maintaining strict isotopic purity is critical for downstream, though the C-D bond is non-labile). Extract exhaustively with diethyl ether (3 x 10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Distillation: Purify the residue via Kugelrohr distillation (bp ~182–184°C at atm) to obtain the pure oil.

Synthesis Logic Diagram

Synthesis Start Cyclopropane-1,1- dicarboxylic acid Inter Intermediate: [1,1-dicarboxylate-d2] Start->Inter Rapid H/D Exchange (-COOH -> -COOD) D2O D2O (Solvent) Proton Exchange D2O->Inter Heat Thermal Decarboxylation (160°C, -CO2) Inter->Heat Product Cyclopropane-1-D1- carboxylic acid (CAS 19136-94-8) Heat->Product C-D Bond Formation

Figure 1: Thermal decarboxylation pathway utilizing D₂O as the deuterium source to selectively label the alpha-carbon.

Applications in Drug Development[2]

A. Metabolic Blocking (Deuterium Switch)

The primary utility of CAS 19136-94-8 is to block metabolic pathways occurring at the alpha-carbon.

  • Acyl-Glucuronidation: The alpha-proton can influence the rate of acyl-glucuronide formation and its subsequent rearrangement to reactive intermediates. Deuteration changes the geometry and vibrational frequency, potentially reducing toxicity.

  • Ring Opening: While cyclopropanes are robust, oxidative ring opening (often CYP450 mediated) can be initiated by radical abstraction at the alpha-position. The C-D bond is approximately 6–10 times stronger than the C-H bond, significantly retarding this step via the Primary Kinetic Isotope Effect (KIE).

B. Mechanistic Probing

Researchers use this molecule to determine the stereochemistry of enzymatic reactions. If an enzyme processes the cyclopropane ring, the retention or loss of the deuterium label (observed via Mass Spectrometry) provides definitive proof of the reaction mechanism (e.g., radical clock experiments).

Metabolic Stability Logic

Metabolism Drug Drug Molecule with Cyclopropane Moiety AlphaH Alpha-H Variant (Standard) Drug->AlphaH AlphaD Alpha-D Variant (CAS 19136-94-8) Drug->AlphaD Metabolism CYP450 / Glucuronidation AlphaH->Metabolism AlphaD->Metabolism RapidMet Rapid Metabolism (C-H Abstraction) Metabolism->RapidMet Low Activation Energy SlowMet Metabolic Stability (Primary KIE) Metabolism->SlowMet High Activation Energy (C-D Bond Strength)

Figure 2: The Deuterium Kinetic Isotope Effect (KIE) increases metabolic stability by raising the activation energy for alpha-carbon abstraction.

Analytical Validation

To validate the synthesis of CAS 19136-94-8, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • Unlabeled: Shows a multiplet at ~1.6 ppm corresponding to the alpha-proton (1H).

    • Labeled (1-D1): The signal at ~1.6 ppm must be absent (or reduced to <2% integration for >98% purity).

    • Ring Protons: The beta-protons (CH₂) will appear as complex multiplets (~0.9–1.2 ppm), but their splitting pattern will simplify slightly due to the loss of coupling to the alpha-proton.

  • ¹³C NMR:

    • The alpha-carbon signal will appear as a 1:1:1 triplet due to coupling with the Deuterium nucleus (spin = 1), with a slight upfield isotope shift compared to the unlabeled compound.

Mass Spectrometry (MS)
  • Method: GC-MS or LC-MS (ESI-).

  • Target: Look for the molecular ion shift.

    • Unlabeled [M-H]⁻: m/z 85.

    • Labeled [M-H]⁻: m/z 86.

  • Validation: The ratio of m/z 86 to 85 indicates the isotopic enrichment level.

References

  • CymitQuimica. Cyclopropane-1-d1-carboxylic Acid Product Data. Retrieved from

  • MedChemExpress. Cyclopropylcarboxylic acid-d1 Datasheet. Retrieved from

  • Danheiser, R. L., et al. "Preparation of Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, Coll.[5] Vol. 8, p. 32. (Source for precursor synthesis).

  • Wiberg, K. B. "Deuterium Isotope Effects in the Solvolysis of Cyclopropyl Tosylates." Journal of the American Chemical Society.
  • NIST Chemistry WebBook. Cyclopropanecarboxylic acid (Unlabeled) Properties. Retrieved from

Sources

Methodological & Application

Technical Guide: Amide Coupling Strategies for Cyclopropane-1-D1-carboxylic Acid

[1]

Executive Summary & Strategic Rationale

The incorporation of deuterium into drug scaffolds ("deuterium switching") is a critical strategy for improving metabolic stability (reducing clearance via CYP450) and mitigating toxic metabolite formation. Cyclopropane-1-D1-carboxylic acid represents a high-value building block because the cyclopropyl moiety is a common bioisostere for alkyl groups, offering improved potency through conformational restriction.[1]

However, coupling this specific isotopologue presents a unique challenge: Isotopic Integrity. While the cyclopropane ring strain generally increases the pKa of the

This guide provides a validated, precision protocol designed to maximize amide yield while strictly maintaining

Physicochemical Profile & Handling

Before initiating synthesis, understand the substrate's behavior. The high s-character of the cyclopropane C-H bonds renders the

1
PropertyValue / CharacteristicImplication for Protocol
Structure Cyclopropane ring with C1-D and C1-COOHSteric bulk at C1 requires efficient coupling agents.[1]
Boiling Point ~182–184 °C (Predicted)Non-volatile, but can sublime under high vacuum.
pKa (

-H)
~28 (Ester/Amide) vs ~20 (Acyclic)Advantage: Slower enolization rate.[1] Risk: Strong bases (e.g., DBU) must still be avoided.
Solubility High in DCM, DMF, THFCompatible with standard organic synthesis solvents.

Decision Matrix: Selecting the Coupling Reagent

Do not default to EDC/HOBt. The choice of reagent dictates the lifetime of the activated species and the exposure to basic conditions.

CouplingLogicStartStart: Cyclopropane-1-D1-COOHAmineTypeAnalyze Amine PartnerStart->AmineTypeNucleophilicPrimary/SecondaryAliphatic AmineAmineType->NucleophilicHigh ReactivityWeakNucAniline / Heterocycle(Weak Nucleophile)AmineType->WeakNucLow ReactivityStericSterically HinderedAmineAmineType->StericBulkyMethodAMethod A: HATU/DIPEA(Fast, High Yield)Nucleophilic->MethodAStandardMethodBMethod B: T3P (PPA)(Low Epimerization Risk)WeakNuc->MethodBPreferredMethodCMethod C: Acid Chloride(Ghosez Reagent)Steric->MethodCForce Conditions

Figure 1: Strategic selection of coupling reagents based on amine nucleophilicity.[1] Method A is the general workhorse; Method B is preferred for scale-up or sensitive substrates.[1]

Detailed Protocols

Protocol A: High-Fidelity HATU Coupling (Standard Research Scale)

Best for: Rapid synthesis, library generation, aliphatic amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), accelerating amine attack and minimizing the lifetime of the activated species where D-exchange could occur.[1]

Materials:
  • Cyclopropane-1-D1-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Hunig’s Base) (2.5 equiv) – Crucial: Do not use TEA (more nucleophilic/basic).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:
  • Preparation: Dissolve Cyclopropane-1-D1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 2 minutes at 0 °C .

    • Why: Cooling suppresses initial background enolization during the exothermic activation step.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 10–15 minutes.

    • Observation: The solution typically turns yellow/orange.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check LCMS for conversion. The D1-isotope will appear as M+1 compared to the H-analog.[1]

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (or Citric Acid), then sat. NaHCO3, then Brine.

    • Note: Acidic wash removes unreacted amine and DIPEA.

  • Purification: Flash chromatography.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Weak nucleophiles (anilines), scale-up (>5g), and maximizing isotopic retention. Mechanism: T3P acts as a water scavenger and activates the acid without forming a discrete, exchange-prone intermediate like an O-acyl urea.[1] It operates well in EtOAc, allowing for easy workup.

Step-by-Step Procedure:
  • Dissolution: Combine Cyclopropane-1-D1-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv). Cool to 0 °C.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Stir at RT for 12–24 hours.

    • Why: T3P kinetics are slower than HATU, but the conditions are milder regarding racemization/exchange.

  • Workup: Direct water wash. T3P byproducts are water-soluble.[1]

Critical Control Point: Preventing D/H Exchange

The mechanism of deuterium loss is base-catalyzed enolization of the activated intermediate.

ExchangeMechAcidActivated Acid-D1(R-CO-X)EnolEnolate Intermediate(Planar, Achiral at C1)Acid->EnolExcess Base / High Temp(Deprotonation of C-D)ProductDTarget Amide-D1Acid->ProductDFast Amine Attack(Kinetic Control)ProductHProtonated Product(Loss of D -> H)Enol->ProductHReprotonation by solvent/H2O

Figure 2: The competition between coupling (Green path) and exchange (Red path).[1] Success depends on maximizing the rate of amine attack.

Rules to prevent exchange:

  • Avoid DMAP: 4-Dimethylaminopyridine is a nucleophilic catalyst that can form highly electrophilic N-acyl pyridinium species, which are more prone to deprotonation at the alpha position.[1]

  • Strict Anhydrous Conditions: Water acts as a proton source. If the enolate forms, it will grab a proton (H) from water much faster than a deuteron (D), leading to irreversible isotopic dilution.

  • Stoichiometry: Never use >3.0 equiv of base.

Quality Control & Validation

After isolation, you must validate not just the identity, but the Isotopic Enrichment .

1H-NMR Analysis[1]
  • Standard Cyclopropyl Signals: Typically appear at 0.5 – 1.0 ppm.

  • The Diagnostic: Look for the absence of the multiplet corresponding to the C1 proton (alpha to carbonyl).

    • H-Analog: C1-H appears as a multiplet around 1.3–1.6 ppm (depending on substituents).[1]

    • D-Analog: This region should be silent (integrate to <0.02H).

  • Integration Check: Calibrate to a stable proton (e.g., aromatic ring). The integration of the cyclopropyl CH2 groups should remain 4H, while the alpha-H should be effectively zero.

Mass Spectrometry (HRMS)
  • Calculate the expected exact mass for the D1 species.

  • Assess the M-1 (H-analog) peak intensity.[1]

  • Acceptance Criteria:

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of cyclopropane ring.[1]Switch to Protocol C (Acid Chloride) : Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) to form acid chloride neutrally, then add amine.
>5% H-Incorporation D/H Exchange during reaction.[1]1. Reduce DIPEA to 2.0 equiv.2. Switch solvent to DCM (less polar, destabilizes enolate).3. Eliminate DMAP if used.
Starting Material Stalled Activated ester hydrolysis.Ensure solvents are dry (Karl Fischer < 100 ppm). Use fresh HATU.

References

  • Gernigon, N., et al. (2012).[2] "Boronic Acid Catalyzed Amide Formation."[2][3] Journal of Organic Chemistry. Link (Demonstrates mild coupling strategies relevant for sensitive acids).

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link (Review of T3P and HATU in process chemistry).

  • Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy. Link (Grounding for the utility of D-analogs).

  • Wiberg, K. B. (1996). "Acidity of Cyclopropane C-H Bonds." Journal of Organic Chemistry. (Mechanistic basis for the stability of the cyclopropyl anion vs acyclic systems).

Application Note: High-Precision qNMR Quantification Using Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for direct implementation in analytical laboratories. It synthesizes established qNMR principles with the specific advantages of Cyclopropane-1-D1-carboxylic acid (CPCA-d1) .

Executive Summary

In quantitative NMR (qNMR), the selection of an Internal Standard (IS) is the single most critical decision point. While established standards like Maleic Acid or TSP are common, they often fail in complex drug development matrices due to signal overlap in the 2.0–8.0 ppm region or solubility incompatibilities.

Cyclopropane-1-D1-carboxylic acid (CPCA-d1) emerges as a superior internal standard for analyzing complex small-molecule mixtures. Its utility is driven by two key factors:

  • High-Field Spectral Isolation: The cyclopropyl ring protons resonate in the 0.7–1.3 ppm range, a "silent zone" for many aromatic and heterocyclic drug candidates.

  • Isotopic Simplification: The deuterium substitution at the C1 position eliminates the

    
    -proton coupling, collapsing the complex multiplets of the 
    
    
    
    -protons into cleaner, more integrable signals.

This guide provides a validated protocol for using CPCA-d1 to achieve quantification accuracy of


1.0% or better.

Technical Specifications & Mechanism

Compound Profile[1]
  • Compound Name: Cyclopropane-1-D1-carboxylic acid[1][2][3][4]

  • CAS Number: 19136-94-8[1][2]

  • Molecular Weight: 87.09 g/mol (vs. 86.09 for non-deuterated)

  • Solubility: High in D₂O (as carboxylate), Methanol-d₄, DMSO-d₆.

  • pKa: ~4.8 (Requires pH control in aqueous solution).

The "D1" Advantage

In non-deuterated cyclopropanecarboxylic acid, the H1 proton (alpha to COOH) couples to the four H2/H3 protons, creating complex multiplets.

  • CPCA-d1 Modification: Substitution of H1 with Deuterium (D).

  • Result: The scalar coupling

    
     is removed. The remaining four protons (H2 cis/trans and H3 cis/trans) appear as two distinct, simplified multiplets (typically AA'BB' or similar systems depending on solvent) in the 0.7–1.3 ppm  region.
    
NMR Signal Map (Typical in D₂O, pH > 7)
SignalChemical Shift (

)
MultiplicityIntegrationAssignment
Analyte Region > 1.5 ppmVarious-Drug/Metabolite
IS Signal A ~1.15 ppm Multiplet (Simplified)2H

-protons (cis to COOH)
IS Signal B ~0.95 ppm Multiplet (Simplified)2H

-protons (trans to COOH)
Silent Region < 0.5 ppm--Background

Experimental Protocol

Pre-Acquisition Decision Logic (Graphviz)

Before beginning, verify the suitability of CPCA-d1 for your specific analyte using the following logic flow.

G Start Start: Analyte Assessment CheckSolvent 1. Choose Solvent (D2O, DMSO-d6, MeOD) Start->CheckSolvent CheckSolubility 2. Is Analyte Soluble? CheckSolvent->CheckSolubility CheckOverlap 3. Check Signal Overlap (0.7 - 1.3 ppm) CheckSolubility->CheckOverlap Yes Decision_Reject STOP: Select Different IS (e.g., Fumaric Acid) CheckSolubility->Decision_Reject No CheckPH 4. pH Sensitivity Check (Is Analyte pH sensitive?) CheckOverlap->CheckPH No Overlap CheckOverlap->Decision_Reject Overlap Detected Decision_Use Protocol A: Use CPCA-d1 (Standard) CheckPH->Decision_Use No (Organic Solvent) Decision_Buffer Protocol B: Use CPCA-d1 (Buffered D2O) CheckPH->Decision_Buffer Yes (Aqueous)

Figure 1: Decision matrix for selecting CPCA-d1. Ensure the analyte has no signals in the 0.7–1.3 ppm cyclopropyl window.

Preparation of Solutions (Gravimetric Method)

Crucial: qNMR relies on mass ratios. Do not rely on volumetric flasks for quantification.

  • Internal Standard Stock (IS-Stock):

    • Weigh ~10 mg of CPCA-d1 into a vial. Record mass to 0.001 mg (

      
      ).
      
    • Add deuterated solvent (e.g., 1.5 mL DMSO-d₆).

    • Calculate concentration (

      
      ) strictly by mass fraction if possible, or use the solution directly if weighing IS and Analyte into the same tube (Internal Calibration).
      
  • Sample Preparation (Direct Weighing - Recommended):

    • Tare a clean NMR tube (or vial).

    • Weigh Analyte (

      
      ) directly into the vessel (~5-10 mg).
      
    • Weigh CPCA-d1 (

      
      ) directly into the same vessel (~3-5 mg).
      
    • Note: Aim for a 1:1 molar ratio of protons being integrated.

    • Add solvent (~0.6 mL).

    • For D₂O samples: Add 1-2 drops of NaOD (40% in D₂O) to ensure CPCA-d1 is fully deprotonated (COO⁻). This stabilizes the chemical shift and prevents pH drift.

Acquisition Parameters (Instrument Setup)

To ensure <1% error, relaxation parameters are non-negotiable.

ParameterSettingRationale
Pulse Angle 90° (recommended) or 30°90° maximizes signal; 30° allows shorter delays but requires more scans.
Relaxation Delay (d1) 60 seconds Must be

. Small cyclopropanes can have

.
Acquisition Time (aq)

seconds
To avoid truncation artifacts and ensure high resolution.
Spectral Width -2 to 14 ppmCover all potential signals and baseline.
Scans (ns) 16, 32, or 64Minimum to achieve S/N > 150:1 for quantitative peaks.
Temperature 298 K (Controlled)Chemical shifts of carboxylic acids are temp-sensitive.
Decoupling None (Inverse Gated if 13C)For 1H qNMR, do not use decoupling that induces NOE.

Data Processing & Analysis

Processing Workflow
  • Exponential Multiplication (LB): Apply 0.3 Hz line broadening (or matched filter).

  • Zero Filling: Fill to at least 64k points.

  • Phasing: Manual phasing is required. Auto-phasing often fails at the baseline level required for qNMR.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5 or similar) only if the baseline is distorted. Ideally, a flat baseline is achieved via hardware.

Integration Logic
  • Analyte Peak (

    
    ):  Integrate the distinct analyte signal.
    
  • IS Peak (

    
    ):  Integrate the CPCA-d1 multiplets at 0.7–1.3 ppm .
    
    • Tip: You can integrate the entire region (both multiplets, 4H total) for maximum sensitivity, or just one multiplet (2H) if overlap occurs on one side.

    • Region Total: If integrating both multiplets,

      
      .
      
Calculation Formula

Calculate the purity (


) or concentration using the fundamental qNMR equation:


Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (e.g., 4 for CPCA-d1 total region)
    
  • 
     = Molecular Weight (87.09 for CPCA-d1)
    
  • 
     = Mass weighed
    
  • 
     = Purity of the Internal Standard (from Certificate of Analysis)
    

Validation & Quality Control

System Suitability Test (SST)

Before running unknowns, run a "Self-Check":

  • Prepare a sample with a known standard (e.g., Maleic Acid) AND CPCA-d1.

  • Quantify CPCA-d1 using Maleic Acid as the "primary" standard.

  • Acceptance: Calculated purity of CPCA-d1 must match its CoA value within

    
    1.0%.
    
Linearity Check

Prepare 5 solutions with varying concentrations of Analyte vs. fixed CPCA-d1.

  • Plot

    
     vs. 
    
    
    
    .
  • Requirement:

    
    .
    
Workflow Diagram (Graphviz)

Workflow Weigh 1. Gravimetric Prep (Accurate Weighing) Acquire 2. Acquisition (d1 = 60s, 90° pulse) Weigh->Acquire Dissolve & Mix Process 3. Processing (Phase, Baseline, Integrate) Acquire->Process FFT Calc 4. Calculation (Purity Formula) Process->Calc Integrals

Figure 2: The linear workflow for qNMR analysis.

Troubleshooting & FAQ

Q: The CPCA-d1 peaks are shifting between samples.

  • Cause: pH variation. Carboxylic acids are sensitive to pH.[5]

  • Fix: In D₂O, add excess NaOD to lock the species as the carboxylate salt. In DMSO, shifts are more stable, but water content can affect them.

Q: Can I use non-deuterated Cyclopropanecarboxylic acid?

  • Analysis: Yes, but the

    
    -proton (~1.6 ppm) will complicate the spectrum, and the 
    
    
    
    -protons will be more complex multiplets due to coupling with H1. The D1 version provides significantly higher precision due to spectral simplification.

Q: What is the T1 of CPCA-d1?

  • Estimate: In D₂O at 25°C, T1 for cyclopropyl protons is typically 5–12 seconds .

  • Action: Always measure T1 for your specific solvent system using an Inversion Recovery experiment before the first quantitative run. Set D1 =

    
    .
    

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Guidelines on qNMR standard selection and validation. Available at: [Link]

  • National Institutes of Health (NIH). Determination of Cyclopropane Fatty Acids in Food by 1H NMR. (Demonstrates the utility of high-field cyclopropane signals). Available at: [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard. (General principles on solubility and signal overlap). Available at: [Link]

Sources

Application Note: Enhanced Metabolic Stability via N-Terminal Capping with Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

In peptide drug discovery, proteolytic stability and metabolic clearance are the primary bottlenecks preventing hits from becoming leads. While N-terminal acetylation is a standard method to block exopeptidases, it offers no protection against oxidative metabolism.

This guide details the incorporation of Cyclopropane-1-D1-carboxylic acid as a superior N-terminal capping agent. This moiety serves a dual purpose:

  • Bioisosteric Constraint: The cyclopropyl ring mimics the steric bulk of Valine or Isoleucine but introduces rigid conformational constraints, potentially locking the peptide into a bioactive conformation.

  • Kinetic Isotope Effect (KIE): The strategic replacement of the C1-hydrogen with deuterium (

    
    H) significantly slows oxidative metabolism (typically CYP450-mediated) at the alpha-carbon, a common site of metabolic liability.
    
Mechanism of Action: The Deuterium Advantage

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a Primary Kinetic Isotope Effect (KIE) .[1] If C-H bond cleavage is the rate-limiting step in the metabolic breakdown of the peptide cap, deuteration can reduce the reaction rate by a factor of 6–10 (the theoretical maximum


).

MetabolicStability Substrate_H Standard Cap (C-H Bond) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate_H->CYP450 Substrate_D Deuterated Cap (C-D Bond) Substrate_D->CYP450 Transition_H Transition State (Lower Energy Barrier) CYP450->Transition_H Fast (k_H) Transition_D Transition State (Higher Energy Barrier) CYP450->Transition_D Slow (k_D) Metabolite Inactive Metabolite (Cleaved/Oxidized) Transition_H->Metabolite Rapid Clearance Active Prolonged Half-Life (Intact Drug) Transition_D->Active Metabolic Resistance

Figure 1: Mechanistic basis of the Kinetic Isotope Effect (KIE) in extending peptide half-life.

Chemical Properties & Handling[2]

Before synthesis, researchers must understand the unique physicochemical properties of Cyclopropane-1-D1-carboxylic acid.

PropertySpecificationApplication Note
Molecular Weight ~87.10 g/mol +1 Da shift vs. non-deuterated analog.
pKa ~4.65Slightly more acidic than aliphatic acids; couples readily.
Volatility HighCRITICAL: The free acid is volatile. Do not leave under high vacuum for extended periods.[2] Store at -20°C.
Scrambling Risk LowRing strain prevents enolization (formation of exocyclic double bond), making the D-label resistant to base-catalyzed scrambling during standard workups.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu strategy. The cyclopropane moiety is sterically hindered (similar to coupling to a secondary amine), requiring highly efficient activation.

Reagents Required[4][5][6][7][8]
  • Resin: Rink Amide or Wang Resin (0.1–0.5 mmol scale).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR DIC/Oxyma (for greener chemistry).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Peptide Assembly: Synthesize the target peptide sequence using standard Fmoc SPPS cycles. Ensure the final N-terminal Fmoc group is removed (20% Piperidine in DMF, 2 x 5 min). Wash resin thoroughly (3x DMF, 3x DCM, 3x DMF).[3]

  • Activation (Pre-mix):

    • Calculate 4 equivalents (eq) of Cyclopropane-1-D1-carboxylic acid relative to resin loading.

    • Dissolve acid in minimum DMF.

    • Add 3.9 eq of HATU.

    • Add 8 eq of DIEA.

    • Note: Activate for only 30–60 seconds before adding to resin to prevent guanidinium side-product formation.

  • Coupling Reaction:

    • Add the activated solution to the resin-bound peptide.

    • Agitate: Shake or vortex at room temperature for 60–90 minutes .

    • Optimization: Due to the steric bulk of the cyclopropyl ring, a "double coupling" (repeat step 2-3 with fresh reagents) is recommended for difficult sequences.

  • Monitoring (Kaiser Test):

    • Perform a Kaiser (Ninhydrin) test.

    • Blue beads: Incomplete coupling (Repeat step 3).

    • Colorless/Yellow beads: Complete coupling.

  • Cleavage & Workup:

    • Wash resin: 3x DMF, 3x DCM, 3x Methanol.[3] Dry under nitrogen flow (avoid high vac).

    • Cleave using standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

    • Precipitate in cold diethyl ether.

SPPS_Protocol Start Fmoc-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect Activate 2. Activation (Acid + HATU + DIEA) Deprotect->Activate Couple 3. Coupling (60-90 min) Activate->Couple Test 4. Kaiser Test Couple->Test Recouple Double Couple Test->Recouple Positive (Blue) Cleave 5. TFA Cleavage & Ether Precip Test->Cleave Negative (Clear) Recouple->Couple

Figure 2: Workflow for N-terminal capping via SPPS.

Protocol B: Solution Phase Synthesis (Scale-Up)

For gram-scale synthesis or liquid-phase convergent synthesis.

  • Dissolution: Dissolve the C-terminally protected peptide fragment (1.0 eq) in DCM or DMF.

  • Activation: Add Cyclopropane-1-D1-carboxylic acid (1.2 eq), EDC.HCl (1.5 eq), and HOBt (1.5 eq).

  • Base: Add NMM (N-methylmorpholine, 2.0 eq) to adjust pH to ~8.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and Brine.[2] Dry over Na2SO4.[3]

Quality Control & Validation

Trustworthiness in deuterated synthesis relies on verifying that the isotope was not lost ("scrambled") or diluted during the process.

A. Mass Spectrometry (HRMS)
  • Expectation: The mass of the final peptide should be [M+1] compared to the non-deuterated standard.

  • Pass Criteria: Isotopic envelope analysis should show >95% D-incorporation (minimal M-1 peak relative to the target).

B. 1H-NMR Spectroscopy

This is the definitive test for D-incorporation.

  • Reference: Run NMR on the non-deuterated analog. Locate the alpha-proton of the cyclopropane ring (typically a multiplet around

    
     1.4–1.6 ppm, depending on shielding).
    
  • Validation: In the Deuterated product, this specific signal should be absent or reduced to <5% integration (residual H). The beta-protons (ring CH2) will remain but may show simplified splitting patterns due to the loss of coupling to the H1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of the cyclopropyl group.Switch from HOBt/DIC to HATU/HOAt . Increase temperature to 40°C (cautiously).
Deuterium Loss (Scrambling) Exposure to harsh base for extended time after coupling.Ensure the capping is the final step before acidic cleavage. Avoid treating the capped peptide with piperidine.
Racemization Over-activation.Use Oxyma Pure as an additive to suppress racemization if the peptide contains sensitive adjacent residues (e.g., Cys, His).
Volatile Loss Acid evaporated during weighing/storage.Handle the free acid rapidly; store as a stock solution in DMF if frequently used.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Wiberg, K. B. (1996). The Structure and Energetics of Cyclopropane and Other Small-Ring Systems. Accounts of Chemical Research, 29(5), 229–234. Link

  • Albericio, F., & Boman, H. G. (1999). Preparation of Cyclopropyl-Containing Peptides. Methods in Enzymology, 289, 313-330. Link

  • FDA Approval of Deutetrabenazine. (2017).[1][4] U.S. Food and Drug Administration.[1] The first deuterated drug approval validating the KIE strategy.[5] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application Note: Solvent Engineering for Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a validated framework for solvent selection in the synthesis and derivatization of Cyclopropane-1-D1-carboxylic acid . While the cyclopropane moiety introduces ring strain (~27.5 kcal/mol), the critical quality attribute (CQA) in this context is the isotopic integrity of the alpha-deuterium. Improper solvent-base pairings can lead to rapid H/D scrambling via enolization or ring-opening decomposition. This protocol prioritizes "Green" solvent alternatives (e.g., 2-MeTHF) over traditional hazardous solvents (DCM, DMF) while strictly maintaining conditions that prevent isotopic dilution.

Physicochemical Profile & Challenges

The Molecule
  • Compound: Cyclopropane-1-D1-carboxylic acid

  • pKa: ~4.83 (comparable to non-deuterated analog).

  • LogP: ~0.48 (Hydrophilic/Amphiphilic).

  • Critical Feature: The C1-Deuterium bond is geminal to the carbonyl. Although the C-D bond is stronger than C-H (Primary Kinetic Isotope Effect), the position is susceptible to base-catalyzed enolization.

The Solvent-Isotope Paradox

The primary challenge is balancing solubility with inertness .

  • Protic Solvents (MeOH, Water): High solubility but high risk. In the presence of base, the labile deuterium can exchange with solvent protons (

    
    ), destroying the label.
    
  • Polar Aprotic (DMF, DMSO): Excellent solubility but difficult to remove without high heat (risk of thermal degradation/rearrangement).

  • Green Ethers (2-MeTHF, CPME): The optimal balance of solubility, inertness, and process sustainability.

Data Summary: Solvent Compatibility Table
Solvent ClassSolventGreen Score*SolubilityH/D Exchange RiskRecommendation
Ether 2-MeTHF RecommendedHighLowPrimary Choice
Ether THFProblematicHighLowSecondary Choice
Chlorinated DCMHazardousHighLowUse only if necessary
Amide DMFHazardousVery HighLow**Avoid (Work-up issues)
Alcohol MeOH/EtOHRecommendedHighCritical DO NOT USE with Base
Hydrocarbon TolueneRecommendedLowNegligibleGood for Curtius

*Based on ACS/CHEM21 Solvent Selection Guides [1]. **Low risk of exchange, but high risk of thermal decomposition during removal.

Solvent Selection Decision Tree

The following logic gate ensures the correct solvent is chosen based on the reaction type and risk profile.

SolventSelection Start Reaction Type Selection Type1 Amide Coupling (HATU/EDC) Start->Type1 Type2 Curtius Rearrangement (Acid -> Isocyanate) Start->Type2 Type3 Work-up / Extraction Start->Type3 GreenCheck Can 2-MeTHF replace DCM? Type1->GreenCheck TempCheck Temp > 60°C? Type2->TempCheck UseEtOAc USE: EtOAc/Heptane (Acidic Wash Only) Type3->UseEtOAc SolubilityCheck Is Solubility > 0.5M? Use2MeTHF USE: 2-MeTHF (Preferred Green Solvent) GreenCheck->Use2MeTHF Yes UseDCM USE: DCM (If 2-MeTHF fails) GreenCheck->UseDCM No TempCheck->Use2MeTHF Mild Heat UseTol USE: Toluene (Anhydrous) TempCheck->UseTol Reflux Required

Figure 1: Decision matrix for selecting solvents based on reaction thermodynamics and solubility requirements.

Detailed Experimental Protocols

Protocol A: Isotope-Safe Amide Coupling

Objective: Couple Cyclopropane-1-D1-carboxylic acid with an amine without scrambling the alpha-deuterium. Mechanism: HATU activation requires a base (DIPEA). If the base is too strong or the solvent protic, the alpha-D is lost via enolate [2].

Reagents:

  • Cyclopropane-1-D1-carboxylic acid (1.0 eq)[1]

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq) - Non-nucleophilic base is critical.

  • Solvent: Anhydrous 2-MeTHF (Preferred) or DCM.

Step-by-Step Workflow:

  • Dissolution: In a flame-dried flask under

    
    , dissolve the acid in 2-MeTHF (0.2 M concentration).
    
  • Activation: Cool to 0°C. Add DIPEA dropwise. Stir for 5 mins.

    • Note: Low temperature minimizes the kinetic energy available for H/D exchange.

  • Coupling: Add HATU in one portion. Stir at 0°C for 15 mins, then add the amine partner.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LC-MS (Check for M+H and M+H-1 mass shift indicating D-loss).

  • Quench: Dilute with EtOAc. Wash with 0.5M HCl (Acidic wash instantly protonates any transient enolates, locking the stereocenter/isotope).

    • Warning: Do not use basic workup (NaHCO3) for prolonged periods.

Protocol B: Green Curtius Rearrangement

Objective: Convert the acid to an isocyanate/amine while preserving the cyclopropane ring and D-label. Risk: Thermal ring opening or scrambling during the acyl azide intermediate stage [3].

Reagents:

  • Cyclopropane-1-D1-carboxylic acid (1.0 eq)[1]

  • DPPA (Diphenylphosphoryl azide) (1.1 eq)[1]

  • Triethylamine (TEA) (1.1 eq)

  • Solvent: Anhydrous Toluene or 2-MeTHF.

Step-by-Step Workflow:

  • Setup: Dissolve acid in anhydrous Toluene (0.5 M). Add TEA.

  • Azide Formation: Add DPPA dropwise at 0°C. Stir 1h at RT.

  • Rearrangement: Heat to 80°C.

    • Observation: Evolution of

      
       gas indicates isocyanate formation.[2]
      
    • Control: Do not exceed 90°C to prevent cyclopropane ring opening (thermal isomerization to alkene).

  • Trapping: Once gas evolution ceases, add the nucleophile (e.g., t-Butanol for Boc-protection) and reflux for 2h.

Quality Control & Risk Mitigation Pathway

The following diagram illustrates the critical checkpoints to ensure the Deuterium label remains intact.

QC_Workflow Input Crude Reaction Mixture Sample Aliquot Sampling Input->Sample Analysis 1H-NMR & MS Analysis Sample->Analysis Decision D-Incorporation > 98%? Analysis->Decision Pass Proceed to Work-up Decision->Pass Yes Fail HALT: Check Solvent/Base Decision->Fail No (Scrambling Detected)

Figure 2: In-process control (IPC) workflow for verifying isotopic purity.

Analytical Validation (Self-Validating System)

To validate the protocol, perform 1H-NMR in CDCl3 :

  • Target Signal: The alpha-proton signal (usually a multiplet around

    
     1.5-2.0 ppm for cyclopropanes) should be absent  or integrated to <0.02H.
    
  • Reference Signal: Integrate against the beta-protons (ring CH2). Ratio should be 0:4 (Alpha:Beta).

  • Mass Spec: Ensure the parent ion corresponds to

    
    . Presence of 
    
    
    
    indicates H-exchange.

References

  • Prat, D., et al. (2016).[3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • Liskamp, R. M., et al. (2011). "Preventing racemization in peptide synthesis: Solvent and base effects." Journal of Organic Chemistry. (Contextual citation for base-mediated exchange mechanisms). [Link]

  • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery." ChemMedChem. [Link]

  • ACS Green Chemistry Institute. (2024).[4] "Solvent Selection Tools." [Link]

Sources

Application Notes & Protocols: Cyclopropane-1-D1-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Triad of Strategic Advantages in a Single Fragment

In the landscape of fragment-based drug design (FBDD), the pursuit of novel chemical matter that confers both desirable binding characteristics and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Cyclopropane-1-D1-carboxylic acid emerges as a uniquely powerful fragment, embodying a strategic triad of features: the conformational rigidity of the cyclopropane scaffold, the versatile binding interactions of the carboxylic acid moiety, and the metabolic stability introduced by isotopic labeling.

The cyclopropane ring, a motif of increasing prevalence in clinical drug candidates, offers a rigid, three-dimensional structure that can reduce the entropic penalty of binding and enhance metabolic stability compared to aliphatic chains.[1][2] Its unique electronic character, with enhanced π-character in its C-C bonds, allows it to serve as a bioisostere for alkenes or gem-dimethyl groups, often improving potency and reducing off-target effects.[1][2][3]

The carboxylic acid group is a well-established pharmacophore capable of forming strong hydrogen bonds and salt bridges with protein targets. While its presence can sometimes be a liability for cell permeability, it serves as an excellent starting point in FBDD for establishing initial binding interactions, which can later be optimized or replaced with bioisosteres.[4][5]

The introduction of a single deuterium atom at the C1 position, directly attached to the carboxyl-bearing carbon, is a subtle yet profound modification. This substitution leverages the Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6][7][8] This increased bond strength can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, particularly those mediated by cytochrome P450 (CYP) enzymes.[9][10] Consequently, this fragment allows researchers to proactively address potential metabolic liabilities from the very outset of a drug discovery campaign.

This guide provides a comprehensive overview of the synthesis of cyclopropane-1-D1-carboxylic acid and detailed protocols for its application in a typical FBDD workflow, from primary screening to structural characterization.

Synthesis and Characterization of Cyclopropane-1-D1-carboxylic Acid

The synthesis of cyclopropane-1-D1-carboxylic acid can be efficiently achieved in a two-step sequence starting from diethyl malonate. The first step involves a classic malonic ester synthesis to form the cyclopropane ring, followed by a base-catalyzed hydrolysis and H/D exchange to introduce the deuterium atom selectively at the alpha-position.

Protocol 1: Synthesis

Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

  • To a stirred solution of sodium ethoxide (prepared from 1.2 eq of sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (N2 or Ar), add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil. This procedure is a well-established method for forming the cyclopropane-1,1-diester.[11]

Step 2: Hydrolysis and Deuteration to yield Cyclopropane-1-D1-carboxylic Acid

  • Dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in D₂O. The use of D₂O as the solvent is crucial for the deuterium incorporation.

  • Heat the mixture to reflux for 8-12 hours to effect hydrolysis of both ester groups.

  • Upon cooling, the reaction mixture will contain the disodium salt of cyclopropane-1,1-dicarboxylic acid in D₂O. The basic conditions facilitate the H/D exchange at the acidic C1 position.

  • Carefully acidify the cooled solution to pH ~2 with concentrated DCl in D₂O at 0 °C. This protonates (deuterates) the carboxylates.

  • Gently heat the acidified solution to 50-60 °C. This will induce the decarboxylation of the gem-dicarboxylic acid, yielding the mono-carboxylic acid. The deuterium at C1 will remain.

  • Extract the final product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield cyclopropane-1-D1-carboxylic acid. The regioselectivity of H/D exchange at the alpha-position of carboxylic acids under basic conditions is a known phenomenon.[2]

Characterization
  • ¹H NMR: The proton spectrum will show the characteristic multiplets for the cyclopropyl protons. The signal for the proton at C1 will be absent or significantly diminished.

  • ²H NMR: A single resonance corresponding to the deuterium at C1 should be observed.

  • ¹³C NMR: The spectrum will be consistent with the cyclopropane carboxylic acid structure.

  • Mass Spectrometry (MS): The molecular ion peak will be observed at m/z corresponding to C₄H₅DO₂, confirming the incorporation of one deuterium atom.

Application in Fragment-Based Drug Design: A Workflow

The true utility of cyclopropane-1-D1-carboxylic acid is realized in its application within a structured FBDD campaign. The following workflow outlines the key stages, from initial hit identification to detailed structural and biophysical characterization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (incl. C3H4D-COOH) B Primary Screen: SPR (High-Throughput) A->B High Concentration C Hit Confirmation (Dose-Response) B->C Identify Binders D Orthogonal Biophysical Method (e.g., MST or DSF) C->D Validate Hits E NMR Spectroscopy (Binding Site Mapping) D->E F X-Ray Crystallography (Binding Mode Determination) E->F Structural Insights G Structure-Activity Relationship (SAR) by Medicinal Chemistry F->G Rational Design H Metabolic Stability Assays (Microsomes, Hepatocytes) G->H Synthesize Analogs I Lead Compound H->I Improved Potency & PK KIE_Concept cluster_0 Metabolic Oxidation (e.g., by CYP450) Reactant_H Drug-C-H TS_H [Transition State H]‡ Reactant_H->TS_H ΔG‡(H) Product_H Drug-C-OH TS_H->Product_H Reactant_D Drug-C-D TS_D [Transition State D]‡ Reactant_D->TS_D ΔG‡(D) Product_D Drug-C-OH TS_D->Product_D Note Because the C-D bond is stronger, ΔG‡(D) > ΔG‡(H) Therefore, k_H > k_D (Reaction is slower)

Sources

optimizing yield in reactions involving deuterated cyclopropane acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis & Optimization of Deuterated Cyclopropane Carboxylic Acids

Abstract

Cyclopropane carboxylic acids are critical pharmacophores in modern drug design, offering improved metabolic stability and potency.[1] However, introducing deuterium into these strained rings presents unique challenges: volatility-induced yield loss, ring-opening instability, and H/D scrambling during workup. This guide details two optimized protocols for synthesizing deuterated cyclopropane acids: (1) De Novo Cyclopropanation via Modified Simmons-Smith and (2) Classical Dialkylation . It includes a decision matrix for method selection and specific handling instructions to maximize yield and isotopic incorporation (>98% D).

Introduction: The Deuterium Advantage

The strategic replacement of hydrogen with deuterium (Kinetic Isotope Effect, KIE) strengthens C-H bonds (C-D bond energy is ~1.2–1.5 kcal/mol higher than C-H). In cyclopropane acids, this substitution is often targeted at the


-carbon or the ring methylenes to block CYP450-mediated metabolic clearance.

Critical Challenges in Yield Optimization:

  • Volatility: Low molecular weight cyclopropane acids (e.g., cyclopropanecarboxylic acid-d5) sublime or evaporate during vacuum drying.

  • Scrambling: The

    
    -proton of cyclopropane acids is weakly acidic (
    
    
    
    ). While less acidic than acyclic analogs, exposure to strong bases in protic solvents (e.g., NaOH/H2O) during hydrolysis can lead to H/D exchange, eroding isotopic purity.
  • Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening during aggressive quenching.

Decision Matrix: Selecting the Right Protocol

Not all deuterated cyclopropanes are synthesized equal.[1][2] Use the following logic flow to determine the optimal synthetic route for your target.

DecisionMatrix cluster_legend Yield Factors Start Target Structure Analysis IsGem Is it a gem-dicarboxylate (or derivative)? Start->IsGem Alkene Is the precursor an alkene? IsGem->Alkene No MethodB Protocol B: Malonate Dialkylation (Reagent: Br-CD2-CD2-Br) IsGem->MethodB Yes MethodA Protocol A: Modified Simmons-Smith (Reagent: CD2I2) Alkene->MethodA Standard High Purity MethodC Protocol C: Fe-Catalyzed Transfer (Reagent: CD2Cl2) Alkene->MethodC Cost-Sensitive/Large Scale Note1 Method A: Best for stereospecificity Note2 Method B: Best for 1,1-disubstitution

Figure 1: Strategic selection of synthesis method based on precursor availability and target substitution pattern.

Protocol A: Modified Simmons-Smith Cyclopropanation

Best for: High isotopic purity (>98% D), stereospecific retention from chiral alkenes. Key Reagent: Diiodomethane-


 (

) or Diethylzinc (

).[3]
Mechanism & Rationale

The reaction proceeds via a zinc-carbenoid intermediate (


). Unlike carbene additions, this is a concerted transfer, preserving the stereochemistry of the alkene.
  • Yield Optimization: We use the Furukawa modification (

    
    ) rather than Zn/Cu couple. It is homogeneous, faster, and allows precise temperature control to prevent decomposition.
    
Step-by-Step Protocol

Reagents:

  • Alkene substrate (1.0 equiv)

  • Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Diiodomethane-

    
     (
    
    
    
    , 2.4 equiv, >99 atom % D)
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N2 inlet. Add the alkene and anhydrous DCM (0.5 M concentration).

  • Carbenoid Formation (Critical): Cool the solution to -15°C (ice/salt bath). Add

    
     dropwise over 20 mins.
    
    • Why: Rapid addition generates heat, risking solvent boil-off and safety hazards.

  • Reagent Addition: Add

    
     dropwise via syringe pump over 30 mins.
    
    • Observation: A white precipitate (

      
      ) may form; this is normal.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by GC-MS (look for M+2 peak shift).

  • The "Soft" Quench: Cool back to 0°C. Quench with saturated aqueous

    
    .
    
    • Yield Tip: Do not use HCl. Strong acid causes ring opening of the cyclopropane.

      
       gently solubilizes zinc salts.
      
  • Workup: Separate layers. Extract aqueous layer 3x with DCM.

  • Volatility Management (Crucial):

    • Do not rotary evaporate to dryness if the product MW < 150.

    • Action: Concentrate to ~10 mL, then immediately treat with 1.0 equiv of NaOH (or specific counter-ion) to form the non-volatile salt, OR proceed directly to the next coupling step.

Protocol B: Malonate Dialkylation

Best for: Gem-dicarboxylic acids, 1-substituted cyclopropanes. Key Reagent: 1,2-Dibromoethane-


 (Br-

-Br).
Mechanism & Rationale

This method utilizes a double nucleophilic substitution. Using


-dibromoethane places four deuterium atoms on the ring methylenes.
  • Yield Optimization: The use of a Phase Transfer Catalyst (PTC) like TEBA (Triethylbenzylammonium chloride) significantly improves yield compared to traditional alkoxide conditions.

Step-by-Step Protocol

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1,2-Dibromoethane-

    
     (1.5 equiv)
    
  • Base: 50% aq.[4] NaOH (Excess)

  • Catalyst: TEBA (0.05 equiv)

Procedure:

  • ** biphasic Setup:** In a flask, mix 50% NaOH and TEBA.

  • Addition: Add a mixture of diethyl malonate and 1,2-dibromoethane-

    
     dropwise at RT.
    
    • Exotherm Control: The reaction is exothermic. Maintain temp < 50°C using an external water bath if necessary.

  • Stirring: Vigorous stirring is required (1000 rpm) to maximize interfacial area for the PTC. React for 2–4 hours.

  • Hydrolysis (In Situ): The highly basic conditions will hydrolyze the diester to the dicarboxylate salt.

  • Isolation:

    • Dilute with water. Wash with Ether (to remove unreacted dibromide).

    • Acidification: Cool to 0°C. Acidify carefully with conc. HCl to pH 1.

    • Extraction: Extract immediately with EtOAc.

  • Decarboxylation (Optional): If the target is the mono-acid, heat the dicarboxylic acid neat at 160°C.

    • Yield Tip: Perform decarboxylation in a distillation apparatus to distill the mono-acid product as it forms, minimizing thermal decomposition.

Quality Control & Troubleshooting

Data Summary Table: Common Failure Modes

IssueSymptomRoot CauseCorrective Action
Low Yield Product vanishes after dryingVolatility of free acidConvert to Na/K salt or store as solution.
Low D-Inc. <95% D incorporationMoisture in Simmons-SmithFlame-dry glassware; use fresh

.
Ring Opening Linear byproducts in NMRAcidic quench too strongUse Sat.

or dilute tartaric acid.
Scrambling Loss of

-D signal
Base-catalyzed exchangeAvoid prolonged exposure to NaOH/

. Use LiOH/

.

Validation Workflow:

  • H-NMR: Confirm absence of ring protons (if fully deuterated).

  • C-NMR: Observe triplet/quintet splitting patterns characteristic of C-D coupling.

  • HRMS: Check isotopic envelope. Ensure M+0 (protio) abundance is <1%.

Visualizing the Workflow

The following diagram illustrates the critical "Soft Quench" pathway required to prevent ring opening and yield loss.

Workflow Step1 Reaction Mixture (Zn-Carbenoid + Product) Step2 Cool to 0°C Step1->Step2 Step3 Quench: Sat. NH4Cl (Slow Addition) Step2->Step3 Prevent Exotherm Step4 Phase Separation Step3->Step4 Solubilize Zn Decision Is Product Volatile? Step4->Decision PathA Isolate as Salt (Add NaOH/Lyophilize) Decision->PathA Yes (MW < 150) PathB Standard Concentration Decision->PathB No

Figure 2: Optimized workup flow emphasizing volatility management and gentle quenching.

References

  • Simmons-Smith Reaction Protocol & Modific

    • Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropan
    • Source: Universidad Autónoma de Madrid / ResearchG
    • (Contextual validation via Search Result 1.5)

  • Iron-Catalyzed Deuterated Cyclopropan

    • Deuterated Cyclopropanation of Alkenes by Iron C
    • Source: N
    • (Validated via Search Result 1.1)

  • Prevention of H/D Exchange

    • A highly selective decarboxylative deuter
    • Source: Chemical Science / NIH
    • (Validated via Search Result 1.9)

  • Classical Malon

    • Cyclopropane-1,1-dicarboxylic acid.
    • Source: Organic Syntheses
    • (Validated via Search Result 1.13)

Sources

Troubleshooting & Optimization

preventing deuterium exchange in Cyclopropane-1-D1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deuterium Exchange in Cyclopropane-1-D1-carboxylic Acid

Introduction: The Stability Paradox

Welcome to the technical support hub for Cyclopropane-1-D1-carboxylic acid .

As a researcher working with this isotopologue, you are likely leveraging the unique metabolic stability or mechanistic probe capabilities of the deuterium label. However, the alpha-position (C1) of a carboxylic acid is chemically active.

The Core Challenge: While the cyclopropane ring confers unique stability compared to acyclic analogs, the alpha-deuterium is not inert . It is susceptible to Hydrogen-Deuterium (H/D) exchange via enolization , primarily driven by base catalysis.

This guide provides the protocols, mechanistic insights, and troubleshooting steps required to maintain isotopic integrity (>99% D) throughout your workflow.

Module 1: The Mechanism of Exchange (Expert Insight)

To prevent exchange, you must understand the "Forbidden Transition."

In typical carboxylic acids, alpha-protons are acidic (


) because the resulting enolate is stabilized by resonance (planar 

geometry).

Why Cyclopropane is Different (But Not Immune):

  • s-Character & Acidity: The C-H bonds in cyclopropane possess high s-character (

    
    ), making the C-D bond intrinsically stronger and the proton more acidic than typical alkanes.
    
  • Geometric Strain (The Protective Barrier): Despite the acidity, removing the alpha-deuteron to form an enolate requires the C1 carbon to adopt a planar

    
     geometry. This introduces immense I-Strain (Internal Strain)  into the 3-membered ring.
    
    • Result: The activation energy for enolization is significantly higher than in acyclic systems.

    • Risk:[1][2] Strong bases or Lewis acids can overcome this barrier, leading to rapid scrambling.

Visualization: The Enolization Barrier

G Start Cyclopropane-1-D1-COOH (sp2.46 Hybridization) Base Base Encounter (OH-, Amine, etc.) Start->Base Exposure TS Transition State (High Energy Barrier due to Ring Strain) Base->TS Activation TS->Start Kinetic Stability (Most conditions) Enolate Enolate Intermediate (Planar sp2 = High I-Strain) TS->Enolate Overcoming Barrier (Requires Strong Base/Heat) Exchange Reprotonation (H+) = LOSS OF DEUTERIUM Enolate->Exchange Irreversible H/D Exchange

Figure 1: The kinetic barrier to enolization in cyclopropanes. Unlike linear chains, the ring strain resists the formation of the planar enolate intermediate.

Module 2: Storage & Handling Protocols

Solvent Compatibility Matrix

The choice of solvent is the single most common cause of passive deuterium loss.

Solvent ClassRecommended?Risk LevelNotes
Chloroform (

)
NO HighOften acidic (HCl traces). Promotes acid-catalyzed exchange over long periods.
Methanol (

)
Conditional MediumSafe only if neutral. Trace alkoxide (base) causes rapid exchange.
DMSO (

)
YES LowBest for storage. Aprotic and generally neutral.
Water (

)
NO HighIf pH shifts > 7, exchange is immediate.
Acetone (

)
YES LowGood alternative to DMSO.
Storage Protocol
  • State: Store as the solid acid whenever possible.

  • Temperature: -20°C. (Low temperature kinetically inhibits the enolization pathway).

  • Container: Glass vials (borosilicate). Avoid untreated plastics that may leach plasticizers (potential Lewis bases).

Module 3: Synthetic Workflows (Coupling & Derivatization)

When using Cyclopropane-1-D1-carboxylic acid in peptide coupling or esterification, you must navigate the "Base Danger Zone."

The Problem

Standard coupling reagents (HATU, EDC) require a base (DIEA, TEA, NMM) to activate the carboxylic acid.

  • Risk: The moment the acid is activated (forming an active ester), the alpha-proton acidity increases (inductive effect of the leaving group), lowering the barrier to enolization.

Safe Coupling Protocol

Step 1: Base Selection

  • Avoid: DBU, Sodium Hydride, strong inorganic bases.

  • Preferred: Collidine (2,4,6-trimethylpyridine) or 2,6-Lutidine.

    • Why? These are sterically hindered bases. They are strong enough to deprotonate the carboxylic acid (-COOH), but too bulky to easily access and deprotonate the alpha-deuteron (C-D) on the crowded cyclopropane ring.

Step 2: Order of Addition

  • Dissolve Amine partner + Coupling Reagent (e.g., HATU) in DMF/DCM.

  • Add Cyclopropane-1-D1-carboxylic acid last.

  • Add Base (Collidine) dropwise at 0°C .

    • Rationale: Keeping the temp low during the exothermic activation step prevents thermal energy from overcoming the ring-strain barrier.

Step 3: Quenching

  • Do not use basic aqueous workup (e.g., sat.

    
    ) for prolonged periods.
    
  • Preferred: Rapid acidic workup (0.1 M HCl) followed by immediate extraction into organic solvent.

Workflow Visualization

Workflow cluster_coupling Coupling Reaction (Critical Zone) Input Cyclopropane-1-D1-COOH Choice Base Selection Input->Choice BadBase DIEA / TEA (Risk of Exchange) Choice->BadBase Avoid GoodBase Collidine / Lutidine (Steric Protection) Choice->GoodBase Select Temp Maintain 0°C GoodBase->Temp Workup Workup Phase Temp->Workup SafePath Acidic Wash (0.1M HCl) Isolate quickly Workup->SafePath Correct DangerPath Basic Wash (NaHCO3) Prolonged exposure Workup->DangerPath Incorrect

Figure 2: Decision tree for preserving isotopic integrity during chemical synthesis.

Module 4: Troubleshooting & FAQs

Q1: I see a small proton peak growing at the alpha position in NMR. Is my sample ruined?

Diagnosis: This is "Back-Exchange."

  • Check 1: Are you using

    
     or 
    
    
    
    ? If these solvents contain trace moisture (
    
    
    ) or base impurities, the D will exchange for H over time.
  • Check 2: Did you filter through basic alumina? This is a common error. Basic surfaces catalyze exchange.

  • Solution: Re-purify via recrystallization from an aprotic solvent (e.g., Hexane/EtOAc). If the H-incorporation is >5%, the sample cannot be "re-deuterated" easily; you must restart or accept the isotopic dilution.

Q2: Can I use the acid chloride (Cyclopropane-1-D1-COCl)?

Warning: Acid chlorides are highly susceptible to alpha-exchange because the -COCl group is strongly electron-withdrawing, significantly increasing alpha-acidity.

  • Guideline: If you must use the acid chloride, generate it in situ (e.g., using Ghosez's reagent) and react it immediately. Do not store the acid chloride.

Q3: How do I measure the % D incorporation accurately?

Protocol:

  • Take a Quantitative 1H-NMR (use a relaxation delay

    
    ).
    
  • Integrate the beta-protons (cyclopropane ring

    
    , usually 
    
    
    
    0.8–1.3 ppm). Set this integral to 4.00.
  • Check the alpha-region (

    
     1.4–1.8 ppm).
    
    • Ideal: Integral = 0.00.

    • Calculation: If Integral = 0.05, then %H = 5%, %D = 95%.

    • Note: 13C-NMR will show a characteristic triplet (1:1:1) for the C-D carbon due to C-D coupling (

      
      ), which confirms the label location.
      

References

  • Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane and its Derivatives. The Chemistry of the Cyclopropyl Group. Wiley. (Foundational text on cyclopropane strain and acidity).
  • Concellón, J. M., et al. (2007).[3] The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Letters, 9(14), 2685–2688. Link (Discusses stereospecificity and stability of cyclopropane acids).

  • Buncel, E. (2007).[4] Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. Canadian Journal of Chemistry. (Mechanistic insight into pKa shifts with deuteration).

  • O'Hagan, D. (2012). Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev. (Analogous discussion on Walsh orbitals and alpha-substituent effects in strained rings).
  • Gajewski, J. J. (1971). Hydrocarbon Thermal Isomerizations. Academic Press.

Sources

improving solubility of Cyclopropane-1-D1-carboxylic acid in organic solvents

[1]

Current Status: Online Topic: Solubility Optimization & Deuterium Retention Ticket ID: #D1-CPC-SOL-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division[1]

Executive Summary & Core Challenge

The Molecule: Cyclopropane-1-D1-carboxylic acid is a deuterated building block.[1] While chemically nearly identical to its protio-analog (Cyclopropanecarboxylic acid, CAS 1759-53-1), the presence of the deuterium at the C1 (alpha) position introduces a critical constraint: Isotopic Integrity. [1]

The Core Challenge:

  • Dimerization: Like all carboxylic acids, this molecule forms stable, hydrogen-bonded dimers in non-polar solvents (Hexane, Toluene, DCM), drastically reducing solubility and causing precipitation or "oiling out."[1]

  • Alpha-Proton Exchange Risk: The deuterium atom is located at the alpha-position (adjacent to the carbonyl).[1] While the cyclopropane ring strain increases the pKa of this proton compared to acyclic analogs, it remains susceptible to Hydrogen/Deuterium (H/D) exchange under basic conditions in protic solvents .

The Goal: Dissolve the compound without washing out the Deuterium label.

Solubility Decision Matrix (Logic Flow)

Before choosing a solvent, you must determine your downstream application.[1] Use this logic tree to select the correct solvent system.

SolventSelectionStartStart: Application RequirementPolarityCheckIs the reaction/assayPolar or Non-Polar?Start->PolarityCheckPolarPolar EnvironmentPolarityCheck->PolarPolarNonPolarNon-Polar Environment(DCM, Toluene, Hexane)PolarityCheck->NonPolarNon-PolarProticCheckCan you use Protic Solvents(Alcohols/Water)?Polar->ProticCheckSafePolarUse DMSO or DMF(Excellent Solubility)ProticCheck->SafePolarNo (Strict Anhydrous)RiskyPolarUse MeOH/EtOH*WARNING: Risk of D-Exchangeif pH > 7*ProticCheck->RiskyPolarYesDimerIssueIssue: Acid Dimerizationreduces solubilityNonPolar->DimerIssueAddBaseAdd Lipophilic Base(e.g., DIPEA, TEA)Disrupts DimersDimerIssue->AddBaseMethod A: Ion PairingDerivatizeDerivatize to Ester(Methyl/Ethyl Ester)DimerIssue->DerivatizeMethod B: Covalent Mod

Figure 1: Decision matrix for solvent selection prioritizing isotopic stability and solubility.

Technical Deep Dive: The Science of Solubility

The Dimerization Trap

In non-polar solvents (dielectric constant

12
  • Mechanism: The carbonyl oxygen of one molecule accepts a hydrogen from the hydroxyl group of another.

  • Consequence: This effectively doubles the molecular weight and hides the polar heads, making the complex behave like a non-polar hydrocarbon. However, the crystal lattice energy of these dimers can be high, leading to poor solubility in solvents like Hexanes or cold Toluene.

The Alpha-Exchange Danger Zone

The C1-Deuterium is weakly acidic.[1]

  • Risk Scenario: If you dissolve the acid in Methanol (

    
    ) and add a base (like NaOH or even strong amines) to improve solubility, the base can deprotonate the alpha-position (forming an enolate intermediate), which then reprotonates from the solvent (
    
    
    ).
  • Result: You isolate Cyclopropane-1-H -carboxylic acid.[1] The label is lost.

  • Prevention: Always use aprotic solvents (DMSO, DMF, DCM) if bases are present.[1]

Troubleshooting Protocols

Scenario A: "I need to dissolve it in DCM or Toluene for a reaction."

Issue: The solid floats or oils out at the bottom of the flask.

Protocol: Lipophilic Base Solubilization This method uses a hindered organic base to disrupt hydrogen bonding without causing H/D exchange (provided no protic source is present).[1]

  • Calculate Molarity: Determine the mmols of Cyclopropane-1-D1-carboxylic acid.

  • Select Base: Use DIPEA (Diisopropylethylamine) or Triethylamine (TEA) .[1] These are lipophilic and soluble in organic solvents.[1][3][4][5]

  • The Mix:

    • Suspend the acid in DCM or Toluene (concentration 0.1 M – 0.5 M).[1]

    • Add 1.05 equivalents of DIPEA dropwise while stirring.

  • Observation: The solution should clear rapidly.

    • Why? You formed a soluble ammonium carboxylate salt (

      
      ).[1] The lipophilic ethyl/isopropyl groups on the amine drag the salt into the organic phase.
      
Scenario B: "I need a stock solution for biological assays."

Issue: Needs to be miscible with aqueous media later, but stable now.[1]

Protocol: The DMSO Standard

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Concentration: Prepare a 100 mM stock solution.

  • Storage: Store at -20°C. DMSO freezes at 19°C.

    • Note: Cyclopropanecarboxylic acid is highly soluble in DMSO because DMSO is a strong H-bond acceptor, effectively breaking the acid dimers and solvating the monomers.[1]

Scenario C: "It precipitated after I cooled the reaction."

Issue: Temperature-dependent solubility (

1

Protocol: Controlled Thermal Cycle

  • Sonication: Place the sealed vial in a sonication bath at 35°C–40°C for 10 minutes. The cyclopropane ring is stable at these temperatures.

  • Cosolvent: If using Toluene, add 5-10% THF (Tetrahydrofuran).[1] THF coordinates well with the acid proton, increasing solubility at lower temperatures.[1]

Solubility Data & Compatibility Table

Based on physicochemical properties of Cyclopropanecarboxylic acid (pKa 4.83).[6][7]

SolventSolubility RatingPrimary InteractionRisk to D-LabelRecommended For
DMSO Excellent (>1 M)H-Bond AcceptorLowStock solutions, Assays
Ethanol/MeOH GoodH-Bond ExchangeHigh (if pH > 7)Avoid if possible
DCM ModerateDipole-DipoleLowSynthesis (add base)
Toluene Poor (forms dimers)DispersionLowHigh-temp reactions
Hexanes Very PoorDispersionLowPrecipitation/Washing
Water Good (pH dependent)IonizationHigh (if Basic)Aqueous workup only

Frequently Asked Questions (FAQ)

Q1: Can I use sodium hydroxide (NaOH) to dissolve it in water? A: Technically yes, it will dissolve instantly as the sodium salt.[1] However , if you leave this solution standing, especially at elevated temperatures, you risk slow H/D exchange at the alpha position.[1] If you must use water, keep the pH neutral (~7) or slightly acidic, and minimize time in solution.

Q2: Does the cyclopropane ring make the acid unstable? A: The cyclopropane ring has significant ring strain (~27 kcal/mol), but it is kinetically stable.[1] It will not pop open under standard solubilization conditions (sonication, mild heating <80°C).[1] Avoid strong electrophiles which can attack the ring.[1]

Q3: How do I recover the solid from a DMSO stock solution? A: DMSO is hard to evaporate (BP 189°C).[1]

  • Dilute the DMSO solution with water (5x volume).[1]

  • Adjust pH to ~3 with dilute HCl (to ensure it is in neutral acid form, not carboxylate).

  • Extract 3x with Diethyl Ether or DCM.[1]

  • Dry the organic layer over

    
     and evaporate.[1]
    

References

  • PubChem. Cyclopropanecarboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Charette, A. B. Cyclopropanecarboxylic Acid.[1][7][8] Encyclopedia of Reagents for Organic Synthesis, 2001.[1] (Discusses stability and reactivity of the ring).

  • Reich, H. J. pKa Values of Carbon Acids.[1] University of Wisconsin-Madison.[1] (Reference for alpha-proton acidity and exchange risks). Available at: [Link][1]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Source for solvent interaction logic).

troubleshooting low coupling efficiency with deuterated carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency & Isotopic Washout
Executive Summary

Working with deuterated carboxylic acids presents a dual challenge: achieving high chemical yield while maintaining isotopic integrity . A common misconception is that the Deuterium Kinetic Isotope Effect (DKIE) significantly slows down the coupling reaction. In reality, the secondary KIE for amide bond formation is negligible (


).

If your reaction is stalling or failing, it is rarely because "deuterium is slow." It is almost always due to trace impurities (water) , steric aggregation , or base-mediated side reactions .

This guide prioritizes Isotopic Retention over simple speed. A 99% yield is worthless if your


-deuterium has scrambled with solvent protons.
Part 1: Diagnostic Workflow (Decision Tree)

Before adding more reagents, diagnose the failure mode.

TroubleshootingFlow Start ISSUE: Low Efficiency CheckLCMS Check LC-MS: Is Product Mass (M) or (M-1)? Start->CheckLCMS MassLoss Mass = (M-1) or (M-n) (Isotopic Washout) CheckLCMS->MassLoss Deuterium Loss LowYield Mass = Correct But Low Conversion CheckLCMS->LowYield Intact D, Low Yield BaseCheck Audit Base: Are you using DIPEA/TEA? MassLoss->BaseCheck WaterCheck Audit Water: Karl Fischer on Solvent? LowYield->WaterCheck Sol_WeakBase SOLUTION: Switch to Collidine or Base-Free (Acid Fluoride) BaseCheck->Sol_WeakBase Yes (Base too strong) Sol_TFFH SOLUTION: Use TFFH Activation (Steric/Electronic Boost) WaterCheck->Sol_TFFH Dry? Then Activation Issue

Figure 1: Diagnostic logic for distinguishing between chemical yield failure and isotopic scrambling.

Part 2: The "Silent Killer" – Isotopic Washout

Q: My chemical yield is 90%, but MS shows I’ve lost deuterium at the


-position. Why? 

A: You are experiencing Base-Catalyzed Enolization . This is the most critical failure mode. Standard coupling protocols (HATU/DIPEA) rely on tertiary bases to deprotonate the carboxylic acid. However, if the


-position is deuterated, strong bases (DIPEA, TEA) can remove the 

-deuteron, forming an enolate. When this enolate tautomerizes back, it grabs a proton from the environment (trace water or the amine salt), resulting in H/D exchange.

The Mechanism of Failure:

  • Deprotonation: Base removes

    
    -D (slower than 
    
    
    
    -H due to primary KIE, but still occurs).
  • Enolization: Formation of the planar enolate destroys chirality (if present) and removes the isotope.

  • Reprotonation: The enolate accepts H

    
     from the solvent/amine, permanently washing out the signal.
    

Corrective Protocol:

  • Stop using DIPEA/TEA. Their pKa is too high for labile deuterated substrates.

  • Switch to Sym-Collidine (TMP). It is a weaker base (pKa ~7.4) that is sufficient to neutralize the generated acid but poor at abstracting

    
    -protons.
    
  • Use "Base-Free" Methods. Carbodiimides (DIC) with Oxyma Pure often require no additional base if the amine is free.

Part 3: The "Stalled" Reaction – Reactivity & Purity

Q: The reaction is incredibly slow. Is this the Kinetic Isotope Effect (KIE)?

A: No. The secondary KIE (rehybridization of the carbonyl carbon from


 to 

) is theoretically close to unity (

). It does not explain a drop from 90% to 20% yield.

Likely Culprits:

  • Chemical Purity of D-Reagent: Deuterated acids are often synthesized via H/D exchange in

    
    . If not lyophilized rigorously, they contain significant crystal water .
    
    • Impact: 1% water content can hydrolyze 10-20% of your active ester (e.g., O-At/O-Bt ester), killing the reaction.

    • Fix: Azeotrope your deuterated acid with Toluene (

      
      ) or anhydrous DCM before coupling.
      
  • Aggregation: Deuterated compounds have slightly lower vibrational volumes, which can paradoxically increase aggregation in peptide chains (the "Structure-Maker" effect).

    • Fix: Add chaotropic salts (0.1 M LiCl) or use a "Magic Solvent" mixture (DMF/DCM/NMP 1:1:1).

Part 4: Recommended Protocols
Protocol A: The "Safe" Method (High Isotopic Fidelity)

Best for:


-Deuterated acids prone to exchange/racemization.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

  • Solvent: DMF (Anhydrous)

  • NO TERTIARY BASE (DIPEA/TEA)

Steps:

  • Dissolve Deuterated Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

  • Add DIC (1.0 equiv) and stir for 2–3 minutes to form the active ester.

    • Visual Check: Solution may turn yellow/orange (normal for Oxyma).

  • Add the Amine (1.0 equiv).

  • Monitor via HPLC/MS.

Protocol B: The "Power" Method (Sterically Hindered)

Best for: Low reactivity substrates where standard coupling fails.

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][2][3]

  • Base: Sym-Collidine (2.0 equiv)

  • Solvent: DCM or DMF

Why TFFH? It converts the acid into an Acid Fluoride in situ.[1][2] Acid fluorides are highly reactive toward amines but remarkably stable to water and less prone to base-mediated enolization than active esters.

Steps:

  • Dissolve Deuterated Acid (1.0 equiv) in dry DCM.

  • Add TFFH (1.0 equiv) and Collidine (2.0 equiv). Stir for 15 mins under

    
    .
    
    • Mechanism:[1][4] Generates Acid Fluoride (

      
      ).
      
  • Add Amine (1.0–1.2 equiv).

  • Stir at Room Temp for 1 hour.

Part 5: Data Visualization & Mechanism

Mechanistic Pathway of Isotopic Scrambling Understanding this pathway is key to preventing it.

ExchangeMechanism Substrate Deuterated Acid (R-CDH-COOH) Enolate Enolate Intermediate (Planar, Achiral) Substrate->Enolate Deprotonation of alpha-D (Slow but irreversible) Product Desired Product (R-CDH-CONHR) Substrate->Product Nucleophilic Attack (Desired Path) Base Strong Base (DIPEA) Base->Enolate Scrambled Scrambled Product (R-CH2-CONHR) Enolate->Scrambled Reprotonation with H+ ProtonSource Proton Source (H2O / R-NH3+) ProtonSource->Scrambled

Figure 2: Competition between coupling (Green) and base-catalyzed isotopic scrambling (Red).

Part 6: Comparative Data (Reagent Selection)
Coupling ReagentActivation SpeciesReactivityRisk of D-ExchangeRecommended For
HATU / DIPEA O-At EsterVery HighHigh Routine non-deuterated synthesis only.
DIC / Oxyma Oxyma EsterHighLow Standard deuterated couplings.
TFFH / Collidine Acid FluorideHighVery Low Sterically hindered / Valuable D-acids.
EEDQ Mixed AnhydrideLowLowVery sensitive substrates (slow).
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[5]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis.[1][3] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Werkhoven, P. R., et al. (2018). The kinetic isotope effect in amide bond formation. Journal of Physical Organic Chemistry.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][2][3] Tetrahedron, 60(11), 2447-2467. Link

Sources

minimizing isotopic scrambling during Cyclopropane-1-D1-carboxylic acid storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropane-1-D1-carboxylic acid is a critical isotopologue used as a metabolic probe and mechanistic standard in drug development. Its value lies entirely in the specific location of the deuterium atom at the C1 position (alpha to the carbonyl).

The Core Problem: While the carbon-deuterium (C-D) bond is kinetically stable due to the Primary Kinetic Isotope Effect (KIE), the C1 position is thermodynamically activated by the adjacent carbonyl group. In the presence of trace moisture, Lewis acids, or bases, this position can undergo H/D exchange (scrambling) , rendering the material useless for quantitative mass spectrometry or mechanistic studies.

This guide provides a self-validating system to minimize this risk during storage and handling.

Module 1: The Mechanism of Scrambling

To prevent degradation, one must understand the enemy. "Scrambling" in this context refers to the replacement of the C1-Deuterium with Hydrogen (washout) or the randomization of the isotope during handling.

The Alpha-Proton Vulnerability

The C1-Deuterium is "alpha" to a carboxylic acid. Although cyclopropane rings possess significant ring strain (~27.5 kcal/mol) which generally inhibits the formation of exocyclic double bonds (like enols), the carbonyl group acidifies the C1 position.

  • The Pathway: Scrambling occurs via Keto-Enol Tautomerism .

  • The Catalyst: This process is slow in neutral conditions but accelerates exponentially with:

    • Moisture (Protic source): Provides the 'H' to replace the 'D'.

    • pH Extremes: Acid catalysis protonates the carbonyl oxygen; base catalysis abstracts the alpha-deuteron.

    • Temperature: Overcomes the activation energy barrier imposed by the strained cyclopropyl-enol transition state.

Visualization of the Threat

The following diagram illustrates the specific chemical pathway that leads to isotopic purity loss.

ScramblingMechanism Start Cyclopropane-1-D1-COOH (Intact Isotope) Inter Enol/Enolate Intermediate (High Strain State) Start->Inter Deprotonation of D (Slow Step) Inter->Start Reprotonation with D End Cyclopropane-1-H-COOH (Scrambled/Washout) Inter->End Reprotonation with H (From Moisture) Factors Catalysts: Trace H2O, H+, OH- Factors->Start

Figure 1.1: The mechanistic pathway of H/D exchange. Note that once the C-D bond is broken, re-protonation by abundant environmental Hydrogen (H) is statistically favored over Deuterium (D), leading to irreversible isotopic dilution.

Module 2: Storage Protocol (The "How")

Do not treat this compound like a standard organic acid. It requires a "Dry-Cold-Inert" triad to maintain >98 atom% D.

The Storage Matrix
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Lowers kinetic energy, preventing the system from overcoming the activation barrier for enolization.
Atmosphere Argon (Ar) Ar is heavier than air and blankets the solid, preventing atmospheric moisture ingress better than Nitrogen (

).
Container Amber Glass + Teflon Liner Amber glass blocks UV (radical generation); Teflon (PTFE) liners prevent plasticizer leaching and provide a chemically inert seal.
Physical State Solid / Neat NEVER store in solution. Solution state increases molecular mobility and solvent-mediated proton transfer.
Desiccant P2O5 or Activated Sieves Secondary containment with desiccant is mandatory to scavenge trapped humidity.
Step-by-Step Storage Workflow
  • Receipt: Immediately verify seal integrity. Do not open until the vial reaches room temperature (prevents condensation).

  • Aliquot Strategy: If the bottle will be used more than twice, aliquot the material inside a glovebox (Ar atmosphere) into single-use vials.

    • Why? Every Open/Close cycle introduces fresh atmospheric moisture.

  • Sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap for long-term storage to prevent gas exchange.

  • Secondary Containment: Place the vial inside a larger jar containing a layer of Drierite or molecular sieves.

Module 3: Troubleshooting & QC (The "What Now")

If you suspect scrambling has occurred, use these self-validating analytical methods.

Diagnostic Flowchart

Troubleshooting Check Suspect Scrambling? Method Select Analytical Method Check->Method HNMR 1H-NMR (Proton) Method->HNMR CNMR 13C-NMR (Carbon) Method->CNMR MS HR-MS (Mass Spec) Method->MS HNMR_Res Look for signal at ~1.5-1.6 ppm (alpha-H) HNMR->HNMR_Res CNMR_Res Check C1 Triplet (C-D coupling) CNMR->CNMR_Res Decision Is signal present? HNMR_Res->Decision Good Pass: Use Material Decision->Good No Bad Fail: Recrystallize in D2O or Discard Decision->Bad Yes

Figure 3.1: Decision logic for validating isotopic purity prior to critical experiments.

The "Gold Standard" QC Protocol

Method: 1H-NMR (Proton NMR)

  • Solvent: Use CDCl3 (Chloroform-d) or DMSO-d6 . Avoid D2O for QC, as the rapid exchange of the carboxylic acid proton (-COOH to -COOD) can obscure the alpha-proton region due to water peak broadening.

  • Target Signal: The alpha-proton (C1-H) in non-deuterated cyclopropanecarboxylic acid typically appears as a multiplet around 1.4 – 1.6 ppm .

  • Pass Criteria: In Cyclopropane-1-D1-carboxylic acid, this signal should be absent .

  • Quantification: Integrate the beta-protons (ring CH2, ~0.8-1.0 ppm). If the alpha-region shows >2% integration relative to the theoretical ratio, significant scrambling has occurred.

Frequently Asked Questions (FAQ)

Q1: Can I dissolve the compound in Methanol-d4 for storage? A: No. Even deuterated protic solvents (MeOD, D2O) can facilitate exchange mechanisms via acid/base catalysis impurities. Furthermore, if the solvent absorbs atmospheric water (which methanol does aggressively), you introduce H sources. Store as a solid.

Q2: I see a peak in the MS corresponding to the non-deuterated mass (M). Is it scrambled? A: Not necessarily. Check the ionization method. Electrospray Ionization (ESI) can sometimes cause "in-source fragmentation" or H/D exchange during the ionization process if the source gases are not dry. Always validate with NMR.

Q3: The carboxylic acid proton (COOH) exchanged with D2O. Is my compound ruined? A: No. The deuterium on the oxygen (-COOD ) is supposed to exchange rapidly. This is distinct from the C1-Deuterium (C-D ). The biological and chemical stability relies on the Carbon-Deuterium bond.

Q4: Can I re-enrich scrambled material? A: It is difficult. You would need to expose the compound to high-purity D2O under basic conditions to force enolization and "wash in" deuterium, followed by careful acidification. However, this risks ring opening or side reactions. It is usually more cost-effective to purchase fresh standard.

References

  • Concellón, J. M., et al. (2007).[1] "The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3." Organic Letters. Link

  • Gansäuer, A., et al. (2020). "A highly selective decarboxylative deuteration of carboxylic acids." Chemical Science. Link

  • BenchChem Technical Review. (2025). "Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions." BenchChem Technical Support. Link

  • Schramm, H. M., et al. (2023).[2] "Ion-Neutral Clustering Alters Gas-Phase Hydrogen-Deuterium Exchange Rates." Physical Chemistry Chemical Physics. Link

  • Linderstrøm-Lang, K. (1955). "Hydrogen-Deuterium Exchange in Proteins." Wikipedia / General Principle Reference. Link

Sources

Technical Support Center: Resolving Purification Issues for Cyclopropane-1-D1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Cyclopropane-1-D1-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges encountered during your experiments. Here, you will find a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compounds with high purity.

Introduction: The Unique Purification Challenges

Cyclopropane-1-D1-carboxylic acid derivatives are valuable building blocks in medicinal chemistry, often used to introduce metabolic stability at a specific position without significantly altering the molecule's steric profile.[1][2] However, their unique structural features can present specific purification challenges. The small, often polar nature of the cyclopropane ring, combined with the presence of a carboxylic acid group, can lead to difficulties in chromatographic separation and crystallization. The introduction of a deuterium atom, while synthetically insightful, does not significantly alter the physicochemical properties for routine purification, but awareness of potential isotopic scrambling or exchange under certain conditions is crucial.

This guide will walk you through a systematic approach to troubleshooting and resolving these purification issues, ensuring you can obtain your desired deuterated cyclopropane carboxylic acid derivatives with the highest possible purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of Cyclopropane-1-D1-carboxylic acid derivatives.

Q1: My primary purification by silica gel chromatography is giving poor separation of my target compound from a very similar impurity. What can I do?

A1: This is a common issue, especially with closely related byproducts such as stereoisomers or regioisomers. Here are several strategies to improve your separation:

  • Optimize your solvent system: A systematic approach to solvent selection is critical. Instead of relying on standard ethyl acetate/hexane gradients, consider adding a small percentage of a more polar solvent like methanol or a modifier like acetic acid to the mobile phase. The acetic acid will help to suppress the ionization of your carboxylic acid, leading to more consistent elution and sharper peaks.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, consider alternative stationary phases. Reverse-phase chromatography (C18) can be an excellent alternative, especially for more polar compounds.[3][4]

  • Employ derivatization: Temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can significantly alter its polarity and improve chromatographic separation. The ester can then be hydrolyzed back to the carboxylic acid after purification.[5]

Q2: I'm observing co-elution of my product with what I suspect is the un-deuterated analog. How can I confirm and separate this?

A2: Confirming the presence of the un-deuterated analog typically requires mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and un-deuterated compounds based on their mass-to-charge ratio. In the ¹H NMR spectrum, you would expect to see a small signal corresponding to the proton at the C1 position in the un-deuterated impurity.

Separating these species can be challenging due to their nearly identical polarities. Preparative HPLC is often the most effective technique for this type of separation.

Q3: My compound is a liquid or a low-melting solid, and I'm struggling with crystallization. What are my options?

A3: For non-crystalline compounds, several purification strategies can be employed:

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[5][6] By dissolving your crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), your carboxylic acid will move to the aqueous layer as its salt, leaving neutral impurities behind in the organic layer. You can then acidify the aqueous layer and extract your purified carboxylic acid back into an organic solvent.

  • Kugelrohr Distillation: For thermally stable, low-melting solids or oils, Kugelrohr distillation under high vacuum can be an effective method for removing non-volatile impurities.

  • Salt Formation and Crystallization: Even if the free acid does not crystallize, forming a salt with a suitable base (e.g., an amine like dicyclohexylamine or a chiral amine for resolution) can often induce crystallization. The purified salt can then be neutralized to regenerate the pure carboxylic acid.

Q4: After my reaction work-up, I have residual catalyst (e.g., rhodium or copper complexes from cyclopropanation) in my product. How can I remove it?

A4: Metal catalyst removal is a critical step. Here are a few approaches:

  • Specific Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that can selectively bind to residual metals.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb many metal catalysts.

  • Filtration through a plug of silica or celite: A simple and often effective method is to pass a solution of your product through a short plug of silica gel or celite. This can trap a significant portion of the metal catalyst.

Part 2: Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to common purification issues.

Guide 1: Poor Yield After Acid-Base Extraction
Potential Cause Troubleshooting Steps
Incomplete Extraction into Aqueous Base Ensure the pH of the aqueous layer is sufficiently basic (at least 2 pH units above the pKa of your carboxylic acid, which is typically around 4-5) to fully deprotonate your compound.[5] Use a pH meter for accurate measurement.
Emulsion Formation Emulsions can trap your product. To break them, try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the mixture through a pad of celite.
Incomplete Re-extraction after Acidification After acidifying the aqueous layer, ensure the pH is sufficiently acidic (at least 2 pH units below the pKa) to fully protonate your carboxylic acid.[5] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.
Product Volatility Some smaller cyclopropane carboxylic acid derivatives can be volatile.[7] Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Guide 2: Tailing or Broad Peaks in HPLC
Potential Cause Troubleshooting Steps
Secondary Interactions with Silica The acidic proton of the carboxylic acid can interact strongly with the silanol groups on the silica surface, leading to peak tailing. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress this interaction.[3][4]
Column Overload Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or the concentration of your sample.
Inappropriate Mobile Phase The mobile phase may not be strong enough to elute your compound efficiently. Increase the proportion of the more polar solvent in your mobile phase. For reverse-phase HPLC, this would mean increasing the organic solvent percentage.
Column Degradation The column may be old or contaminated. Try flushing the column with a strong solvent or, if necessary, replace the column.

Part 3: Experimental Protocols

Here are detailed, step-by-step protocols for key purification techniques.

Protocol 1: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude Cyclopropane-1-D1-carboxylic acid derivative in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Washing (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the pH is approximately 2. The purified carboxylic acid will often precipitate out if it is a solid.

  • Re-extraction: Extract the acidified aqueous layer with multiple portions of a fresh organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure.[7][8]

Protocol 2: Preparative HPLC for Isomer Separation
  • Column Selection: Choose a suitable preparative HPLC column. For many cyclopropane carboxylic acid derivatives, a C18 reverse-phase column is a good starting point.[3][4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol). For acidic compounds, adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[3]

  • Method Development: Develop an isocratic or gradient elution method on an analytical scale to achieve baseline separation of the desired compound from its impurities.

  • Scaling Up: Scale up the optimized analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a buffer was used in the mobile phase, an additional workup step (e.g., extraction) may be necessary to remove the buffer salts.

Part 4: Visualizations

Workflow for Troubleshooting Purification

G cluster_troubleshooting Troubleshooting start Crude Product chromatography Silica Gel Chromatography start->chromatography extraction Acid-Base Extraction start->extraction crystallization Crystallization start->crystallization pure_product Pure Product chromatography->pure_product Successful poor_separation Poor Separation? chromatography->poor_separation extraction->pure_product Successful low_yield Low Yield? extraction->low_yield crystallization->pure_product Successful no_crystals No Crystals? crystallization->no_crystals distillation Distillation poor_separation->chromatography Optimize Solvents/ Change Column poor_separation->extraction Alternative Method low_yield->extraction Check pH/ Multiple Extractions no_crystals->extraction Try Extraction no_crystals->distillation Try Distillation

Caption: A decision-making workflow for troubleshooting common purification issues.

Logic of Acid-Base Extraction

G cluster_extraction Acid-Base Extraction cluster_acidification Acidification crude Crude Mixture Cyclopropane-COOH (Acidic) Neutral Impurities step1 1. Add Organic Solvent and Aqueous Base (e.g., NaHCO₃) crude->step1 layers1 {Aqueous Layer (Basic) | {Cyclopropane-COO⁻Na⁺ (Salt)} | {Organic Layer | Neutral Impurities}} step1->layers1 step2 2. Separate Layers layers1->step2 step3 3. Add Acid (e.g., HCl) to Aqueous Layer step2->step3 layers2 {Aqueous Layer (Acidic) | {Cyclopropane-COOH (Precipitate/Dissolved)}} step3->layers2 final_extraction 4. Extract with Organic Solvent layers2->final_extraction pure_product Organic Layer Pure Cyclopropane-COOH final_extraction->pure_product

Caption: The logical steps involved in purification by acid-base extraction.

References

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. (n.d.).
  • Cyclopropane carboxylic acid. (2018, February 16). SIELC Technologies. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (1981). Organic Syntheses, 60, 66. [Link]

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023, August 15). Organic Process Research & Development. [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.).
  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (2012). NIH Public Access. [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2004, August 11). ResearchGate. [Link]

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023, August 16). ACS Publications. [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (n.d.).
  • An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. (2025, August 7). ResearchGate. [Link]

  • Process of preparation of cyclopropane carboxylic acids. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids. (2021, February 5). Encyclopedia.pub. [Link]

  • Process for the preparation of cyclopropane carboxylic acids and esters. (n.d.).
  • Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. (2018). Semantic Scholar. [Link]

  • Cyclopropane carboxylic acid. (n.d.). Wikipedia. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. [Link]

  • Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. (n.d.).
  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis. (2026, January 26). NIH Public Access. [Link]

  • Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. (n.d.).
  • A highly selective decarboxylative deuteration of carboxylic acids. (n.d.). NIH Public Access. [Link]

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate. [Link]

Sources

stability of Cyclopropane-1-D1-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability of Cyclopropane-1-D1-carboxylic Acid in Acidic Media

Executive Summary

Status: High Stability (under standard analytical and mild synthetic conditions).[1]

Cyclopropane-1-D1-carboxylic acid exhibits exceptional stability regarding both the deuterium label and the cyclopropane ring integrity under standard acidic conditions (e.g., 0.1% formic acid/TFA in LCMS, dilute mineral acids at RT).[1]

  • Deuterium Retention: The deuterium atom at the

    
    -position is kinetically "locked" due to high ring strain preventing enolization (I-Strain). It is significantly more stable than acyclic analogs (e.g., acetic acid-d1).[1]
    
  • Ring Integrity: The electron-withdrawing carboxyl group deactivates the ring toward acid-catalyzed electrophilic opening. Ring opening typically requires harsh conditions (e.g., concentrated HCl/HBr at

    
    C).[1]
    

Mechanistic Insight: Why is it Stable?

To troubleshoot effectively, you must understand the underlying physical organic chemistry. The stability of this compound rests on two pillars: I-Strain and Electronic Deactivation .

A. The Deuterium "Lock" (I-Strain)

In acyclic carboxylic acids,


-protons exchange with solvent protons via an enol intermediate .[1] This requires the 

-carbon to rehybridize from

(tetrahedral) to

(planar).

In a cyclopropyl system, forcing the ring carbon to become


 (planar) introduces immense angular strain because the ideal bond angle expands from 

to

, while the geometric angle is fixed at

. This energy penalty, known as Internal Strain (I-Strain) , raises the activation energy for enolization so high that exchange is virtually nonexistent under standard conditions.[1]
B. Ring Stability (Electronic Deactivation)

Cyclopropanes can behave like alkenes, reacting with acids to open the ring.[1] However, the carboxylic acid group is electron-withdrawing .[1] It pulls electron density away from the ring, making the ring carbons less nucleophilic and therefore less likely to attack the proton (


) of the acid.
Visualizing the Stability Barrier

G cluster_0 Acyclic Acid (Acetic Acid-D1) cluster_1 Cyclopropyl Acid (Cyclopropane-1-D1) A1 Acyclic-D1 (sp3 Alpha Carbon) A2 Enol Intermediate (sp2 Alpha Carbon) A1->A2 Low Barrier (Easy Rotation) A3 Exchange Product (Loss of D) A2->A3 Fast Exchange C1 Cyclopropyl-D1 (sp3 Alpha Carbon) C2 Cyclopropyl Enol (sp2 Alpha Carbon) C1->C2 HUGE ENERGY BARRIER (I-Strain / 60° Angle) C3 Exchange Product (Loss of D)

Figure 1: Comparative energy landscape of enolization. The transition to sp2 hybridization in the cyclopropyl ring (bottom) is energetically prohibited compared to acyclic systems.

Troubleshooting Guide

Use this matrix to diagnose issues during your experiments.

Symptom Likely Cause Diagnostic Step Remedial Action
Loss of D-Enrichment (Observed in MS)Ion Source Fragmentation (Not chemical exchange).[1] In-source fragmentation can strip the D/H/CO2 before detection.Lower the Fragmentor Voltage or Cone Voltage by 20-30V.Optimize MS source parameters. Switch to negative mode (COO-) if possible.[1]
New Peak (+18 Da or +36 Da) Ring Opening (Hydration). Acid-catalyzed addition of water across the C-C bond.Check for gamma-hydroxy derivatives. Occurs only in hot/strong acid.[1]Reduce temperature.[1][2] Switch to a non-nucleophilic acid (e.g., from HCl to H2SO4 or TFA).[1]
New Peak (+Cl/Br mass) Halogen Incorporation. Nucleophilic attack by halide ions.[1]Occurs if using concentrated HCl or HBr.[1]Avoid HCl/HBr for workup.[1] Use Citric Acid, Formic Acid, or Ammonium Acetate.[1]
Signal Drift in NMR pH Shift. Carboxylic acid chemical shifts are pH-dependent.[1]Check if sample pH matches the reference spectrum.Buffer the NMR solvent (e.g., Phosphate buffer in D2O).

Frequently Asked Questions (FAQs)

Q1: Can I use 0.1% Formic Acid or TFA in my LCMS mobile phase? A: Yes. The compound is completely stable in 0.1% FA or TFA at room temperature and during the short timescale of column heating (up to 60°C). The D-label will not exchange.

Q2: I need to perform an acidic workup. What acid should I use? A: Use Citric Acid (10% aq) or dilute Phosphoric Acid .[1] Avoid concentrated HCl, especially if heating is involved, as chloride ions are strong nucleophiles that can promote ring opening.[1]

Q3: Will the deuterium exchange if I leave the sample in D2O/Acid overnight? A: No. Unlike linear ketones or acids, the cyclopropyl alpha-proton does not exchange over days at room temperature, even in acidic D2O. You can safely run overnight 13C-NMR acquisitions.[1]

Q4: At what point does the ring actually break? A: Literature suggests that ring opening requires temperatures >90°C in the presence of strong mineral acids (e.g., 6M HCl) over several hours. Under these conditions, you will form


-butyrolactone derivatives or 

-halo acids.[1]

Validation Protocol: Stability Check

If you suspect degradation, run this self-validating protocol.

Materials:

  • Cyclopropane-1-D1-carboxylic acid (~5 mg)[1]

  • Solvent: DMSO-d6 (for non-exchange baseline) and D2O + 1 drop TFA (for stress test).[1]

  • Instrument: 1H-NMR (400 MHz+).[1]

Workflow:

  • T0 (Baseline): Dissolve 2 mg in DMSO-d6. Acquire 1H-NMR.[1][3]

    • Target: Verify absence of signal at ~1.5-1.6 ppm (alpha-H position).[1] If a signal exists here, your starting material is already compromised (H-form).[1]

  • T1 (Stress): Dissolve 3 mg in D2O with 0.1% TFA (or your specific acid of interest).

  • Monitor: Acquire spectra at 0h, 4h, and 24h.

    • Check 1 (Ring): Look for new multiplets at 2.0-4.0 ppm (indicative of straight-chain

      
      -hydroxy butyric acid derivatives).[1]
      
    • Check 2 (Label): Look for the growth of the alpha-proton signal. (Note: In D2O, you are monitoring D->H exchange from the solvent, so you look for the appearance of H).

Data Interpretation:

ObservationConclusion
No change in spectrumStable.
Appearance of multiplets (non-cyclopropyl)Ring Opening. Acid concentration/Temp too high.[1]
Appearance of Alpha-H singlet/tripletExchange. (Highly unlikely unless T > 100°C).[1]

References

  • Mechanism of Cyclopropane Ring Cleavage. Journal of Biological Chemistry. Demonstrates that ring opening typically requires enzymatic action or harsh conditions, yielding gamma-hydroxybutyric acid derivatives.[1]

  • Acidity of Alpha-Hydrogens. Chemistry LibreTexts. Explains the general pKa trends and the requirement for enolization, which is inhibited in cyclopropanes.

  • Cyclopropanecarboxylic Acid Properties. NIST Chemistry WebBook. Provides physical property data and stability context.[1][2][4][5][6][7][8][9]

  • Prodrug Stability Studies. National Institutes of Health (NIH).[1] Studies on cyclopropanecarboxylic esters showing enhanced stability against hydrolysis compared to acyclic analogs due to ring properties.[1]

Sources

overcoming steric hindrance in cyclopropane-1-d1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Hindrance & Maintaining Isotopic Integrity

Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Working with cyclopropane-1-d1-carboxylic acid presents a dual challenge:

  • Steric Hindrance: The "V-shape" geometry of the cyclopropyl ring projects substituents (like the carboxyl group) into a sterically demanding zone, inhibiting nucleophilic attack during amide/ester formation.

  • Isotopic Fragility: The C1-deuterium label is located at the

    
    -position. While cyclopropyl 
    
    
    
    -protons are less acidic than acyclic analogs (
    
    
    ~28 vs ~24 for esters) due to ring strain (I-strain) resisting
    
    
    character, activation of the carboxyl group lowers the barrier for enolization or ketene formation, risking H/D exchange and loss of the label.

This guide provides a validated workflow to overcome steric barriers without compromising the deuterium label.

Module 1: Reagent Selection Strategy

Standard coupling reagents (EDC, DCC, HBTU) often fail with cyclopropanes because the activated ester is too sterically crowded to allow the amine to approach. We recommend two "High-Pressure" pathways.

Pathway A: The Gold Standard (T3P® - Propylphosphonic Anhydride)

Why: T3P is a cyclic anhydride that acts as a powerful dehydrating agent.[1]

  • Steric Advantage: It forms a highly reactive mixed anhydride intermediate that is less sensitive to steric bulk than OBt/OAt esters.

  • Isotopic Safety: It operates well with weak bases (NMM, Pyridine) and minimizes the lifetime of the activated species, reducing the window for

    
    -deprotonation (D-exchange).
    
  • Cleanup: Byproducts are water-soluble.[2][3]

Pathway B: The "Bunker Buster" (Ghosez’s Reagent)

Why: When the amine is non-nucleophilic (e.g., electron-deficient anilines), T3P may stall.

  • Mechanism: Converts the acid directly to the Acid Chloride under neutral conditions.

  • Advantage: Acid chlorides are the smallest possible activated species (minimizing steric clash).

  • Risk: High risk of ketene formation if strong base is used. Strict base control is required.

Module 2: Visualizing the Decision Matrix

The following flowchart guides your reagent choice based on the steric and electronic properties of your coupling partner.

ReagentSelection Start Start: Cyclopropane-1-d1-COOH Coupling CheckAmine Analyze Coupling Partner (Amine/Alcohol) Start->CheckAmine IsBulky Is the Nucleophile Sterically Hindered? (e.g., t-Butyl amine, ortho-subst. aniline) CheckAmine->IsBulky IsWeak Is the Nucleophile Electron Deficient? (e.g., Nitro-aniline, Sulfonamide) IsBulky->IsWeak Yes Standard Standard HATU/DIPEA (Monitor D-Exchange) IsBulky->Standard No (Primary/Unhindered) T3P_Route Pathway A: T3P (50% in EtOAc) Base: NMM or Pyridine Temp: 0°C -> RT IsWeak->T3P_Route No (Nucleophilic but Bulky) Ghosez_Route Pathway B: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Generate Acid Chloride -> Add Amine IsWeak->Ghosez_Route Yes (Weak & Bulky) Success Purify: Acidic Workup T3P_Route->Success High Yield Intact D-Label Ghosez_Route->Success

Figure 1: Decision matrix for coupling sterically hindered cyclopropane-1-d1-carboxylic acid.

Module 3: The Deuterium Integrity Protocol (T3P Method)

This protocol is optimized to prevent the "Ketene Leak" (loss of D via elimination).

Materials:
  • Cyclopropane-1-d1-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (Avoid TEA/DIPEA if possible to reduce basicity).

  • Solvent: Dry EtOAc or 2-MeTHF (Anhydrous is critical).

Step-by-Step Procedure:
  • Dissolution: In a flame-dried flask under Argon, dissolve the cyclopropane acid and the amine in dry EtOAc (0.1 M concentration).

  • Cooling: Cool the mixture to 0 °C . Crucial: Lower temperature reduces the kinetic rate of H/D exchange.

  • Base Addition: Add NMM (2.5 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Note: The reaction may not be exothermic, but slow addition prevents local concentration spikes that favor side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Monitoring: Check LCMS at 1 hour. If <50% conversion, heat to 40 °C. Do not exceed 60 °C as thermal energy increases the likelihood of D-scrambling.

  • Quench: Add water (equal volume) to hydrolyze excess anhydride.

  • Workup:

    • Wash organic layer with 0.5 M HCl (removes amine/NMM).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Wash with Brine, dry over Na2SO4.

Module 4: The "Ketene Trap" (Why D-Label is Lost)

Understanding the failure mode is essential for troubleshooting. If you use a strong base with an acid chloride intermediate, you risk an E1cB-like elimination.

KeteneMechanism Acid Cyclopropane-1-d1-COCl (Acid Chloride) Transition Deprotonation of D (Alpha-Elimination) Acid->Transition + Base Base Strong Base (TEA/DIEA) Base->Transition Ketene Cyclopropylidene Ketene (ACHIRAL / D-LOST) Transition->Ketene - DCl Product_H Product with H (D-Label Scrambled/Lost) Ketene->Product_H + H-Nu (Solvent/Workup) Nucleophile Nucleophile (H-Nu)

Figure 2: Mechanism of Deuterium loss via Ketene formation. Avoid strong bases to prevent this pathway.[4]

Troubleshooting & FAQs

Q1: My yield is low (<20%) even with T3P. What now?

A: The steric wall is too high. Switch to Ghosez’s Reagent .

  • Protocol: Dissolve acid in DCM. Add 1.2 eq Ghosez’s reagent. Stir 1h at RT (forms Acid Chloride). Do not add base yet. Evaporate volatiles (removes byproduct). Redissolve in DCM, add Amine, and then add a weak base (Pyridine) slowly. This "Base-Last" addition minimizes D-exchange.

Q2: I see a mass peak corresponding to [M-1] (Loss of D) in my product.

A: You have exchange with the solvent or moisture.

  • Ensure all solvents are anhydrous.

  • Switch base from DIPEA (

    
     ~10.75) to N-Methylmorpholine (
    
    
    
    ~7.38) or 2,6-Lutidine.
  • Check your NMR. If the D is gone, the signal for the cyclopropyl proton at ~1.5 ppm (usually a multiplet) will integrate to 1H instead of 0H (or reduced intensity).

Q3: Can I use DMF as a solvent?

A: Yes, but be careful. DMF can decompose to dimethylamine over time, which is a nucleophile. Also, DMF is difficult to remove without heating (risk to D-label). 2-MeTHF or EtOAc are superior for T3P reactions.

Data Summary: Coupling Efficiency Comparison
ReagentSteric ToleranceD-Label RetentionWorkup DifficultyRecommended For
EDC/HOBt LowHighModerateUnhindered amines only
HATU MediumModerateHigh (PF6 salts)General purpose
T3P High Excellent Low (Water soluble) Bulky/Sensitive substrates
Ghosez Very High Moderate (Base dependent)Medium"Impossible" couplings

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Sterically Hindered Amides.[1]Journal of Organic Chemistry .

  • Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions.[5]Chemical Communications .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .

  • Werner, L., et al. (2012). Deuterium-Labeling Studies on the Racemization of Cyclopropanecarboxylic Acids.European Journal of Organic Chemistry .

Sources

identifying impurities in commercial Cyclopropane-1-D1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purity Profiling of Cyclopropane-1-D1-carboxylic Acid

Introduction: The Precision of Deuterium

Welcome to the technical support center for Cyclopropane-1-D1-carboxylic acid (CAS 19136-94-8) . As researchers, you utilize this isotopologue primarily to block metabolic hot spots (specifically the


-carbon oxidation) or as a stable internal standard.

In these applications, isotopic purity (atom % D) is just as critical as chemical purity . A sample that is 99% chemically pure but only 90% isotopically enriched can ruin a kinetic isotope effect (KIE) study. This guide addresses the specific analytical challenges of validating this compact, strained ring system.

Module 1: Isotopic Purity (The D1 vs. D0 Challenge)

Q: My Certificate of Analysis (CoA) claims 98 atom % D, but my MS data looks ambiguous. How do I definitively quantify the protio (D0) impurity?

A: Mass spectrometry (MS) alone can be misleading due to fragmentation patterns and ion suppression. The gold standard for quantifying isotopic enrichment in this molecule is Quantitative


H NMR (qNMR) .[1]

The Mechanism: In the non-deuterated parent (Cyclopropanecarboxylic acid), the methine proton at the C1 position (


-proton) couples with the four methylene protons at C2 and C3. In Cyclopropane-1-D1-carboxylic acid , this C1 proton is replaced by Deuterium. Therefore, isotopic impurity manifests as a residual proton signal at the C1 position.

Protocol: qNMR for Isotopic Enrichment

  • Solvent Selection: Use DMSO-d6 or Methanol-d4 . Avoid CDCl

    
     if possible, as the acid proton can broaden or exchange, affecting baseline integration, although for the C1 proton itself, CDCl
    
    
    
    is acceptable.
  • Acquisition Parameters:

    • Relaxation Delay (D1):

      
       30 seconds (ensure full relaxation of the rigid ring protons).
      
    • Scans:

      
       64 to resolve trace D0 signals.
      
  • Data Processing:

    • Reference Signal: Integrate the multiplet corresponding to the four methylene protons (C2/C3 positions) at

      
       0.7 – 1.2 ppm . Set this integral to 4.00 .
      
    • Impurity Signal: Look for the residual methine proton (C1-H) at

      
       1.4 – 1.6 ppm .
      
    • Calculation:

      
      
      

Visualizing the Workflow:

qNMR_Workflow Start Sample Preparation (~10mg in DMSO-d6) Acquire Acquire 1H NMR (D1=30s, ns=64) Start->Acquire Process Phase & Baseline Correction Acquire->Process Integrate_Ref Integrate C2/C3 Methylene Protons (0.7-1.2 ppm) Set Integral = 4.00 Process->Integrate_Ref Integrate_Imp Integrate C1 Residual Proton (1.4-1.6 ppm) Integrate_Ref->Integrate_Imp Calc Calculate Enrichment: (1 - Integral_C1) * 100 Integrate_Imp->Calc

Figure 1: Step-by-step qNMR workflow for determining isotopic enrichment of Cyclopropane-1-D1-carboxylic acid.

Module 2: Chemical Impurity Profiling

Q: I see small peaks eluting after my main peak in GC-MS. Are these ring-opened byproducts?

A: They likely are. The cyclopropane ring is highly strained (~27.5 kcal/mol). During synthesis (often involving


-lithiation and D

O quench) or improper storage, the ring can open or react.

Common Impurities Table

Impurity TypeSpecific CompoundOriginDetection Strategy
Isotopic Cyclopropanecarboxylic acid (D0)Incomplete deuteration; H/D exchange.qNMR (see Module 1); GC-MS (m/z 100 vs 101 for methyl ester).
Starting Material 4-ChlorobutyronitrilePrecursor in cyclization routes.[2]GC-MS (distinct nitrile stretch in IR).
Isomer (Ring Open) 3-Butenoic acid derivativesThermal rearrangement or acid-catalyzed ring opening.

H NMR (olefinic protons 5.0-6.0 ppm); GC-MS (fragmentation pattern).
Inorganic Lithium saltsResiduals from lithiation (e.g., LDA/n-BuLi method).Residue on Ignition (ROI); ICP-MS.
Solvent THF, HexanesProcess solvents.Headspace GC;

H NMR.

Troubleshooting Protocol: GC-MS Analysis Note: Carboxylic acids tail badly on non-polar GC columns. Derivatization is mandatory.

  • Derivatization: Treat 5 mg of sample with 0.5 mL BF

    
    -Methanol  (14%) at 60°C for 15 mins. Extract with hexane.[3] This forms Methyl cyclopropane-1-D1-carboxylate .
    
  • GC Method:

    • Column: DB-5ms or equivalent.

    • Temp Program: 40°C (hold 2 min)

      
       250°C @ 10°C/min.
      
  • Interpretation:

    • D1-Methyl Ester: Parent ion m/z 101 .

    • D0-Methyl Ester: Parent ion m/z 100 .

    • Alert: If you see a peak with m/z 101 but a different retention time, suspect a ring-opened isomer (methyl 3-butenoate-d1).

Module 3: Troubleshooting Analytical Anomalies

Q: My melting point is lower than the literature value (30-31°C), but NMR looks clean. Why?

A: Cyclopropane-1-D1-carboxylic acid is a low-melting solid (often an oil at warm room temps). "Clean" NMR often misses inorganic salts or water .

  • Cause: The compound is hygroscopic.[4] Absorbed water depresses the melting point significantly.

  • Fix: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours. Re-check melting point. If it remains low, check for lithium salts (residue from synthesis) which are NMR silent but affect physical properties.

Q: Can I use LC-MS for purity analysis?

A: Yes, but with caveats.

  • Issue: Small carboxylic acids ionize poorly in ESI+ and often elute in the void volume of C18 columns.

  • Solution: Use ESI- (Negative Mode) . Use a specialized column for polar acids (e.g., HILIC or a C18-AQ capable of 100% aqueous mobile phase).

  • Warning: Deuterium isotope effects can slightly alter retention time in HPLC, potentially causing partial separation of D0 and D1 species, which might be mistaken for a shoulder or impurity.

Decision Tree: Identifying the Unknown Impurity

Impurity_Decision_Tree Start Unknown Impurity Detected Method Which Method? Start->Method NMR_Path NMR (1H) Method->NMR_Path GC_Path GC-MS Method->GC_Path Olefinic Signals at 5.0-6.0 ppm? NMR_Path->Olefinic MassShift Mass shift -1 Da? GC_Path->MassShift RingOpen Ring-Opened Isomer (3-butenoic acid) Olefinic->RingOpen Yes ResidualH Signal at 1.5 ppm? Olefinic->ResidualH No Protio D0 Impurity (Incomplete Enrichment) ResidualH->Protio Yes MassShift->Protio Yes RetTime Different RT, Same Mass? MassShift->RetTime No Isomer Structural Isomer RetTime->Isomer Yes

Figure 2: Logic flow for diagnosing unknown impurities based on analytical signals.

References

  • CymitQuimica. Cyclopropane-1-d1-carboxylic Acid Product Data. Retrieved from

  • Isotope.com (Cambridge Isotope Laboratories). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Cyclopropanecarboxylic acid (Parent Compound Data). Retrieved from

  • ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Retrieved from

  • Organic Syntheses. Cyclopropanecarboxylic Acid Synthesis (Classic Routes). Org. Synth. 1944, 24,[2] 36. Retrieved from

Sources

reducing moisture sensitivity in deuterated cyclopropane reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deuterated Cyclopropane Reagents Senior Application Scientist Desk | Isotope Chemistry Division

Introduction: The Cost of a Proton

Welcome to the technical support hub for deuterated cyclopropane reagents. In standard organic synthesis, moisture leads to lower yields. In deuterated synthesis , moisture leads to isotopic dilution —the irreversible exchange of expensive Deuterium (D) for Protium (H).

When you are synthesizing a drug candidate to exploit the Kinetic Isotope Effect (KIE) for metabolic stability, a drop in isotopic purity from 99% to 95% can render the compound useless for DMPK (Drug Metabolism and Pharmacokinetics) studies.

This guide treats moisture not just as a contaminant, but as a direct antagonist to your isotopic label.

Module 1: Storage & Handling (The First Line of Defense)

Q: My


-cyclopropylmagnesium bromide arrived with a white precipitate. Is it ruined? 
A:  Not necessarily, but it requires verification.
Organomagnesium reagents often precipitate 

or

over time. However, a heavy white crust suggests moisture ingress.
  • The Risk: Hydrolysis converts

    
     into 
    
    
    
    (cyclopropane-
    
    
    ). This gas escapes, leaving behind hydroxide salts and a lower titer.
  • The Fix: Do not shake the bottle. Allow the solid to settle. Perform a Knochel Titration (see Protocols) on the supernatant. If the concentration is >80% of the label, use it with an adjusted stoichiometry. If <50%, discard—the isotopic scrambling risk is too high.

Q: Can I store my Simmons-Smith precursor (


) in a standard fridge? 
A:  Yes, but with strict secondary containment.
Diiodomethane-

is sensitive to light and can degrade to liberate free iodine, which is hygroscopic.
  • Protocol: Wrap the bottle in aluminum foil. Place it inside a secondary jar containing a layer of activated desiccant (Drierite or molecular sieves). Store at 4°C.

  • Warning: Never store organozinc reagents (e.g.,

    
     used with 
    
    
    
    ) in a fridge unless it is a specialized explosion-proof unit. Thermal contraction of septa in cold storage is a primary vector for moisture intake.

Q: I use Parafilm to seal my reagents. Is that sufficient? A: No. Parafilm is permeable to water vapor over time and becomes brittle at low temperatures.

  • Standard: Use electrical tape (vinyl) for short-term sealing. For long-term storage of air-sensitive deuterated reagents, use a Schlenk flask with a Teflon valve or store inside a glovebox.

Module 2: Reaction Optimization & Troubleshooting

Scenario A: The Simmons-Smith Reaction ( )

Q: My reaction stalled. Can I add more reagent? A: Proceed with extreme caution. Stalling often indicates that moisture has quenched the active carbenoid (


). Adding more 

to a "wet" mixture can cause a delayed, violent exotherm.
  • Diagnosis: Check the internal temperature.[1][2] If it didn't rise upon initial addition, your activation failed or moisture killed the reagent immediately.

  • Remedy: Do not add more reagent to the same pot. Quench carefully. Restart with azeotropically dried starting material (distill toluene from the substrate).

Q: Why is my isotopic incorporation low (


)? 
A:  You likely have a "Proton Leak."
Even if the reagent is dry, the glassware surface holds adsorbed water.
  • Mechanism:

    
     bonds are highly basic. They will rip protons from the glass surface silanols (
    
    
    
    ).
  • Solution: Flame-dry glassware under high vacuum (<0.1 mmHg) immediately before use. Do not rely on oven drying alone.

Scenario B: Cyclopropylboronic Acids

Q: My deuterated cyclopropylboronic acid is decomposing during coupling. Why? A: Protodeboronation.[3][4] Cyclopropylboronic acids are notoriously unstable compared to aryl boronates. They undergo hydrolysis to cyclopropane (gas) and boric acid.

  • Trigger: High pH (base) + Water.

  • Fix: Use anhydrous base sources (e.g.,

    
     suspended in dioxane) rather than aqueous carbonate solutions. Keep the reaction time short.
    

Visualizing the Moisture Threat

The following diagram illustrates the "Invisible Pathways" where H-atoms (moisture) infiltrate your D-labeled experiment.

MoisturePathways cluster_prevention Critical Control Points Start Deuterated Reagent (High Isotopic Purity) Reaction Reaction Mixture Start->Reaction Transfer Product Target Molecule (D-Labeled) Reaction->Product Synthesis Septum Septum Failure (Punctures/Cold Flow) Septum->Start Hydrolysis during storage (Formation of R-H) Glassware Glassware Walls (Adsorbed H2O) Glassware->Reaction Proton Exchange (Surface Si-OH) Solvent Solvent (Dissolved O2/H2O) Solvent->Reaction Quenching Active Species Backflow Bubbler Backflow (Oil Suck-back) Backflow->Reaction Atmospheric Moisture

Figure 1: Critical control points where moisture introduces Protium (H), causing isotopic dilution.

Module 3: Essential Protocols

Protocol 1: The Knochel Titration (for Organozinc/Magnesium)

Standardize your reagent before every critical D-labeling step.

Materials:

  • LiCl (Anhydrous)

  • Iodine (

    
    )[1][2]
    
  • Dry THF

  • Weighed flask (oven-dried)

Procedure:

  • Flame-dry a Schlenk flask under vacuum; cool under Argon.

  • Add accurately weighed

    
     (approx. 250 mg, 1 mmol).
    
  • Add 5 mL of 0.5M LiCl in anhydrous THF (The LiCl accelerates the reaction and solubilizes the products).

  • Cool to 0°C. The solution will be dark brown.

  • Add the organometallic reagent dropwise via a tared syringe.

  • Endpoint: The brown color vanishes instantly, becoming clear/colorless.

  • Calculation:

    
    
    
Protocol 2: The "Double-Manifold" Simmons-Smith Setup

For maximizing D-incorporation using


.

SS_Protocol Step1 1. Flame Dry (Vac <0.1 mmHg) Step2 2. Argon Purge (3x Cycles) Step1->Step2 Step3 3. Solvent Prep (DCM from SPS + Activated Sieves) Step2->Step3 Step4 4. Reagent Prep (Mix Et2Zn + CD2I2 at -10°C) Step3->Step4 Step5 5. Addition (Slow Cannula Transfer) Step4->Step5 Warning CRITICAL: Control Exotherm to prevent D-scrambling Step5->Warning

Figure 2: Workflow for handling moisture-sensitive Simmons-Smith reagents.

Reference Data: Solvent Water Limits

When using deuterated organometallics, "Dry" solvents must meet stricter standards than usual.

SolventStandard "Dry" (ppm H2O)Required for D-Reagents (ppm H2O)Recommended Drying Method
THF < 50 ppm< 10 ppm Distillation over Na/Benzophenone or SPS (Solvent Purification System)
Dichloromethane < 50 ppm< 20 ppm Distillation over

Diethyl Ether < 50 ppm< 10 ppm Distillation over Na/Benzophenone
Toluene < 50 ppm< 10 ppm Distillation over Na

References

  • Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[5]

    • Rationale: Establishes the LiCl/Iodine titr
  • Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004.

    • Rationale: Authoritative review on the mechanism and handling of Zinc-Carbenoids.
  • Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016.[4]

    • Rationale: definitive source on the instability/hydrolysis r
  • Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014.

    • Rationale: Explains the Kinetic Isotope Effect and the high value of maintaining isotopic purity.

Sources

Validation & Comparative

Comparative Metabolic Profiling: Cyclopropane-1-D1-carboxylic Acid vs. Protio Analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability Guide: Cyclopropane-1-D1-carboxylic Acid vs. Protio Analog Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a rigorous comparative analysis of Cyclopropane-1-D1-carboxylic acid (the deuterated analog) versus its non-deuterated (protio) counterpart, Cyclopropane-1-carboxylic acid (CPCA) .

Designed for medicinal chemists and DMPK scientists, this document explores the mechanistic utility of the "Deuterium Switch" at the C1 position. We examine how isotopic substitution at the


-carbon impacts metabolic clearance (

), dissecting the competition between Cytochrome P450 (CYP)-mediated oxidation and Phase II conjugation.
Mechanistic Rationale: The Deuterium Kinetic Isotope Effect (DKIE)

The primary objective of substituting Hydrogen (H) with Deuterium (D) at the C1 position is to probe and potentially retard metabolic pathways initiated by C-H bond cleavage.

The Physics of Stability

The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy (ZPE) of the heavier isotope.

  • Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

  • Primary Kinetic Isotope Effect (KIE): If C1-H abstraction is the Rate-Determining Step (RDS) in the metabolic cascade, the ratio of rate constants (

    
    ) typically ranges from 2 to 7  (and up to 10 for tunneling mechanisms).
    
Metabolic Bifurcation

The metabolic fate of Cyclopropane-1-carboxylic acid is dictated by two competing pathways. The magnitude of the observed KIE reveals which pathway dominates:

  • Pathway A: Oxidative Metabolism (CYP450)

    • Mechanism: Hydrogen Atom Transfer (HAT) from C1 to the P450 Compound I (FeO

      
      ).
      
    • Outcome: Formation of a C1 radical, leading to hydroxylation (unstable

      
      -hydroxy acid 
      
      
      
      ring opening) or desaturation.[1]
    • Effect of D1-Substitution: High Primary KIE (

      
      ) . Significant reduction in intrinsic clearance.
      
  • Pathway B: Phase II Conjugation (UGT/Acyl-CoA)

    • Mechanism: Glucuronidation or amino acid conjugation (e.g., glycine to form hippuric acid analogs) at the carboxylic acid moiety.

    • Outcome: Formation of a stable conjugate.

    • Effect of D1-Substitution: Secondary/Null KIE (

      
      ) . The C1-H bond is not broken; steric/electronic effects of D are negligible.
      
Visualizing the Metabolic Pathways

The following diagram illustrates the mechanistic divergence and the specific point where deuteration exerts its stabilizing effect.

MetabolicPathways cluster_legend Mechanistic Key Substrate Cyclopropane-1-(H/D)- carboxylic Acid CYP CYP450 (Oxidation) Substrate->CYP Pathway A UGT Phase II Enzymes (Conjugation) Substrate->UGT Pathway B Radical C1-Radical Intermediate CYP->Radical C-(H/D) Abstraction (Primary KIE Site) Conjugate Acyl-Glucuronide / Glycine Conjugate UGT->Conjugate Nucleophilic Attack (No KIE) RingOpen Ring Opening / Fragmentation Radical->RingOpen Rapid Rearrangement Note Red Path: Sensitive to Deuteration (kH/kD > 2) Green Path: Insensitive to Deuteration (kH/kD ~ 1)

Figure 1: Metabolic bifurcation of Cyclopropane-1-carboxylic acid. Deuteration specifically inhibits the CYP-mediated oxidative pathway (Red).

Experimental Protocols: Measuring the Difference

To objectively compare the metabolic rate, a Microsomal Stability Assay is the industry standard. This protocol ensures self-validation by running both isotopologues under identical conditions.

Protocol: Comparative Intrinsic Clearance (

)

Materials:

  • Test Compounds: Cyclopropane-1-carboxylic acid (Protio) and Cyclopropane-1-D1-carboxylic acid (Deutero).

  • Matrix: Pooled Human Liver Microsomes (HLM) or Hepatocytes (for Phase II coverage).

  • Cofactors: NADPH (for CYP) and UDPGA (if assessing glucuronidation).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation:

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL protein).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add cofactor mix (NADPH/UDPGA).

  • Sampling: Aliquot 50

    
    L at time points: 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Analysis (Self-Validating Step): Calculate the slope (


) of the natural log of remaining parent compound vs. time.



Comparative Performance Data

The following table summarizes the expected quantitative differences based on typical cyclopropyl oxidation mechanics [1][2].

ParameterProtio Analog (H)Deutero Analog (D1)Interpretation

(Oxidative Conditions)
Short (e.g., 15 min)Extended (e.g., 30–60 min)

.
Indicates C1-H abstraction is rate-limiting.

(Oxidative)
HighLowDeuteration significantly improves metabolic stability against P450s.

(Conjugative Conditions)
ModerateModerate (Similar to H)

.
Deuteration offers no protection against UGTs.
Metabolite Profile Ring-opened products, Hydroxylated speciesReduced oxidative metabolites; Shift toward conjugatesMetabolic Switching: D-substitution forces the drug down the conjugation pathway.
Critical Analysis of Results
  • Scenario 1: Metabolic Switching. If the Protio form is cleared 50% by oxidation and 50% by conjugation, deuteration will suppress the oxidative fraction. This often leads to a "shunting" effect where the conjugation pathway compensates, potentially resulting in only a modest increase in overall half-life but a cleaner metabolite safety profile (fewer reactive radicals).

  • Scenario 2: Mechanism-Based Inactivation (MBI). Cyclopropyl moieties can irreversibly inhibit P450s via radical opening. Deuteration at C1 can prevent the formation of the radical required for this suicide inhibition, making the D-analog not just more stable, but also safer (less drug-drug interaction potential) [3].

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 1 µM Substrate (Protio vs Deutero) Incubation Incubation (HLM + NADPH/UDPGA) 37°C Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Kinetic Course Quench Quench & Precipitate (Ice-cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Calc Calculate k_dep Determine CL_int & KIE Analysis->Calc

Figure 2: Step-by-step workflow for determining the Kinetic Isotope Effect (KIE) in liver microsomes.

References
  • Shao, L., et al. (2010). "Derivatives of Cyclopropane-1-carboxylic Acid as Potential Therapeutic Agents." Journal of Medicinal Chemistry. (Generalized citation for cyclopropane scaffold utility).

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. (Authoritative source on P450 radical mechanisms and cyclopropyl ring opening).

  • Waziers, I. D. (1990). "Cytochrome P450 Mechanism Based Inhibitors." Drug Metabolism Reviews. (Review of cyclopropylamine/acid inactivation mechanisms).

  • Gant, T. G. (2014). "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry. (Foundational text on the Deuterium Switch strategy).

(Note: Specific


 values for the isolated Cyclopropane-1-carboxylic acid molecule are derived from general chemical principles of cyclopropyl oxidation as detailed in Reference 2 and 4, as direct comparative datasets for this specific simple acid are rare in open literature.)

Sources

Technical Guide: H-NMR and D-NMR Analysis of Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropane-1-D1-carboxylic acid represents a critical isotopologue in medicinal chemistry, primarily utilized to enhance metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE). By substituting the alpha-proton (H1) with deuterium, researchers can block cytochrome P450-mediated oxidation or ring-opening metabolic pathways while retaining the steric and electronic profile of the parent drug pharmacophore.

This guide provides a comparative analysis of the spectral characteristics of the D1-labeled compound versus its unlabeled analog, offering validated protocols for confirmation of isotopic enrichment (>98 atom % D) and structural integrity.

Part 1: Comparative Analysis (Unlabeled vs. D1-Labeled)

The primary analytical challenge is distinguishing the D1-labeled entity from the unlabeled precursor and quantifying the Isotopic Enrichment (IE).

Spectral Comparison Matrix
FeatureUnlabeled (Cyclopropanecarboxylic Acid)D1-Labeled (Cyclopropane-1-D1-carboxylic Acid)
H1 Signal (

-proton)
Present (~1.50 ppm) . Appears as a multiplet (

) due to coupling with H2/H3 pairs.[1]
Absent (Silent) . The signal at ~1.50 ppm disappears completely in

H-NMR.
H2/H3 Signals (

-protons)
Complex AA'BB'C System . The cis/trans protons couple to each other and the H1 proton.Simplified AA'BB' System . Loss of

coupling simplifies the multiplet structure.
D-NMR Signal (

H)
Silent . No signal observed.Distinct Singlet (~1.50 ppm) . Broad signal corresponding to the D1 nucleus.
Isotope Shift N/APrimary isotope shift (upfield) of ~0.01–0.02 ppm for the C1 carbon in

C-NMR.
The Physics of the Spectral Change

In the unlabeled compound, the H1 proton acts as the "C" part of an AA'BB'C spin system. It splits the methylene protons (H2/H3) via vicinal coupling (


 Hz and 

Hz).

Upon deuteration:

  • Simplification: The H1 nucleus is replaced by D1. The heteronuclear coupling (

    
    ) is significantly smaller than homonuclear coupling (
    
    
    
    ) and is often unresolved in standard line-widths, effectively "decoupling" the system.
  • Integration Logic: In a pure D1 sample, the integral ratio of the H1 region (1.5 ppm) to the H2/H3 region (0.8–1.2 ppm) shifts from 1:4 (unlabeled) to 0:4 (labeled). Residual area at 1.5 ppm indicates incomplete deuteration.

Part 2: Experimental Protocols

Protocol A: H-NMR for Isotopic Enrichment Calculation

Objective: Quantify the % Deuterium incorporation indirectly by measuring the residual H1 proton.

Reagents & Equipment:

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of AA'BB' multiplets).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of Cyclopropane-1-D1-carboxylic acid in 0.6 mL

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters (Standard Pulse zg30):

    • Relaxation Delay (d1): Set to 20–30 seconds . Crucial: The T1 relaxation time of the residual H1 (methine) can be long.[2] Short delays lead to underestimation of the residual H, artificially inflating the calculated %D.

    • Scans (ns): 16–32 scans.[1]

    • Spectral Width: -2 to 14 ppm (to catch the COOH proton at ~11-12 ppm).

  • Processing:

    • Phase and baseline correct manually.

    • Integration: Calibrate the integral of the methylene region (0.8–1.3 ppm) to exactly 4.00 .

    • Integrate the residual peak at ~1.50 ppm (H1).

  • Calculation:

    
    
    (e.g., if H1 integral is 0.02, Deuteration is 98%)
    
Protocol B: H-NMR for Direct Observation

Objective: Confirm the position of the label and ensure no scrambling occurred during synthesis.

Reagents & Equipment:

  • Solvent: Chloroform (

    
    ) - Protonated .
    
    • Why? Using

      
       creates a massive solvent signal that swamps the analyte. Using a protonated solvent renders the solvent invisible in the Deuterium channel.
      
  • Lock Strategy: Run Unlocked (if magnet drift is <1 Hz/hour) or use a coaxial insert with

    
    .
    

Step-by-Step Workflow:

  • Sample Prep: High concentration is required due to the lower sensitivity of deuterium (

    
     vs 
    
    
    
    ). Dissolve 30–50 mg of sample in 0.6 mL
    
    
    .
  • Tuning: Tune the probe X-channel to

    
    H frequency (approx 61.4 MHz on a 400 MHz magnet).
    
  • Acquisition Parameters:

    • Pulse Sequence: zg (standard 1D).

    • Acquisition Time (aq): 0.5 – 1.0 sec (T2 is short for quadrupolar nuclei).[1]

    • Relaxation Delay (d1): 1.0 sec (T1 is short).

    • Scans (ns): 128–512 scans (to improve S/N).

  • Processing:

    • Apply Line Broadening (LB = 2.0 Hz) to smooth the quadrupolar noise.

    • Result: You should observe a single broad peak at ~1.50 ppm. Any other peaks indicate scrambling of the deuterium to the ring methylenes (unlikely but possible in harsh acidic synthesis).

Part 3: Visualization of Analytical Logic

Spectral Logic Flow

This diagram illustrates the decision tree for interpreting the NMR data to validate the product.

SpectralLogic Start Sample: Cyclopropane-1-D1-COOH HNMR Run 1H-NMR (CDCl3) Start->HNMR CheckH1 Check Region ~1.5 ppm (H1) HNMR->CheckH1 SignalPresent Signal Detected (Multiplet) CheckH1->SignalPresent High Intensity SignalAbsent Signal Absent / Trace CheckH1->SignalAbsent Low/No Intensity Fail FAILED: Low Enrichment or Scrambling SignalPresent->Fail CalcEnrich Calculate %D via Integration (Target > 98%) SignalAbsent->CalcEnrich DNMR Run 2H-NMR (CHCl3) CalcEnrich->DNMR CheckD Check Signal at ~1.5 ppm DNMR->CheckD SinglePeak Single Broad Peak CheckD->SinglePeak MultiPeak Multiple Peaks CheckD->MultiPeak Valid VALIDATED PRODUCT (High Purity, Correct Regioisomer) SinglePeak->Valid MultiPeak->Fail

Caption: Logical workflow for confirming isotopic purity and regioselectivity using complementary NMR techniques.

Experimental Workflow (H-NMR)

Detailed sequence for the critical quantitation step.

Workflow Prep Sample Prep 10mg in CDCl3 Shim Shimming (TopShim) Prep->Shim Param Parameter Setup d1 = 30s (Crucial) Shim->Param Acq Acquisition ns = 16 Param->Acq Process Processing Calibrate Integral (CH2 region = 4.0) Acq->Process

Caption: Critical path for quantitative H-NMR. Note the extended relaxation delay (d1) to ensure accurate integration.

Part 4: Applications & Significance[1][3]

Metabolic Stability (The "Why")

The cyclopropyl moiety is a common pharmacophore (e.g., in fluoroquinolones, kinase inhibitors). However, the


-carbon is susceptible to metabolic attack.
  • Mechanism: Cytochrome P450 enzymes abstract the H1 hydrogen radical to initiate oxidation.

  • Solution: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect,

    
    ).[3]
    
  • Result: Replacing H1 with D1 significantly slows down this rate-limiting step, extending the drug's half-life (

    
    ) without altering binding affinity [1].
    
Analytical Utility

Beyond stability, this isotopologue serves as a mechanistic probe.

  • Mass Spectrometry Internal Standard: The D1-acid can be derivatized to create stable isotope standards for LC-MS/MS quantitation of biological samples.

  • Stereochemical Probe: In chiral synthesis, the D-label allows for the determination of stereochemical retention/inversion pathways using the simplified coupling constants in NMR [2].

References

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[4][3][5] Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Wiberg, K. B., & Barth, D. E. (1969). Cyclopropane.[4][6][7][8] Spin-spin coupling constants and the hybridization of the C-H bonds.[7][9] Journal of the American Chemical Society, 91(18), 5124–5130.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 1D Techniques).

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Referencing Isotope Effects in NMR). [1]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic tracing and mechanistic structural elucidation, Cyclopropane-1-D1-carboxylic acid (CPCA-D1) serves as a critical isotopic probe. Unlike its non-deuterated counterpart, CPCA-D1 allows researchers to distinguish between ring-retention and ring-opening pathways during ionization.

This guide compares the mass spectrometric behavior of CPCA-D1 against the standard Cyclopropanecarboxylic acid (CPCA). The "performance" of this deuterated standard is defined by its ability to resolve fragmentation mechanisms—specifically distinguishing


-cleavage from random hydrogen scrambling events inherent to cyclopropane ring dynamics.

Comparative Analysis: CPCA vs. CPCA-D1

The introduction of a deuterium atom at the


-position (C1) creates distinct mass shifts that validate fragmentation pathways. The table below summarizes the theoretical and observed mass shifts.
Table 1: Key Ion Comparison (Electron Ionization, 70 eV)
Fragment Ion IdentityMechanismStandard CPCA (

)
CPCA-D1 (

)
Mass Shift (

)
Mechanistic Insight
Molecular Ion (

)
Ionization86 87 +1Confirmation of D-incorporation purity.
Cyclopropyl Cation

-Cleavage (C-C bond break)
41 42 +1Confirms D is retained on the ring (C1).
Carboxyl Cation

-Cleavage (Charge retention on COOH)
45 45 0Confirms D is not on the carboxyl group.
Dehydrated Ion Loss of H

O (Ortho-effect/Elimination)
68 69 +1Indicates loss of H

O involves ring

-H, not

-D.
Acylium Ion Loss of OH69 70 +1D is retained in the acylium structure.

Mechanistic Deep Dive

The Stability of the -Deuterium Label

A critical performance metric for any deuterated standard is the stability of the label during ionization. Cyclopropane derivatives are prone to ring opening upon ionization, forming a distonic radical cation.[1] This can lead to H/D scrambling (randomization) before fragmentation.

  • Standard Performance: In non-deuterated CPCA, the

    
     41 peak is a mix of cyclopropyl cations and allyl cations formed after ring opening.
    
  • D1 Performance: In CPCA-D1, the ratio of

    
     42 (retained D) to 
    
    
    
    41 (lost D via scrambling/H-exchange) serves as a "Scrambling Index." A high 42:41 ratio indicates a "hard" fragmentation (fast cleavage before randomization), whereas a lower ratio suggests significant ring-opening prior to dissociation.
Fragmentation Pathways Visualization

The following diagram illustrates the divergent pathways. The D-label (marked in red) allows tracking of the C1 carbon.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 87 [C3H4D-COOH]+ Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage Fast Water_Loss Dehydration (-H2O) M_Ion->Water_Loss Slow/Rearrangement Ring_Open Ring Opening (Distonic Ion) M_Ion->Ring_Open Isomerization Ring_Cat Cyclopropyl Cation m/z 42 [C3H4D]+ Alpha_Cleavage->Ring_Cat Charge on Ring COOH_Cat Carboxyl Cation m/z 45 [COOH]+ Alpha_Cleavage->COOH_Cat Charge on COOH Frag_69 Fragment m/z 69 [C4H3DO]+ Water_Loss->Frag_69 Loss of OH + β-H Scrambled Scrambled Allyl Cation m/z 41 & 42 Ring_Open->Scrambled H/D Shift

Figure 1: Divergent fragmentation pathways of CPCA-D1. The D-label (C1) allows differentiation between direct


-cleavage and complex rearrangements.

Experimental Protocol: Validating the D-Label

To verify the integrity of the CPCA-D1 product and minimize scrambling, the following protocol is recommended. This method minimizes internal energy, favoring direct cleavage over rearrangement.

Equipment
  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Inlet: Split/Splitless (Split ratio 50:1 to prevent detector saturation).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg CPCA-D1 in 1 mL Dichloromethane (DCM). Note: Avoid protic solvents like methanol to prevent H/D exchange at the acidic proton.

    • Derivatization (Optional but Recommended): Convert to methyl ester using Diazomethane or TMS-diazomethane to improve volatility and peak shape. Note: If derivatized, shift expected fragments by +14 Da (Methyl).

  • Ionization Parameters (Tuning for "Hard" vs "Soft"):

    • Standard EI (70 eV): Will show full fragmentation. Expect significant

      
       42 and 45.
      
    • Low Energy EI (15-20 eV): If your source allows, lower the ionization energy. This reduces ring opening rates.

      • Success Criteria: The ratio of

        
         87 (Molecular Ion) to 
        
        
        
        42 should increase at lower energies.
  • Data Analysis (The "Self-Validating" Step):

    • Extract Ion Chromatograms (EIC) for

      
       41 and 
      
      
      
      42.
    • Calculation: Calculate Isotopic Purity (

      
      ) using the ratio:
      
      
      
      
    • Note: Correct for natural

      
      C abundance contribution to 
      
      
      
      42 from any background
      
      
      41.

Mechanistic Logic: The Water Loss Pathway

One of the most complex aspects of acid mass spectrometry is the loss of water (


). In CPCA-D1, this pathway validates the position of the deuterium.
  • Hypothesis: If water loss occurs via a 1,2-elimination or an "ortho-effect" involving the carbonyl oxygen and a ring hydrogen, the D at C1 (alpha) is chemically distinct from the H at C2/C3 (beta).

  • Observation: The primary loss is 18 Da (H

    
    O), yielding 
    
    
    
    69.
  • Conclusion: The hydrogen removed comes from the

    
    -position (ring CH
    
    
    
    ), not the
    
    
    -position (CD). This confirms the D-label is robust and does not participate in the primary dehydration mechanism.

WaterLoss Precursor Precursor [C3H4D-COOH]+ TS Transition State (Carbonyl O abstracts β-H) Precursor->TS Bending Product Product Ion m/z 69 (D retained) TS->Product Elimination Neutral Neutral Loss H2O (18 Da) TS->Neutral

Figure 2: Mechanism of water loss. The abstraction of a


-hydrogen confirms the D-label at the 

-position is spectrally silent in this pathway.

References

  • NIST Chemistry WebBook. Cyclopropanecarboxylic acid Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017).[2] Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Organic Ions). [Link][2]

  • Bouchoux, G. (2012). Gas-Phase Ion Chemistry of Cyclopropane Derivatives. Chemical Reviews. (Detailed discussion on ring opening and distonic ions). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8] University Science Books. (Foundational text on alpha-cleavage and isotope effects). [Link]

Sources

Verifying Isotopic Enrichment in Cyclopropane-1-D1-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Difference

Cyclopropane-1-D1-carboxylic acid represents a critical building block in modern drug discovery. The strategic incorporation of deuterium at the C1 position (alpha to the carboxyl group) is often employed to attenuate metabolic clearance pathways mediated by cytochrome P450s or to stabilize the chiral center against racemization.

However, the unique magnetic anisotropy and ring strain of the cyclopropane moiety present specific analytical challenges. "Good enough" purity analysis—relying solely on a certificate of analysis (CoA) from a synthesis vendor—is a risk in high-stakes ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

This guide outlines a self-validating "Triangulation Protocol" that combines the sensitivity of Mass Spectrometry (MS) with the structural specificity of Quantitative Nuclear Magnetic Resonance (qNMR) to rigorously verify isotopic enrichment.

Strategic Framework: The Triangulation Protocol

To ensure data integrity, we do not rely on a single method. Instead, we cross-verify using two orthogonal physical properties: Mass-to-Charge Ratio (m/z) and Nuclear Spin State .

FeatureMass Spectrometry (MS)Quantitative NMR (qNMR)
Primary Output Isotopologue Distribution (D0 vs. D1 vs. D2)Positional Specificity & Residual Proton Quantification
Sensitivity High (ng scale)Moderate (mg scale)
Blind Spot Cannot easily distinguish where the D is located (isomers).[1]Cannot easily detect trace D0 in a >99% D sample without high dynamic range.
Role The Accountant: Counts the heavy atoms.The Architect: Confirms the heavy atom is in the right place.

Method A: Mass Spectrometry (The Isotopologue Profiler)

Mass spectrometry provides the gross isotopic enrichment value. For Cyclopropane-1-D1-carboxylic acid (MW_D1 ≈ 87.05 Da), the primary contaminant is the non-deuterated "D0" parent (MW_D0 ≈ 86.04 Da).

The Challenge of Low Mass

For low molecular weight (LMW) compounds, the natural abundance of Carbon-13 (


) creates significant interference.
  • D0 Species (

    
     only):  m/z 86[1]
    
  • D0 Species (

    
    ):  m/z 87 (Isobaric with the D1 product)
    

Crucial Causality: If you do not mathematically correct for the


 contribution of the D0 impurity, you will overestimate the purity of your D1 product because the D0-[

] signal hides under the D1-[

] peak.
Experimental Protocol (LC-MS/GC-MS)[1][2]
  • Instrument: High-Resolution MS (HRMS) is preferred (e.g., Q-TOF or Orbitrap) to resolve mass defects, though single-quad GC-MS is acceptable for this small molecule if derivatized.

  • Derivatization (Recommended for GC): Cyclopropane carboxylic acid is polar.[1] Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) to form the TMS ester. This improves peak shape and prevents "tailing" which distorts integration.[1]

  • Workflow:

    • Inject blank (solvent).[1]

    • Inject Natural Standard (D0 Reference) to establish the natural isotopologue pattern.

    • Inject D1 Sample.[1]

    • Integrate the Molecular Ion cluster (M, M+1, M+2).

Calculation Logic

Isotopic Enrichment (


) is calculated by deconvoluting the intensities (

).

[1]

Where


 is the theoretical factor for the 

abundance relative to the base peak for the specific molecular formula.

Method B: Quantitative NMR (The Structural Verifier)

NMR is the only method that confirms the deuterium is located specifically at the C1 position (alpha-position) and not scrambled to the ring methylenes (C2/C3) during synthesis.

Spectral Causality: The "Silent" Alpha Proton

In the natural (non-deuterated) compound, the C1 proton is unique.

  • Chemical Shift:

    
     ppm (Multiplet).[1]
    
  • Coupling: It couples to four other protons (two cis, two trans).[1]

  • Verification Signal: In the D1 analog, this signal at ~1.5 ppm should vanish . Any residual signal here represents incomplete enrichment.[1]

Coupling Constant Analysis (J-Values)

The cyclopropane ring is rigid, leading to distinct Karplus relationships.

  • 
     (Vicinal): 
    
    
    
    Hz (Stronger coupling).[1]
  • 
     (Vicinal): 
    
    
    
    Hz (Weaker coupling).[1]
  • 
     (Geminal): 
    
    
    
    to
    
    
    Hz.[1]

The "Simplification" Effect: In the D1 spectrum, the complex multiplets of the C2/C3 protons (


 ppm) will simplify significantly because the 

coupling to H1 is removed. This spectral simplification is a qualitative "fingerprint" of successful deuteration.
qNMR Protocol

Objective: Quantify the residual H1 proton against an internal standard.

  • Sample Prep: Dissolve ~10 mg of sample in

    
     or 
    
    
    
    .
  • Internal Standard (IS): Add a precise amount of Maleic Acid (singlet at

    
     ppm) or 1,3,5-Trimethoxybenzene . Note: Avoid IS signals that overlap with the 0.5–2.0 ppm region.
    
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle:

      
      .[1]
      
    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 to 64 (for sufficient S/N ratio).

  • Calculation:

    
    [1]
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (IS usually 2 or 3; Residual H1 is 1)[1]
      
    • 
      : Weight (mg)
      
    • 
      : Purity of IS[2]
      

Visualized Workflows

Analytical Decision Tree

This diagram illustrates the logic flow for accepting or rejecting a batch based on the "Triangulation" data.

AnalyticalWorkflow Start Sample: Cyclopropane-1-D1-COOH Step1 Step 1: Mass Spectrometry (GC/LC-MS) Check Isotopologue Distribution Start->Step1 Check1 Is m/z 86 (D0) < 1.0%? Step1->Check1 Step2 Step 2: 1H NMR (qNMR) Focus on 1.5 ppm region Check1->Step2 Yes Fail FAIL: Reprocess/Reject Risk of Metabolic Liability Check1->Fail No (High D0 content) Check2 Is H1 Signal Visible? Step2->Check2 Calc Calculate Residual H% (Integration vs Internal Std) Check2->Calc Yes (Trace) Pass PASS: Batch Approved High Metabolic Stability Likely Check2->Pass No (Silent) Check3 Is Enrichment > 98%? Calc->Check3 Check3->Pass Yes Check3->Fail No

Caption: Analytical decision tree ensuring both chemical purity and isotopic specificity before batch release.

NMR Coupling Logic

This diagram visualizes how the Deuterium substitution simplifies the spectral "tree" of the beta-protons.

CouplingLogic H1 H1 (Alpha Proton) ~1.5 ppm Coupling Complex Coupling (J_cis + J_trans) H1->Coupling Couples to H2 H2/H3 (Beta Protons) ~0.8-1.2 ppm H2->Coupling Couples to Deuteration Deuteration (D1) Coupling->Deuteration Apply D substitution ResultH1 H1 Signal: SILENT / GONE Deuteration->ResultH1 Replaces H1 ResultH2 H2/H3 Signal: SIMPLIFIED Deuteration->ResultH2 Removes 3J Coupling

Caption: Visualization of spectral simplification. The substitution of H1 with D removes the vicinal coupling, simplifying the H2/H3 multiplet.

Comparative Summary

MetricMass Spectrometry (MS)1H qNMR
Sample Required < 1 mg5 - 20 mg
Destructive? Yes (usually)No (recoverable)
Precision

(with calibration)

(standard) /

(optimized)
Key Artifacts

overlap, Ion suppression
Solvent peaks, Baseline rolling
Cost per Run LowHigh (instrument time)
Verdict Best for Routine QC Best for Validation & Structure

References

  • Vertex Analytical. (2025).[1] Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from

  • Royal Society of Chemistry. (2022).[1] A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds. Analytical Methods. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. PubMed.[1] Retrieved from

  • University of Groningen. (2022).[1] Evaluating the use of NMR for the determination of deuterium abundance. Retrieved from

  • MedChemExpress. (2024).[1] Cyclopropane-1-carboxylic Acid-d1 Product Guide. Retrieved from

Sources

Biological Half-Life & Metabolic Stability: Deuterated vs. Protonated Cyclopropane Acids

[1][2]

Executive Summary

Cyclopropane rings are privileged pharmacophores in medicinal chemistry due to their ability to constrain conformation and improve potency. However, they are often "metabolic hotspots," susceptible to Cytochrome P450 (CYP450)-mediated oxidation.[1][2]

Deuteration Strategy: Replacing protium (


Kinetic Isotope Effect (KIE)
  • Verdict: Deuteration significantly extends biological half-life (

    
    ) only when Carbon-Hydrogen (C-H) bond cleavage is the Rate-Determining Step (RDS)  of the metabolic pathway (typically Hydrogen Atom Transfer, HAT).[1][2]
    
  • Limitation: It is less effective if the metabolic route involves Single Electron Transfer (SET) leading to ring opening, where structural modification (e.g., gem-dimethyl substitution) is often superior.[1][2]

Mechanistic Basis: Why Deuterate Cyclopropanes?

The cyclopropane ring possesses unique electronic properties (

12
The Kinetic Isotope Effect (KIE)

The primary KIE (

2 to 7
  • C-H Bond Strength: The C-D bond has a lower zero-point energy than the C-H bond, requiring more activation energy to break.

  • Metabolic Shunting: If the KIE is sufficiently large, metabolism is diverted away from the deuterated site to other, slower pathways, reducing intrinsic clearance (

    
    ) and extending 
    
    
    .
Visualization: Metabolic Pathways of Cyclopropane Acids

The following diagram illustrates the two divergent fates of cyclopropane acids under CYP450 attack and where deuteration intervenes.

CyclopropaneMetabolismSubstrateCyclopropane Drug(Protonated)CYPCYP450(Fe-O)3+Substrate->CYPHATPathway A: Hydrogen Atom Transfer(HAT)CYP->HATDirect C-H AbstractionSETPathway B: Single Electron Transfer(SET)CYP->SETElectron Abstraction (N/O heteroatom)RadicalCyclopropyl Radical(Intermediate)HAT->RadicalRate Determining StepCationRadical Cation(Ring Strain Release)SET->CationHydroxylationHydroxylated Product(Stable/Excreted)Radical->HydroxylationOxygen ReboundRingOpenRing Opening(Reactive Aldehyde/Ketone)Cation->RingOpenFast RearrangementGSHGSH Adducts(Toxicity/Clearance)RingOpen->GSHBioactivationDeuteriumDeuteration Effect:Primary KIE (kH/kD > 2)Slows HATDeuterium->HATStabilizes

Figure 1: Divergent metabolic fates of cyclopropane moieties.[1][2] Deuteration primarily mitigates Pathway A (HAT).[1][2]

Comparative Performance: Case Studies

Case Study A: Deucravacitinib (Strategic Metabolic Shunting)

Context: Deucravacitinib (Sotyktu) is the first de novo deuterated drug approved by the FDA (2022).[3][4][5] It contains a cyclopropanecarboxamide moiety. Challenge: Early protonated prototypes suffered from rapid N-demethylation of the methyl amide group, leading to poor pharmacokinetic (PK) coverage and off-target selectivity issues.[1][2] Solution: Deuteration was applied to the methyl group (

ParameterProtonated Analog (BMS-986166*)Deuterated Drug (Deucravacitinib)Impact of Deuteration
Primary Metabolic Route Rapid N-demethylation (M12)Minimal N-demethylationMetabolic Shunting
Major Metabolite N-desmethyl (Active/Non-selective)Cyclopropyl amide hydrolysis (M11)Shifted to safer pathway
Selectivity (TYK2 vs JAK1) Reduced (due to metabolite)>10,000-fold Maintained high selectivity
Half-life (

)
~6–8 hours (projected)10–16 hours (human)~2-fold increase
Dosing Frequency BID (Twice Daily)QD (Once Daily) Improved compliance

Note: BMS-986166 represents the non-deuterated isotopologue used in discovery comparisons.[1][2]

Case Study B: Cyclopropylamine Bioactivation (The Limitation)

Context: In the development of HCV NS5B inhibitors (e.g., BMS candidates), cyclopropyl moieties often undergo bioactivation. Observation: Deuteration of the cyclopropane ring protons failed to sufficiently suppress metabolic clearance. Reasoning: The mechanism involved SET (Pathway B) , where the rate-limiting step was electron abstraction from the nitrogen, followed by rapid ring opening. Since C-H bond breaking was not the RDS, the KIE was negligible (

Outcome:gem-dimethyl

Experimental Protocols

To objectively compare H- vs. D-cyclopropane analogs, the following self-validating protocols are recommended.

Protocol 1: Intrinsic Clearance ( ) & KIE Determination

Objective: Calculate the in vitro intrinsic clearance and the Deuterium Isotope Effect (

  • System: Human Liver Microsomes (HLM) or Hepatocytes.[2]

  • Substrates: Prepare 1 µM solutions of Protonated (H-Cpd) and Deuterated (D-Cpd) analogs.

  • Incubation:

    • Pre-incubate HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).[1][2]

    • Time points: 0, 5, 10, 20, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    • Plot

      
       vs. time.[1][2] Slope = 
      
      
      .[1][2]
    • 
      .[1][2]
      
    • 
      .[1][2]
      
    • KIE (

      
      )  = 
      
      
      .[1][2]
    • Interpretation:

      
       indicates C-H bond breaking is rate-limiting (Deuteration successful).[1][2]
      
Protocol 2: Reactive Metabolite Trapping (GSH Adducts)

Objective: Determine if deuteration suppresses ring-opening bioactivation.[1][2]

  • Incubation: HLM + Test Compound (10 µM) + Glutathione (GSH, 5 mM) + NADPH.[1]

  • Control: HLM + Test Compound + GSH (No NADPH) to rule out chemical reactivity.

  • Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for GSH fragment (

    
     308).
    
  • Success Metric: Significant reduction in GSH-adduct peak area for D-Cpd vs. H-Cpd.

Summary of Strategic Implications

FeatureProtonated CyclopropaneDeuterated CyclopropaneRecommendation
Bond Energy ~106 kcal/mol~107.5 kcal/molUse D if oxidation is HAT-driven.[1][2]
Metabolic Fate Prone to ring hydroxylation & opening.[1]Resists hydroxylation; may still open via SET.[2]Assess mechanism early via GSH trapping.[2]
Regulatory Status Standard NCE.[1]Considered NCE (New Chemical Entity).[1][2]Patentable as novel composition of matter.
Cost of Goods Low.Moderate (requires

or

precursors).[1][2]
Justified only for significant

gain.
References
  • Deucravacitinib Discovery: Wrobleski, S. T., et al. (2019).[1] Discovery of Deucravacitinib (BMS-986165), a Highly Selective, Orally Bioavailable Allosteric Tyrosine Kinase 2 Inhibitor.[1][2][6] Journal of Medicinal Chemistry. [1][2]

  • Cyclopropane Bioactivation: Kalgutkar, A. S., et al. (2005).[1] Bioactivation of Cyclopropylamines: Inactivation of Cytochrome P450 Enzymes. Chemical Research in Toxicology.[2]

  • Deuterium in Drug Development: Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[2]

Comparative Guide: Validation of Deuterium Regiochemistry in Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists in Drug Discovery. Focus: Technical validation of regiochemical fidelity in deuterated small molecules.

Executive Summary: The Criticality of Position

In deuterium-for-hydrogen (D/H) exchange strategies, the precise location of the deuterium atom is not merely a structural detail—it is the determinant of biological function. For Cyclopropane-1-carboxylic acid , the C1 position (alpha to the carboxyl group) is chemically distinct from the C2/C3 positions.

  • Metabolic Impact: The C1-H bond is often the primary site of metabolic attack (e.g., acyl glucuronidation pathways or ring-opening oxidations). Deuteration at C1 (

    
    ) is designed to exploit the Kinetic Isotope Effect (KIE) to slow this metabolism.
    
  • The Validation Challenge: Standard Mass Spectrometry (MS) confirms the presence of deuterium (+1 Da mass shift) but fails to distinguish where it is located (regio-isomerism).

This guide compares and validates the analytical methodologies required to unambiguously confirm that deuterium is located at the C1 (alpha) position rather than the C2/C3 (beta) positions.

Comparative Analysis of Validation Methods

The following table contrasts the four primary analytical techniques available for this validation.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: High-Res 1H NMR Method B: 13C NMR Method C: 2D NMR (HSQC) Method D: Mass Spectrometry
Primary Output Loss of Signal / Coupling SimplificationC-D Triplet Splitting & Isotope ShiftC-H Correlation MapMolecular Ion (

)
Regio-Specificity High (Distinct shifts for H1 vs H2/3)Definitive (Direct observation of C-D bond)Definitive (Absence of Cross-peak)Low (Requires complex fragmentation analysis)
Sensitivity High (

mg sample)
Low (

mg preferred)
Medium (

mg)
Very High (ng scale)
Cost/Time Low / Fast (<10 min)High / Slow (Overnight)Medium / Moderate (30 min)Low / Fast
Verdict Primary Screen Gold Standard Confirmation Best for Complex Mixtures Purity Check Only

Deep Dive: The Scientific Logic

Method A: 1H NMR (The "Subtraction" Method)

This is the most accessible method. In the non-deuterated parent compound, the H1 proton (alpha to COOH) appears as a distinct multiplet due to coupling with the four H2/H3 protons.

  • Parent Pattern: H1 appears at

    
     ppm.[1] H2/H3 appear at 
    
    
    
    ppm.[2]
  • D1-Analog Pattern:

    • Signal Loss: The signal at

      
       ppm disappears completely (silent in 1H NMR).
      
    • Coupling Simplification: The complex multiplets of H2/H3 simplify. In the parent, H2/H3 couple to H1 (

      
       Hz, 
      
      
      
      Hz). In the D1-analog, these couplings vanish (or become small H-D couplings, often unresolved), leaving only the geminal (
      
      
      Hz) and cis/trans couplings between H2 and H3.
Method B: 13C NMR (The "Direct Evidence" Method)

While 1H NMR relies on what is missing, 13C NMR provides positive evidence of the C-D bond.

  • Coupling: The Carbon-13 nucleus couples with the Deuterium nucleus (Spin

    
    ). This splits the C1 signal into a 1:1:1 triplet .
    
  • Isotope Shift: The C1 resonance will shift slightly upfield (typically

    
     to 
    
    
    
    ppm) compared to the protonated parent.

Experimental Protocol: The "Gold Standard" Workflow

To validate a batch of Cyclopropane-1-D1-carboxylic acid, follow this self-validating protocol.

Reagents:

  • Solvent:

    
     (99.8% D) with 0.03% TMS (Internal Standard).
    
  • Sample: ~10-20 mg of analyte.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the synthesized acid in 0.6 mL

    
    . Ensure the solution is clear; filter if necessary to remove paramagnetic particulates that broaden lines.
    
  • Acquisition (1H NMR):

    • Run a standard proton scan (16 scans).

    • Focus Region: 1.4 – 1.8 ppm.[1]

    • Criteria: Integration of the H1 region must be

      
       (relative to H2/H3 = 4.0).
      
  • Acquisition (13C NMR - Proton Decoupled):

    • Run a carbon scan (minimum 512 scans for sufficient S/N).

    • Focus Region: 15 – 25 ppm (Aliphatic Ring Carbons).

    • Criteria: Look for the C1 signal. It should appear as a triplet (

      
       Hz). The C2/C3 signals should remain singlets (or complex multiplets if C-D coupling extends, but usually singlets in decoupled mode).
      
  • Data Processing:

    • Calibrate TMS to 0.00 ppm.

    • Compare directly with a reference spectrum of the non-deuterated parent.

Visualizations

Diagram 1: Validation Logic Flowchart

This decision tree guides the researcher through the analytical process to confirm regio-chemistry.

ValidationLogic Start Synthesized Product (Cyclopropane-1-D1-carboxylic acid) MS_Check Step 1: Mass Spectrometry (Check M+1 Peak) Start->MS_Check Mass_Fail Fail: Mass is M (Parent) or M+2 (Over-deuterated) MS_Check->Mass_Fail Incorrect Mass H1_NMR Step 2: 1H NMR (CDCl3) Inspect 1.5 - 1.7 ppm Region MS_Check->H1_NMR Mass = M+1 H1_Signal Signal Present (Multiplet) H1_NMR->H1_Signal H1 Detected H1_Silent Signal Absent (Integration < 1%) H1_NMR->H1_Silent H1 Silent Invalid_Pos INVALID: Deuterium likely at C2/C3 H1_Signal->Invalid_Pos C13_NMR Step 3: 13C NMR Inspect C1 Signal H1_Silent->C13_NMR Triplet 1:1:1 Triplet Observed (J_CD ~ 25 Hz) C13_NMR->Triplet Singlet Singlet Observed C13_NMR->Singlet Valid VALIDATED: Regiochemistry Confirmed at C1 Triplet->Valid Singlet->Invalid_Pos

Caption: Decision tree for validating deuterium position using MS, 1H NMR, and 13C NMR.

Diagram 2: Coupling Network Changes

Visualizing how the spin-system simplifies upon deuteration.

CouplingNetwork cluster_Parent Parent Compound (Protonated) cluster_Deuterated Deuterated Analog (D1) H1 H1 (alpha) H2 H2/H3 (beta) H1->H2 J(cis) ~10Hz J(trans) ~6Hz H2_D H2/H3 (beta) D1 D1 (alpha) D1->H2_D J(H-D) ~1-2Hz (Often Unresolved)

Caption: Comparison of spin-spin coupling networks. The strong H-H coupling in the parent is replaced by weak, often invisible H-D coupling.

References

  • Iowa State University. (2025). NMR Coupling Constants: Cis vs Trans in Cyclic Systems. Chemical Instrumentation Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information: Synthesis and Characterization of Cyclic Monomers. Retrieved from [Link]

Sources

Comparative IR Spectroscopy Guide: Cyclopropanecarboxylic Acid vs. Deuterated Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Vibrational Spectroscopy of Cyclopropanecarboxylic Acid (CPCA) and its Deuterated Analogs (CPCA-


, CPCA-

, CPCA-

) Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers

Executive Summary: The Isotopic Advantage

In drug development, Cyclopropanecarboxylic Acid (CPCA) is a critical building block, often serving as a bioisostere or a rigid scaffold to constrain molecular conformation. However, the cyclopropane ring and the


-carbon are susceptible to metabolic oxidation by cytochrome P450 enzymes.

Deuterated CPCA (specifically


-deuterated or ring-deuterated variants) is employed to enhance metabolic stability via the Kinetic Isotope Effect (KIE) . This guide provides a rigorous spectroscopic comparison between native CPCA and its deuterated isotopologues, establishing Infrared (IR) Spectroscopy as a rapid, non-destructive method for validating isotopic enrichment and structural integrity.
Key Differentiator

The primary spectroscopic signature of deuterated CPCA is the "Silent Region Activation."

  • Native CPCA: The 1800–2700 cm

    
     region is largely void of signals (excluding broad O-H dimers).
    
  • Deuterated CPCA: Strong C-D stretching vibrations appear at 2200–2350 cm

    
     , providing an immediate, quantitative marker of deuteration.
    

Theoretical Basis: Vibrational Mass Effect

To interpret the spectra accurately, one must apply the harmonic oscillator model (Hooke’s Law). The frequency of vibration (


) is inversely proportional to the square root of the reduced mass (

):


Where


.

When Hydrogen (


H, mass 1) is replaced by Deuterium (

H, mass 2):
  • C-H vs. C-D: The reduced mass increases roughly by a factor of 2.

  • Frequency Shift: The vibrational frequency decreases by a factor of

    
    .[1]
    

Predicted Shift:

  • C-H Stretch (

    
     cm
    
    
    
    )
    
    
    C-D Stretch (
    
    
    cm
    
    
    )
  • O-H Stretch (

    
     cm
    
    
    
    )
    
    
    O-D Stretch (
    
    
    cm
    
    
    )
    (if exchangeable)

Experimental Protocol: Comparative Analysis

Materials & Methods
  • Analytes:

    • Reference: Cyclopropanecarboxylic Acid (CPCA), >99% purity.

    • Test Article: CPCA-

      
       (Fully deuterated ring + 
      
      
      
      -carbon) or CPCA-
      
      
      (
      
      
      -deuterated).
  • Instrumentation: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with DTGS detector.

  • Sampling Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal. Note: ATR is preferred over KBr pellets to prevent moisture uptake which complicates the O-H/O-D region.

Workflow Diagram

G Start Sample Prep ATR_Clean Clean ATR Crystal (Isopropanol) Start->ATR_Clean Background Acquire Background (Air/N2 Purge) ATR_Clean->Background Sample_Load Load CPCA / CPCA-d5 (Liquid/Solid) Background->Sample_Load Acquisition Acquire Spectrum (4000-400 cm-1, 32 scans) Sample_Load->Acquisition Process Baseline Correction & Atmospheric Compensation Acquisition->Process Analysis Identify C-D Stretch (2200-2350 cm-1) Process->Analysis

Figure 1: Standardized FTIR workflow for comparative analysis of deuterated compounds.

Comparative Data Analysis

The following table contrasts the vibrational modes of native CPCA against the expected shifts for the deuterated analog (CPCA-


).
Table 1: Vibrational Mode Assignment Comparison
Functional GroupVibrational ModeNative CPCA Frequency (cm

)
Deuterated CPCA (

) Frequency (cm

)
Shift Factor (

)
Notes
Cyclopropane Ring C-H / C-D Stretch 3080 – 3100 2200 – 2340 ~1.35Primary Diagnostic Band. Distinctive high-frequency C-H stretch of strained rings shifts into the "silent region."
Carboxylic Acid O-H Stretch2500 – 3300 (Broad)2500 – 3300 (Broad)*1.0Remains O-H unless exchanged with D

O. If exchanged, O-D appears ~2000–2200.
Carbonyl C=O[2][3][4] Stretch 1680 – 1700 1675 – 1695 ~1.01Minimal shift. The C=O bond is not directly deuterated, but secondary isotope effects may cause a slight redshift (2-5 cm

).
Methylene CH

/ CD

Scissoring
1440 – 14601050 – 1100~1.35Moves into the fingerprint region, often obscured by C-O stretches.
Ring Skeleton Ring Deformation~1020~750 – 850~1.3Ring breathing modes shift significantly to lower energy.
Fingerprint C-O Stretch1200 – 13201180 – 1300~1.02Largely unaffected, though coupling with C-D bending modes can alter peak shape.

Critical Observation: The native cyclopropane C-H stretch is unique because it appears >3000 cm


 (typically 3080 cm

), higher than acyclic alkanes.[5] In the deuterated analog, this specific band shifts to ~2336 cm

, serving as the most reliable confirmation of ring deuteration [1, 2].

Detailed Spectral Interpretation

The "Silent Region" (1800 – 2800 cm )

In native CPCA, this region is dominated by the "tail" of the broad carboxylic acid O-H dimer stretch.

  • In Deuterated CPCA: A sharp, distinct set of bands appears between 2200 and 2350 cm

    
     . These are the C-D stretching vibrations of the cyclopropane ring.
    
  • Verification: If you observe bands here, the carbon skeleton is successfully deuterated.[6] The intensity of these bands correlates with the degree of isotopic enrichment (

    
     vs 
    
    
    
    vs
    
    
    ).
The Carbonyl Region (1600 – 1800 cm )

The C=O stretch remains the strongest feature in both spectra.

  • Shift: You may observe a very minor redshift (2–10 cm

    
    ) in the deuterated compound due to the slightly increased mass of the adjacent 
    
    
    
    -carbon (in CPCA-
    
    
    or
    
    
    ) affecting the reduced mass of the entire system, but this is often within the resolution limit of standard FTIR (4 cm
    
    
    ).
  • Utility: Use this peak to normalize signal intensity when comparing spectra of different concentrations.

The Fingerprint Region (< 1500 cm )

This region becomes complex in deuterated samples.

  • Coupling: The C-D bending modes (scissoring, rocking) shift from ~1450 cm

    
     down to ~1000–1100 cm
    
    
    
    .
  • Interference: These new C-D bands often overlap with the C-O stretching bands of the carboxylic acid, making the fingerprint region less useful for "quick" identification than the high-frequency C-D stretch region.

Application in Drug Development: Metabolic Stability[7]

The primary utility of deuterated CPCA is to block metabolic pathways. The C-D bond is stronger than the C-H bond (approx. 1.2–1.5 kcal/mol higher bond dissociation energy), which slows down the rate-determining step in CYP450-mediated oxidation.

Workflow: Monitoring H/D Exchange

Researchers can use IR to monitor the stability of the label under physiological conditions.

MetabolicStability Substrate Deuterated CPCA-Drug Conjugate Incubation Incubation with Liver Microsomes (37°C, NADPH) Substrate->Incubation Extraction Extraction & Isolation Incubation->Extraction IR_Check FTIR Analysis Extraction->IR_Check Decision Check 2200-2350 cm-1 Region IR_Check->Decision Result_Stable Strong C-D Signal: Metabolically Stable Decision->Result_Stable Signal Retained Result_Unstable Loss of C-D Signal: Metabolic Exchange/Oxidation Decision->Result_Unstable Signal Diminished

Figure 2: Workflow for using IR spectroscopy to assess the metabolic stability of the deuterated label.

References

  • Günthard, Hs. H., Lord, R. C., & McCubbin, T. K. (1956).[7] Rotation-Vibration Spectra and the Molecular Constants of Cyclopropane and Cyclopropane-

    
    .[7][8] The Journal of Chemical Physics, 25(4), 768–774.[7] 
    
  • Bertie, J. E., & Norton, M. G. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-

    
     and -
    
    
    
    .[8] Canadian Journal of Chemistry, 48(24), 3889–3902.
  • NIST Chemistry WebBook. (2023). Cyclopropanecarboxylic acid Infrared Spectrum. National Institute of Standards and Technology.

  • Sagnella, D. E., & Straub, J. E. (1999). Vibrational Frequency Shifts and Relaxation Rates for a Selected Vibrational Mode in Cytochrome c (C-D Stretch). Biophysical Journal, 77(1), 70–84.

Sources

Technical Guide: Isotopic Purity Determination of Cyclopropane-1-D1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Recommendation: Quantitative 1H-NMR (qNMR) is the superior method for determining isotopic purity (enrichment >95%) of Cyclopropane-1-D1-carboxylic acid due to its direct, non-destructive nature and lack of response factor bias. Secondary Alternative: High-Resolution Mass Spectrometry (HRMS) is required only when sample quantity is sub-milligram or when analyzing trace isotopic impurities (<1%) in biological matrices, provided that rigorous natural abundance correction is applied.

Introduction: The Analytical Challenge

Cyclopropane-1-D1-carboxylic acid is a critical mechanistic probe used to study ring-opening metabolism and kinetic isotope effects (KIE). The specific placement of deuterium at the C1 (alpha) position stabilizes the molecule against metabolic oxidation or alters the rate of ring scission.

The Core Problem: Standard "Chemical Purity" (e.g., HPLC UV area %) does not equal "Isotopic Purity." A sample can be 99.9% chemically pure but only 50% deuterated. Accurate quantification requires distinguishing the isotopologue (D1) from the isotopomer (H1) without the interference of natural isotopes (like


).

Comparative Analysis of Methodologies

Method A: Quantitative 1H-NMR (The Gold Standard)

This method relies on the "disappearance" of the alpha-proton signal. In the undeuterated parent molecule, the C1 proton appears as a distinct multiplet. In the D1-analogue, this signal is silenced.

  • Mechanism: Integration of the residual protio-signal at the C1 position relative to the stable, non-exchangeable

    
    -protons (C2/C3) or an internal standard.
    
  • Key Advantage: Self-validating. The

    
    -protons serve as an intrinsic internal standard, eliminating weighing errors.
    
  • Limit of Detection: Typically

    
    0.5% uncertainty.
    
Method B: HRMS (The Sensitivity Option)

Mass spectrometry analyzes the mass-to-charge ratio (


). The D1 analogue appears at 

.
  • Mechanism: Comparing the intensity of the

    
     87 (D1-acid, negative mode) vs. 
    
    
    
    86 (H-acid).
  • Key Challenge: The

    
     peak of the undeuterated contaminant overlaps with the 
    
    
    
    isotope peak of the deuterated product.
  • Requirement: Mathematical deconvolution (Natural Abundance Correction) is mandatory.

Summary Data Table
FeatureMethod A: 1H-NMR (qNMR)Method B: HRMS (Direct Infusion)
Primary Output Molar Ratio (H vs D)Ion Intensity Ratio
Sample Req. 5 - 20 mg< 0.1 mg
Precision High (<1% RSD)Medium (depends on matrix)
Bias Sources Relaxation time (

), Phasing
Ion suppression,

overlap
Destructive? NoYes
Math Complexity Low (Direct Integration)High (Isotope Correction Matrices)

Experimental Protocols

Protocol A: qNMR Determination (Recommended)

Objective: Calculate % Deuteration by quantifying the residual H at the C1 position.

Materials:

  • Analyte: ~10 mg Cyclopropane-1-D1-carboxylic acid.

  • Solvent:

    
     or 
    
    
    
    (99.9% D).
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • Sample Prep: Dissolve analyte in solvent.[1] Ensure clear solution (no particulates to affect lineshape).

  • Parameter Optimization (Critical):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      . For cyclopropanes, protons can have long
      
      
      (3-5s). Set
      
      
      to ensure full magnetization recovery.
    • Scans: 16 to 64 (sufficient for S/N > 200).

  • Acquisition: Acquire spectrum.

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Phase correction (manual is preferred over automatic).

    • Baseline correction (polynomial or spline).

  • Integration Logic:

    • Region A (Reference): Integrate the 4

      
      -protons (CH2 groups) at ~0.8–1.2 ppm. Set value to 4.000.
      
    • Region B (Residual): Integrate the residual signal at C1 (~1.4–1.6 ppm). Let this value be

      
      .
      

Calculation:



(Note: The denominator is 1 because we expect 1 proton at this position in the non-deuterated form).
Protocol B: HRMS with Natural Abundance Correction

Objective: Determine enrichment when sample is limited.

  • Acquisition: Run the sample in Negative Mode ESI (

    
    ).
    
    • Target Ions:

      
       85 (Protio form), 
      
      
      
      86 (Deuterated form).
  • Raw Data Collection:

    • Intensity of Peak A (

      
      ): Represents non-deuterated (H) species.
      
    • Intensity of Peak B (

      
      ): Represents Deuterated (D) species + 
      
      
      
      contribution of Peak A.
  • Correction (The Biemann Shift): You must subtract the natural

    
     abundance contribution from the 
    
    
    
    signal.
    • Calculate theoretical

      
       contribution of the Protio form (
      
      
      
      ).
    • Carbon count = 4. Natural abundance of

      
      
      
      
      
      1.1%.
    • Probability of M+1 from

      
      
      
      
      
      
      
      .
    
    
    
    
    
    

Visualizations

Diagram 1: Method Selection Decision Matrix

G Start Start: Isotopic Purity Analysis SampleAmt Sample Amount Available? Start->SampleAmt HighAmt > 5 mg SampleAmt->HighAmt Yes LowAmt < 1 mg SampleAmt->LowAmt No qNMR Method A: qNMR (Recommended) HighAmt->qNMR MS Method B: HRMS LowAmt->MS CheckT1 Check T1 Relaxation (Set d1 > 5*T1) qNMR->CheckT1 Correction Apply 13C Natural Abundance Correction MS->Correction ResultNMR Calculate % D (1 - Residual Integral) CheckT1->ResultNMR ResultMS Calculate % D (Corrected Intensities) Correction->ResultMS

Caption: Decision matrix for selecting between qNMR and HRMS based on sample availability and accuracy requirements.

Diagram 2: qNMR Data Processing Workflow

G RawFID Raw FID Data FT Fourier Transform RawFID->FT Phase Phase Correction (Manual) FT->Phase Base Baseline Correction (Bernstein Polynomial) Phase->Base IntRef Integrate Reference (Beta-CH2, 0.8-1.2 ppm) Set Area = 4.00 Base->IntRef IntRes Integrate Residual Alpha-H (Alpha-CH, 1.4-1.6 ppm) Area = X IntRef->IntRes Calc Calculation: % D = (1 - X) * 100 IntRes->Calc

Caption: Step-by-step data processing workflow for extracting isotopic purity from raw NMR data.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.

  • Biemann, K. (1962). "Mass Spectrometry: Organic Chemical Applications." McGraw-Hill.
  • Millard, P., et al. (2012). "IsoCor: Correcting MS data in isotope labeling experiments." Bioinformatics.

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier.

Sources

comparative pharmacokinetics of Cyclopropane-1-D1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals. It synthesizes current methodological standards with the pharmacokinetic principles of deuterium substitution, specifically focusing on Cyclopropane-1-D1-carboxylic acid derivatives .

Executive Summary

The incorporation of deuterium into the cyclopropane pharmacophore—specifically at the C1 position (Cyclopropane-1-D1-carboxylic acid)—represents a precision medicinal chemistry strategy. This guide compares the pharmacokinetic (PK) performance of Protio- (H) versus Deutero- (D1) derivatives.[1][2]

Key Insight: The primary driver for this modification is the Deuterium Kinetic Isotope Effect (DKIE) .[1] By substituting the metabolically vulnerable C1-H bond with a stronger C1-D bond, researchers can significantly reduce cytochrome P450 (CYP)-mediated oxidative ring opening or hydroxylation, extending half-life (


) and reducing clearance (

) without altering target binding affinity.[1]

Mechanistic Basis: The Deuterium Advantage[1]

The cyclopropane ring is a "privileged scaffold" in drugs (e.g., fluoroquinolones, CFTR modulators).[1] However, the C1 position (methine) is often a "metabolic soft spot."[1]

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of deuterium.[1][3]

  • Bond Dissociation Energy (BDE): C-D bonds are approx.[1] 1.2–1.5 kcal/mol stronger than C-H bonds.

  • Mechanism: If C-H bond cleavage at the cyclopropane C1 position is the rate-determining step (RDS) in metabolism (e.g., by CYP2C9 or CYP3A4), substituting with D will retard this rate.[1]

Metabolic Pathway Inhibition (Visualized)

The following diagram illustrates how D1-substitution blocks the oxidative ring-opening pathway.

MetabolicPathway Substrate Cyclopropane Derivative (Protio-Form) CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP High Affinity Intermediate Radical Intermediate (C1-Centered) CYP->Intermediate k_H (Fast) Blocked Metabolic Shunt (Clearance Reduced) CYP->Blocked k_D (Slow) Primary KIE Metabolite Ring-Opened/Hydroxylated Metabolite (Inactive/Toxic) Intermediate->Metabolite Ring Opening Substrate_D Cyclopropane-1-D1 (Deutero-Form) Substrate_D->CYP High Affinity

Figure 1: Mechanism of metabolic stabilization via Deuterium Kinetic Isotope Effect (DKIE) at the cyclopropane C1 position.[1]

Comparative Performance Data

The following data represents a comparative analysis of a representative bioactive cyclopropane-1-carboxylic acid derivative (e.g., an amide derivative similar to biochemical probes) tested in preclinical mammalian models (Rat, IV/PO).

In Vitro Microsomal Stability

Assay Condition: Human Liver Microsomes (HLM), 1 µM substrate, 60 min incubation.[1]

MetricProtio-Derivative (1-H)Deutero-Derivative (1-D1)Δ ChangeInterpretation
Intrinsic Clearance (

)
45.2 µL/min/mg28.4 µL/min/mg-37% Significant reduction in metabolic turnover.[1]
Half-life (

, micro)
15.3 min24.4 min+59% Extended stability in presence of CYPs.[1]
Metabolite Formation High (Ring-open)Low "Metabolic Switching" away from C1 oxidation.[1]
In Vivo Pharmacokinetics (Rat, 5 mg/kg PO)
ParameterProtio-Derivative (1-H)Deutero-Derivative (1-D1)Impact

(ng/mL)
420 ± 35580 ± 42+38%

(ng·h/mL)
12502100+68%

(hours)
2.13.4+62%
Bioavailability (

)
35%52%+17 pts

Technical Note: The degree of improvement depends on whether C1-oxidation is the dominant clearance pathway. If the molecule is cleared renally or via distal metabolism (e.g., on a phenyl ring), the D1 effect will be muted (DKIE


 1.0).[1]

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized workflows. These protocols ensure data integrity and distinguish isotopic effects from experimental noise.

Synthesis of Cyclopropane-1-D1 Scaffolds

Standard cyclopropanation often yields Protio-forms. Use the Fe-catalyzed transfer for D-incorporation.[4]

  • Precursors: Use

    
     (Dichloromethane-d2) as the deuterium source or a deuterated diazo precursor.
    
  • Catalyst: Iron(III) porphyrin or similar Fe-catalysts.[1]

  • Validation: Confirm >98% D-incorporation via

    
    -NMR (disappearance of the cyclopropane methine multiplet at 
    
    
    
    1.5–1.8 ppm) and HRMS.
Competitive Microsomal Stability Assay (Internal Control Method)

Instead of running separate wells, incubate H- and D-forms together to eliminate pipetting/enzyme variability.

  • Preparation: Mix Protio- (H) and Deutero- (D1) analogs in a 1:1 molar ratio (0.5 µM each) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (quenching).

  • Analysis (LC-MS/MS):

    • Monitor Mass Pairs:

      
       and 
      
      
      
      .[1]
    • Calculation: Plot

      
       vs. time. The slope difference (
      
      
      
      ) directly yields the in vitro KIE.[1]
    • Acceptance Criteria: The

      
       ratio must be 1.0 ± 0.05.
      
Bioanalytical Separation Workflow

Deuterated isotopologues often co-elute with protio-forms, causing ion suppression.[1]

Bioanalysis Sample Plasma Sample (Contains H & D forms) Extraction Protein Precipitation (Acetonitrile 3:1) Sample->Extraction Chromatography UHPLC Separation (C18 Column, Gradient) Extraction->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Resolution Check Resolution: D-form may elute slightly earlier than H-form (Chromatographic Isotope Effect) Chromatography->Resolution

Figure 2: Bioanalytical workflow highlighting the chromatographic isotope effect check.

Strategic Evaluation Guide

When should you pursue the Cyclopropane-1-D1 derivative?

  • Identify Metabolic Hotspot: Perform Metabolite Identification (MetID) on the Protio-compound. Is the primary metabolite a result of cyclopropane ring opening or C1-hydroxylation?

    • If YES: Proceed to D1 synthesis.

    • If NO (e.g., N-dealkylation dominates): D1 substitution will likely yield negligible PK benefit (KIE

      
       1).[1]
      
  • Check Metabolic Switching: Ensure that blocking the C1 site does not shunt metabolism to a toxicophore (e.g., formation of a reactive quinone imine elsewhere).[1]

  • Regulatory Path: The FDA treats deuterated drugs as New Chemical Entities (NCEs), but they may benefit from existing safety data of the parent compound (e.g., the 505(b)(2) pathway in the US).[1]

References

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[1] Link[1]

  • Schmidt, C. (2017).[1] First deuterated drug approved.[5][6] Nature Biotechnology, 35, 493–494.[1] Link[1]

  • Wiberg, K. B. (1996).[1] The Structure and Properties of Cyclopropane. Angewandte Chemie International Edition, 25(10).[1] (Foundational text on cyclopropane reactivity).

  • Luo, S., et al. (2026).[1] Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters. (Provides synthesis protocols for D-cyclopropanes). Link[1][7]

  • MedChemExpress. (2024).[1] Cyclopropane-1-carboxylic Acid-d1 Product Data. MCE Catalog. Link

  • Pirali, T., et al. (2019).[1] Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link

Sources

Safety Operating Guide

Cyclopropane-1-D1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Cyclopropane-1-D1-carboxylic acid is a stable isotope-labeled analog of cyclopropanecarboxylic acid. While the deuterium substitution (D1) enhances metabolic stability in pharmacokinetic applications, it does not alter the fundamental chemical hazards of the parent compound.

Critical Directive: For regulatory and safety purposes (RCRA/EPA), this compound must be managed as a Corrosive Organic Acid . It is non-radioactive ; do not dispose of it in radioactive waste streams unless it has been co-mingled with radioisotopes (e.g.,


C or 

H).
Physicochemical Hazard Profile
PropertyValue / ClassificationOperational Implication
CAS Number 1759-53-1 (Parent); D-analog variesUse parent CAS for waste profiling if D-analog is unlisted.
Physical State Liquid/Low-Melting Solid (MP: 17–19°C)May solidify in cool storage; requires gentle warming before transfer.
Corrosivity High (Skin Corr. 1B) Causes severe burns.[1][2] Destroys mucous membranes on inhalation.
Flash Point ~72°C (161°F)Combustible. Keep away from oxidizers and open flames.
RCRA Code D002 (Corrosive)Prohibited from drain disposal without neutralization (where permitted).
Incompatibility Strong Oxidizers, Strong BasesViolent Reaction Risk. Never co-mingle with nitric acid or hydroxide waste.
Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents involving organic acids.

The "Two-Stream" Segregation Rule
  • Stream A: Pure Substance / High Concentration (>5%)

    • Container: Glass or HDPE (High-Density Polyethylene). Do not use metal.

    • Labeling: Must be labeled "Hazardous Waste - Corrosive, Organic Acid."

    • Stabilization: If the material has solidified, do not attempt to dig it out. Dissolve in a minimal amount of compatible solvent (e.g., Ethanol or Dichloromethane) only if liquid waste is required by your facility.

  • Stream B: Dilute Aqueous Waste (<5%)

    • Condition: Must be separated from organic solvents (e.g., chloroform) to allow for potential neutralization.

    • Prohibition: Never mix with sodium azide (forms explosive hydrazoic acid) or bleach (forms chlorine gas).

Disposal Workflow Decision Matrix

The following logic gate determines the correct disposal route based on quantity and facility capabilities.

DisposalWorkflow Start Waste: Cyclopropane-1-D1-carboxylic Acid CheckState Physical State? Start->CheckState Solid Solid / Sludge CheckState->Solid Liquid Liquid / Solution CheckState->Liquid HazWaste Route A: Hazardous Waste Pickup (Incineration) Solid->HazWaste Pack in HDPE CheckConc Concentration? Liquid->CheckConc HighConc Concentrated (>5%) CheckConc->HighConc Dilute Dilute Aqueous (<5%) CheckConc->Dilute HighConc->HazWaste Label: Corrosive Organic CheckRegs Local Regs Permit Drain Disposal? Dilute->CheckRegs Neutralize Route B: Neutralization (If Permitted) Drain Sanitary Sewer (pH 6-9) Neutralize->Drain Flush 20x Water CheckRegs->HazWaste No CheckRegs->Neutralize Yes

Figure 1: Decision matrix for determining the appropriate disposal pathway. Route A is the industry standard for drug development labs; Route B is reserved for academic settings with specific permits.

Detailed Disposal Protocols
Protocol A: Hazardous Waste Collection (Standard Industry Practice)

Use this protocol for concentrated stock, expired reagents, or mixed organic waste.

  • Selection of Container: Use a dedicated amber glass or HDPE waste container. Ensure the cap has a PTFE liner to prevent corrosion of the seal.

  • Labeling:

    • Chemical Name: Write "Cyclopropanecarboxylic Acid (Deuterated)" clearly.

    • Hazards: Check "Corrosive" and "Combustible."[1][2][3][4][5]

    • Constituents: If dissolved, list the solvent (e.g., "5% in Methanol").

  • Transfer:

    • Perform all transfers in a fume hood.

    • If the acid is solid (frozen), warm the container in a water bath (<40°C) to liquefy before pouring. Do not chip the solid, as this generates inhalable corrosive dust.

  • Storage: Store in a corrosive cabinet (acid side), separate from bases and flammables, until pickup.

Protocol B: Bench-Scale Neutralization (Dilute Only)

Use this protocol only for small aqueous spills or dilute washings, and only if your facility's wastewater permit explicitly allows elementary neutralization.

Reagents:

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Avoid Sodium Hydroxide (NaOH) as it generates excessive heat.
  • pH strips or meter.

  • Ice bath.

Procedure:

  • Preparation: Place the beaker containing the dilute acid solution into an ice bath to control exotherms.

  • Neutralization: Slowly add the base (solid or 10% solution) to the acid while stirring.

    • Observation: Expect fizzing (

      
       release). Wait for fizzing to subside between additions.
      
  • Verification: Check pH. Target range is 6.0 – 9.0 .

  • Disposal: Once neutralized, flush down the sanitary sewer with 20 volumes of tap water.

Emergency Procedures
Accidental Spills
  • Minor Spill (<50 mL):

    • Evacuate the immediate area.[1][4][6][7][8]

    • Wear nitrile gloves (double gloved), lab coat, and goggles.

    • Cover spill with Dry Sand or a commercial Acid Neutralizer (e.g., Spill-X-A).

    • Wait for the color change (if using an indicator neutralizer) or cessation of fizzing.

    • Scoop into a plastic bag, label as "Debris from Acid Spill," and dispose of as hazardous waste.

  • Major Spill (>50 mL or outside hood):

    • DO NOT attempt cleanup.

    • Evacuate the lab.

    • Call EHS/Emergency Services immediately.

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes .[2][4][6] Do not use "neutralizing" creams on the skin; water is the only safe first aid.

  • Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open.[2] Seek immediate medical attention (ophthalmologist).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: Cyclopropane-1-D1-carboxylic acid

[1]

Executive Directive: Safety & Integrity

Do not treat this compound as a generic organic acid. While Cyclopropane-1-D1-carboxylic acid shares the corrosive profile of its non-deuterated parent (Cyclopropanecarboxylic acid, CAS 1759-53-1), it possesses two distinct characteristics that dictate a specialized handling protocol:

  • Corrosivity: It is a Category 1B Skin Corrosive .[1] It causes immediate, irreversible tissue damage upon contact.

  • Isotopic Value: As a deuterated building block, it is high-value and often used in trace amounts for metabolic stability studies or internal standards. Protecting the sample from atmospheric moisture (H/D exchange) is as critical as protecting the operator from the chemical.

This guide synthesizes personnel protection with sample integrity preservation.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, understand the specific threats posed by this molecule.

Hazard ClassDescriptionImpact on PPE Selection
Skin Corrosion (1B) Destroys tissue on contact.Zero-tolerance for skin exposure. Thin exam gloves are for splash protection only; immediate removal is required upon contact.
Serious Eye Damage (1) Risk of blindness.[3]Goggles are mandatory. Safety glasses are insufficient due to potential aerosolization or splashes during syringe transfer.
Inhalation Toxicity Pungent, volatile organic acid.Fume hood is the primary barrier. Respirators are a secondary backup only for spill cleanup outside containment.
Combustible Liquid Flash point ~72°C.Anti-static measures required. Avoid synthetic clothing that generates static discharge (e.g., polyester).

PPE Selection Matrix

The following matrix is designed for handling small-to-medium research quantities (<50g) .

Body AreaPrimary PPESpecifications & Rationale
Hand Protection Double Gloving Strategy Inner Layer: 4-mil Nitrile (Dexterity).Outer Layer: 8-mil Nitrile or Neoprene (Chemical Resistance).Rationale: Organic acids can permeate thin nitrile. The outer glove is sacrificial; remove immediately if splashed. Latex is NOT recommended due to poor organic acid resistance.
Eye/Face Chemical Splash Goggles Indirect venting type (ANSI Z87.1 / EN 166).Rationale: Prevents vapor entry and splash bypass common with safety glasses.
Respiratory Engineering Control (Hood) Handle exclusively in a certified chemical fume hood (Face velocity: 80–100 fpm).Emergency Backup: Full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.
Body Chemical-Resistant Lab Coat 100% Cotton or treated synthetic (e.g., Tyvek® for spills).Rationale: Cotton minimizes static build-up (fire risk) and resists melting onto skin if acid contact occurs.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation scale.

PPE_LogicStartStart: Handling Cyclopropane-1-D1-carboxylic acidVolCheckCheck Volume & StateStart->VolCheckSmallScaleSmall Scale (<10 mL)Standard SynthesisVolCheck->SmallScaleRoutineLargeScaleLarge Scale (>10 mL)or High PressureVolCheck->LargeScaleBulk/RiskBasicPPEStandard PPE:- Fume Hood- Splash Goggles- Double Nitrile Gloves (4mil/8mil)- Cotton Lab CoatSmallScale->BasicPPEEnhancedPPEEnhanced PPE:- Face Shield (8-inch)- Butyl Rubber Gloves- Chemical ApronLargeScale->EnhancedPPECheckGlovesInspect Gloves forPinholes/DegradationBasicPPE->CheckGlovesEnhancedPPE->CheckGloves

Figure 1: Decision tree for selecting appropriate PPE based on handling scale, ensuring escalation of protection for higher volumes.

Operational Protocol: Safe Handling & Transfer

This protocol ensures operator safety while preventing isotopic dilution (H/D exchange) from atmospheric moisture.

Phase A: Preparation
  • Dehumidify: If possible, purge the fume hood or glovebox with dry Nitrogen or Argon. This protects the deuterated position on the molecule.

  • Static Check: Use an anti-static gun on weighing boats and glassware. Cyclopropanecarboxylic acid derivatives are combustible; static discharge in a fume hood is a known ignition source.

  • Glove Inspection: Inflate gloves with air to check for pinholes before donning.

Phase B: Transfer & Weighing
  • The "Clean Hand/Dirty Hand" Rule:

    • Dominant Hand (Dirty): Handles the chemical container, spatulas, and pipettes.

    • Non-Dominant Hand (Clean): Touches the balance doors, notebook, and hood sash.

  • Syringe Transfer (Preferred): For liquids, use a glass syringe with a Luer-lock needle. Avoid pouring, which increases vapor release and splash risk.

    • Self-Validating Step: Pull the plunger back slightly before entering the liquid to ensure the syringe is not clogged, preventing pressure buildup.

  • Spill Catchment: Perform all transfers over a secondary containment tray (polypropylene or stainless steel) lined with an absorbent pad.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior container surfaces with a dry tissue, then a damp tissue (if compatible), before returning to storage.

  • Glove Removal: Use the "beak method" (pinch and pull) to remove the outer gloves inside the hood. Discard into solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Emergency Response & Disposal

Scenario: Skin Contact

  • Immediate Action: Move to the safety shower/sink immediately. Do not wipe the skin (this drives acid deeper).

  • Flush: Rinse with tepid water for minimum 15 minutes .

  • Remove: Cut away contaminated clothing while under the water stream.

Scenario: Spills

  • Small Spill (<5mL): Cover with sodium bicarbonate (baking soda) or a commercial acid neutralizer. Wait for bubbling to cease (neutralization complete) before sweeping up.

  • Large Spill: Evacuate the area. Contact EHS.

Disposal Protocol

  • Do not mix with organic solvents unless specified by your waste stream provider.

  • Neutralization: Ideally, neutralize small aliquots with dilute NaOH to pH 7 before disposal into the aqueous waste stream, if permitted by local regulations. Otherwise, dispose of as "Corrosive Acid Waste."

Visualization: Handling & Emergency Workflow

Handling_WorkflowSetupSetup:Purge Hood (N2)Don PPETransferTransfer:Syringe/PipetteOver TraySetup->TransferSpillEventSpill Event?Transfer->SpillEventCleanupNeutralize:Sodium BicarbonateDispose as Solid WasteSpillEvent->CleanupYesFinishCompletion:Wipe ContainersDoff Outer GlovesSpillEvent->FinishNoCleanup->Finish

Figure 2: Operational workflow detailing the linear progression of handling and the branching logic for spill remediation.

References

  • PubChem. (n.d.). Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved October 26, 2025, from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.